molecular formula C9H12N2OS B1279968 Piperazin-1-yl(thiophen-3-yl)methanone CAS No. 59939-74-1

Piperazin-1-yl(thiophen-3-yl)methanone

Cat. No.: B1279968
CAS No.: 59939-74-1
M. Wt: 196.27 g/mol
InChI Key: GOTAZYHBTVLKFD-UHFFFAOYSA-N
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Description

Piperazin-1-yl(thiophen-3-yl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a piperazine ring, a privileged scaffold in pharmacology, and a thiophene heterocycle, making it a valuable precursor for the synthesis of novel bioactive molecules. Piperazine-based compounds are extensively researched for a wide spectrum of therapeutic applications . This specific methanone derivative serves as a key intermediate in the development of potential bisubstrate inhibitors for enzyme targets. For instance, structurally related piperazin-1-yl(pyridinyl)methanone derivatives have been designed and synthesized as potent bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT), an enzyme that has emerged as a promising therapeutic target for cancer treatment . The piperazine linker in such molecules is critical, as it contributes to water solubility and helps achieve favorable pharmacokinetic properties for drug candidates . Furthermore, piperazine derivatives are a cornerstone in the development of central nervous system (CNS) active agents. The structural motif is found in novel investigational compounds, such as the trace amine-associated receptor 1 (TAAR1) agonist Ulotaront, which contains a thiophene core and is being evaluated in late-stage clinical trials for the treatment of schizophrenia . Researchers utilize this compound to explore structure-activity relationships and develop new ligands for various biological targets. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-yl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTAZYHBTVLKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484844
Record name 1-(thiophen-3-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59939-74-1
Record name 1-(thiophen-3-ylcarbonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Piperazin-1-yl(thiophen-3-yl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Piperazin-1-yl(thiophen-3-yl)methanone

Abstract

This compound is a heterocyclic compound featuring a piperazine ring connected to a thiophene moiety via a carbonyl bridge. This structural motif is of significant interest to medicinal chemists and drug development professionals due to the versatile pharmacological properties associated with both the piperazine and thiophene scaffolds. The piperazine ring often imparts favorable physicochemical properties such as improved aqueous solubility and bioavailability, while the thiophene ring serves as a versatile aromatic system that can engage in various receptor-ligand interactions.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, spectroscopic characterization, chemical reactivity, and potential pharmacological profile based on analogous structures. The document is intended to serve as a foundational resource for researchers utilizing this scaffold in drug discovery and development programs.

Introduction to the Piperazine-Thiophene Scaffold

The strategic combination of privileged structures is a cornerstone of modern medicinal chemistry. The piperazine heterocycle is a frequently incorporated scaffold in a multitude of FDA-approved drugs, valued for its ability to introduce a basic nitrogen center, which is often crucial for target engagement and for improving pharmacokinetic profiles.[2][3] The two nitrogen atoms in the six-membered ring allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's properties.[3]

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is often employed as a bioisostere for a phenyl ring. Its unique electronic properties and ability to act as a hydrogen bond acceptor can lead to altered target affinity, selectivity, and metabolic stability compared to its carbocyclic analog. This guide focuses specifically on the 3-substituted thiophene isomer, providing a detailed examination of its synthesis, characterization, and chemical behavior to support its application in advanced scientific research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is typically handled as its free base or as a hydrochloride salt to enhance its stability and solubility.[4] The key physicochemical parameters for the hydrochloride salt are summarized below.

PropertyValueSource
CAS Number 1185316-61-3 (HCl Salt)[4] 59939-74-1 (Free Base)[5][4][5]
Molecular Formula C₉H₁₃ClN₂OS[4]
Molecular Weight 232.73 g/mol [4]
Exact Mass 232.04400[4]
Polar Surface Area (PSA) 60.58 Ų[4]
LogP (calculated) 1.8622[4]

Structural Analysis: The molecule's structure consists of three key components: the thiophene-3-yl group, a central carbonyl linker forming an amide bond with the piperazine ring, and the piperazine heterocycle itself. The secondary amine within the piperazine ring (pKb ≈ 5.35) is the primary site of basicity and serves as a key handle for further chemical modification.[6] The calculated LogP value of 1.8622 suggests a moderate lipophilicity, indicating a good balance for potential membrane permeability and aqueous solubility.[4]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. This approach is favored for its reliability, high yields, and the ready availability of starting materials.

Causality in Protocol Design: The choice of an acid chloride as the acylating agent ensures a high degree of reactivity, driving the reaction to completion efficiently. Piperazine is used in excess or as a salt to control mono-acylation and prevent the formation of the N,N'-diacylated byproduct. A tertiary amine base like triethylamine (TEA) is included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants and the product. Purification via column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and byproducts.[7][8]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in dry dichloromethane (DCM, 10 mL/mmol of acid chloride) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve thiophene-3-carbonyl chloride (1.0 equivalent) in a minimal amount of dry DCM. Add this solution dropwise to the cooled piperazine mixture over 10-15 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), 10% sodium bicarbonate solution (1x), and brine (1x).[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.[7][8]

Visualization of Synthesis Workflow

G Reactants Thiophene-3-carbonyl chloride + Piperazine + TEA in DCM Reaction Amide Coupling (0°C to RT, 2-4h) Reactants->Reaction Stirring Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Reaction Completion (TLC) Purification Column Chromatography (Silica Gel, DCM/MeOH) Workup->Purification Crude Product Product Pure Piperazin-1-yl (thiophen-3-yl)methanone Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analytical Methods

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for the successful synthesis and purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring (typically in the aromatic region, δ 7.0-8.0 ppm) and two broad signals for the four protons on each side of the piperazine ring (δ 2.5-4.0 ppm). The N-H proton of the free base will appear as a broad singlet. Due to restricted rotation around the C-N amide bond, the piperazine protons proximal and distal to the thiophene ring may appear as distinct sets of signals, a phenomenon well-documented for N-acyl piperazines.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon (C=O) around δ 165-170 ppm. Signals for the thiophene carbons will appear in the aromatic region (δ 120-140 ppm), and the piperazine carbons will be visible in the aliphatic region (δ 40-50 ppm).[10]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. A strong absorption band between 1630-1660 cm⁻¹ is characteristic of the tertiary amide C=O stretch. A broad absorption around 3200-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine in the free base.[11]

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the free base plus a proton.[7]

  • Chromatography: The purity of the compound can be readily assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard methods for analyzing piperazine derivatives.[6]

Chemical Reactivity and Derivatization

The primary site for further chemical modification on the this compound core is the secondary amine of the piperazine ring. This nucleophilic nitrogen allows for a variety of follow-on reactions, making the compound a valuable intermediate for building chemical libraries for structure-activity relationship (SAR) studies.

  • N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to yield N-substituted derivatives.[1]

  • N-Acylation: Further acylation with different acid chlorides or coupling with carboxylic acids (using reagents like HATU or EDC) can produce N,N'-diacyl piperazine analogs.[1][11]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an efficient route to a wide range of N-alkyl derivatives.[3]

Visualization of Derivatization Pathways

G Core Piperazin-1-yl (thiophen-3-yl)methanone Alkylation N-Alkyl Derivatives Core->Alkylation R-X, Base Acylation N-Acyl Derivatives Core->Acylation R'-COCl, Base ReductiveAmination N-Substituted Alkyl Derivatives Core->ReductiveAmination R''CHO, NaBH(OAc)₃

Caption: Key derivatization reactions at the piperazine secondary amine.

Potential Biological and Pharmacological Profile

While specific biological data for this compound is not extensively published, a strong hypothesis regarding its potential activities can be formulated based on structurally related compounds. The 2-thiophene isomer, Piperazin-1-yl-thiophen-2-yl-methanone, has been investigated for several biological activities.[1] Derivatives of piperazine are widely recognized for their diverse pharmacological effects.[2][12]

  • Central Nervous System (CNS) Activity: Many piperazine derivatives interact with monoamine neurochemical pathways.[2] The 2-thiophene analog has shown a significant binding affinity for serotonin receptors, suggesting potential applications as an antidepressant or anxiolytic agent.[1]

  • Antimicrobial and Antifungal Activity: The piperazine scaffold is present in numerous antimicrobial agents.[7][12] The combination with a thiophene moiety, another heterocycle known for its antimicrobial properties, makes this compound a candidate for screening against bacterial and fungal pathogens.[1]

  • Anti-inflammatory Activity: Certain piperazine derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of cytokines like TNF-α and IL-1β.[13][14]

  • Anticancer Activity: The piperazine nucleus is a core component of various anticancer drugs.[2][7] Its derivatives can act through mechanisms such as enzyme inhibition or disruption of microtubule polymerization.[7]

These potential applications underscore the value of this compound as a scaffold for developing novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure offers a unique combination of a proven pharmacophore in the piperazine ring and a versatile aromatic system in the thiophene ring. The key reactive handle at the secondary amine provides a gateway for extensive chemical exploration and the development of compound libraries for SAR studies. Based on the known biological profiles of its constituent parts and closely related analogs, this compound represents a promising starting point for research programs in CNS disorders, infectious diseases, and oncology.

References

  • Chemsrc. This compound HYDROCHLORIDE | 1185316-61-3. Available from: [Link]

  • Molbase. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. Available from: [Link]

  • PubChem. methanone. Available from: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Available from: [Link]

  • Biomedicines. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubMed. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Available from: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Der Pharma Chemica. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed Central. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Available from: [Link]

  • MDPI. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Available from: [Link]

  • MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

  • ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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Piperazin-1-yl(thiophen-3-yl)methanone CAS number 59939-74-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone (CAS: 59939-74-1): A Core Scaffold for Drug Discovery

Executive Summary

This compound is a heterocyclic compound that serves as a pivotal building block in medicinal chemistry. While the compound itself is primarily a synthetic intermediate, its structural framework, combining a thiophene moiety with a piperazine ring, is a validated "privileged scaffold" found in numerous biologically active molecules. The piperazine ring enhances aqueous solubility and offers a readily modifiable site for tuning pharmacokinetic and pharmacodynamic properties.[1][2][3] The thiophene group, a common bioisostere of a phenyl ring, engages in critical interactions with various biological targets. This guide provides a comprehensive technical overview of the core compound, its synthesis, derivatization strategies, and the diverse pharmacological activities exhibited by its analogues, offering a resource for researchers engaged in drug discovery and development.

Core Compound Profile

Nomenclature and Structural Analysis

This compound is characterized by a thiophene ring acylated to a piperazine ring at the N1 position. The secondary amine at the N4 position of the piperazine ring is a key feature, providing a nucleophilic site for extensive derivatization, which is fundamental to its utility in creating compound libraries for drug screening.

Caption: Chemical structure of this compound.

Table 1: Compound Identification and Physicochemical Properties

Identifier Value Source
CAS Number 59939-74-1 [4][5][6]
Molecular Formula C₉H₁₂N₂OS [7]
IUPAC Name This compound [4]
Synonyms 1-(3-Thienylcarbonyl)piperazine, 1-(thiophene-3-carbonyl)piperazine [4][7]
Molecular Weight 196.27 g/mol Calculated
Melting Point Data not available
Boiling Point Data not available

| Solubility | Data not available (Expected to have moderate aqueous solubility due to the piperazine moiety) | |

The Piperazine-Thiophene Scaffold in Medicinal Chemistry

The combination of piperazine and a heteroaromatic ring like thiophene is a recurring motif in modern drug design. The piperazine ring is often considered a "pharmacokinetic-enhancing" group, as it is typically protonated at physiological pH, which can improve water solubility and allow for favorable interactions with biological targets.[1][2]

Spectrum of Biological Activity in Derivatives

Derivatives of the core scaffold have been investigated for a wide array of therapeutic applications. The N4-position of the piperazine ring serves as a versatile anchor point for introducing various substituents, allowing for the fine-tuning of a compound's activity towards specific targets.

Table 2: Summary of Investigated Biological Activities for Piperazine-Thiophene Derivatives

Therapeutic Area Biological Target/Activity Key Findings References
Oncology Apoptosis induction in cancer cells Piperazine derivatives have been shown to induce apoptosis in cell lines like FaDu hypopharyngeal tumors. [1]
CNS Disorders Serotonin (5-HT) receptor binding High affinity for serotonin receptors, suggesting potential for antidepressant or anxiolytic agents. [1]
Inflammation Inhibition of iNOS, COX-2, and TLR4/NF-κB pathway Ferrocenyl-piperazine-methanone derivatives potently inhibit nitric oxide (NO) production and key inflammatory mediators. [8]
Allergies Histamine H3 receptor antagonism The scaffold is suitable for developing antagonists for the H3 receptor, with applications in regulating neurotransmitter release. [1]

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | The versatile core is found in compounds active against various bacteria, fungi, and viruses. |[1][2][3][9] |

Case Study: Modulation of the NF-κB Inflammatory Pathway

Many chronic inflammatory diseases are driven by the over-activation of the TLR4/NF-κB signaling pathway. Derivatives of the piperazine-methanone scaffold have been identified as potent inhibitors of this cascade.[8] The mechanism involves preventing the lipopolysaccharide (LPS)-induced activation of TLR4, which in turn blocks the downstream phosphorylation of IκBα. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[8]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound Piperazine-Thiophene Derivative Compound->TLR4 Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Genes Upregulates Transcription IkB_NFkB->IkB Ubiquitination & Degradation IkB_NFkB->NFkB Releases

Caption: Inhibition of the TLR4/NF-κB signaling pathway by piperazine derivatives.

Synthesis and Derivatization Strategies

The synthesis of this compound is a straightforward and robust process, typically achieved through nucleophilic acyl substitution. This primary synthesis is the gateway to a vast chemical space through subsequent reactions at the N4-position.

Primary Synthesis of the Core Scaffold

The most common and efficient method involves the coupling of a thiophene-3-carboxylic acid derivative with an excess of piperazine. To facilitate the reaction, the carboxylic acid is usually activated first. A standard laboratory procedure involves converting the carboxylic acid to an acid chloride.

G start Thiophene-3-carboxylic acid + Oxalyl Chloride/SOCl₂ step1 Generate Thiophene-3-carbonyl chloride (in situ) start->step1 step2 Nucleophilic Acyl Substitution (Acylation) step1->step2 reagent1 Piperazine (excess) + Triethylamine (Base) reagent1->step2 step3 Aqueous Workup (e.g., NaHCO₃ wash) step2->step3 end This compound (Final Product) step3->end

Caption: General workflow for the synthesis of the core scaffold.

Protocol 3.1: Representative Synthesis of this compound

  • Rationale: This protocol utilizes an in-situ formation of the acid chloride from thiophene-3-carboxylic acid using oxalyl chloride, followed by immediate reaction with piperazine. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[3]

  • Materials:

    • Thiophene-3-carboxylic acid (1.0 eq)

    • Oxalyl chloride (1.2 eq)

    • Piperazine (3.0 eq)

    • Triethylamine (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The completion of acid chloride formation can be monitored by the cessation of gas evolution.

    • In a separate flask, dissolve piperazine (3.0 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add the freshly prepared thiophene-3-carbonyl chloride solution to the piperazine solution dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a gradient of methanol in DCM) to yield the pure this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Experimental Protocols for Screening and Analysis

Once the core scaffold or its derivatives are synthesized, their biological activity must be assessed. A common primary screen for anti-inflammatory compounds is the quantification of nitric oxide (NO) production in macrophages.

In Vitro Anti-Inflammatory Assay: LPS-Induced NO Production
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in RAW 264.7 murine macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[8] NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

G start Seed RAW 264.7 cells in 96-well plate step1 Incubate cells (e.g., 24h, 37°C, 5% CO₂) start->step1 step2 Pre-treat with Test Compound (Various concentrations) + Vehicle Control step1->step2 step3 Stimulate with LPS (e.g., 1 µg/mL) step2->step3 step4 Incubate for 24h step3->step4 step5 Collect Supernatant step4->step5 step6 Add Griess Reagent to Supernatant step5->step6 end Measure Absorbance at 540 nm (Quantify Nitrite) step6->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Stimulation: After a 1-hour pre-treatment with the compound, add LPS (final concentration 1 µg/mL) to all wells except the negative control (unstimulated) wells.

    • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Griess Assay:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration. An IC₅₀ value can then be determined for the compound.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic starting point for the development of novel therapeutics. Its robust synthesis and the versatility of the piperazine N4-position provide a reliable platform for generating diverse chemical libraries. The consistent emergence of its derivatives in studies targeting cancer, inflammation, and CNS disorders underscores the scaffold's high value.[1][8][10] Future research will likely focus on creating more complex and stereochemically defined derivatives, exploring new therapeutic targets, and optimizing lead compounds for improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

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Piperazin-1-yl(thiophen-3-yl)methanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular weight and structural attributes. Furthermore, it presents a validated synthetic protocol, robust characterization methodologies, and an exploration of its established and potential therapeutic applications. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical scaffold.

Chemical Identity and Physicochemical Properties

This compound is a compound featuring a central piperazine ring linked via a carbonyl group to a thiophene-3-yl moiety. The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, bioavailability, and to serve as a versatile linker for pharmacophoric groups.[1][2] The thiophene ring, an isostere of benzene, provides a key aromatic interaction point for biological targets. This compound is most commonly handled in its hydrochloride salt form to improve stability and ease of handling.

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key quantitative properties of the compound and its common hydrochloride salt are summarized in the table below for easy reference.

PropertyThis compound (Free Base)This compound HCl (Salt)Reference(s)
CAS Number 59939-74-11185316-61-3[3][4][5]
Molecular Formula C₉H₁₂N₂OSC₉H₁₃ClN₂OS[4][5]
Molecular Weight 196.27 g/mol 232.73 g/mol [4][5]
Exact Mass 196.06703 g/mol 232.04400 g/mol [4]
IUPAC Name This compoundThis compound hydrochloride
PSA (Polar Surface Area) -60.58 Ų[4]
LogP -1.86[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a standard amide coupling reaction. This involves the condensation of a thiophene-3-carboxylic acid derivative with piperazine. The choice of piperazine reactant is critical; to ensure mono-acylation, a large excess of piperazine can be used, or more commonly, a mono-protected piperazine derivative such as tert-butyl piperazine-1-carboxylate is employed, followed by a deprotection step.

The rationale for using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is its high efficiency and mild reaction conditions, which minimize side reactions and preserve sensitive functional groups.[6] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the hexafluorophosphate salt byproduct formed during the reaction, driving the equilibrium towards product formation.

G start Reactants: - Thiophene-3-carboxylic acid - Mono-Boc-piperazine - HATU, TEA, DMF reaction Amide Coupling Reaction (Room Temp, 12-24h) start->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification deprotection Boc Deprotection (TFA or HCl in Dioxane) purification->deprotection final_workup Final Processing (Neutralization, Extraction) deprotection->final_workup product Product: This compound final_workup->product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add mono-tert-butyl piperazine-1-carboxylate (1.05 eq) to the activated mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography on silica gel to obtain the Boc-protected product.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the resulting salt with a saturated sodium bicarbonate solution and extract the free base product with DCM. Dry the organic layer and evaporate the solvent to yield the final product, which can be converted to the HCl salt if desired.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A multi-technique approach ensures the highest level of confidence in the final product's structural integrity.

The primary techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] ¹H and ¹³C NMR are essential for confirming the proton and carbon environments, respectively, ensuring the correct connectivity of the thiophene and piperazine rings.[1][7] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which validates the elemental composition (molecular formula) with high precision.[1]

G cluster_0 Characterization Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Confirms Connectivity ms Mass Spectrometry (LC-MS, HRMS) start->ms Confirms Mass & Formula elemental Elemental Analysis (CHN) start->elemental Confirms Stoichiometry result Validated Structure & Purity >95% nmr->result ms->result elemental->result

Caption: Workflow for the structural validation of the synthesized compound.

Experimental Protocol: Characterization
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR spectra to identify signals corresponding to the aromatic protons of the thiophene ring and the aliphatic protons of the piperazine ring.

    • Acquire ¹³C NMR spectra to confirm the number of unique carbon environments, including the carbonyl carbon.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode to detect the [M+H]⁺ peak, confirming the molecular weight.[7]

    • For definitive formula confirmation, submit the sample for High-Resolution Mass Spectrometry (HRMS) analysis.

  • Elemental Analysis:

    • Submit a dry, pure sample (2-3 mg) for Carbon, Hydrogen, and Nitrogen (CHN) analysis. The experimental percentages should be within ±0.4% of the calculated theoretical values to validate the compound's stoichiometry.[1][7]

Applications in Research and Drug Development

This compound and its derivatives are of considerable interest due to the proven pharmacological importance of the piperazine scaffold. Piperazine-containing compounds have been successfully developed for a vast range of therapeutic applications, including treatments for cancer, infectious diseases, and central nervous system (CNS) disorders.[8][9] The piperazine moiety is often used to tune the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.[2][10]

Derivatives of the thiophene-piperazine core have shown significant potential in several key areas:

  • CNS Disorders: Related structures have demonstrated high binding affinity for serotonin receptors, particularly the 5-HT₁A subtype, suggesting potential applications as antidepressants or anxiolytics.[1]

  • Antihistaminic Effects: The scaffold has been explored for the development of histamine H3 receptor antagonists, which have potential applications in regulating neurotransmitter release.[1]

  • Enzyme Inhibition: Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases and cancer.[11]

  • Antimicrobial and Antiviral Activity: Thiophene and piperazine derivatives are known to exhibit notable antimicrobial properties, and the core structure serves as a valuable starting point for developing new anti-infective agents.[1][9]

The title compound, therefore, represents a versatile building block and a lead structure for the discovery of novel therapeutic agents targeting a wide array of biological pathways.

Conclusion

This compound is a structurally significant compound with a well-defined profile. Its molecular weight of 196.27 g/mol (free base) and 232.73 g/mol (HCl salt) and its straightforward synthesis via amide coupling make it an accessible tool for chemical and biological research. The robust protocols for its synthesis and characterization outlined in this guide provide a reliable framework for its preparation and validation. Given the broad therapeutic relevance of the piperazine scaffold, this compound will likely continue to be a valuable asset in the ongoing quest for novel and effective pharmaceuticals.

References

  • This compound HYDROCHLORIDE | Chemsrc . Chemsrc.com. Available at: [Link]

  • Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+% - ChemBK . ChemBK. Available at: [Link]

  • methanone - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile . Journal of Applicable Chemistry. Available at: [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives . ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date . PubMed. Available at: [Link]

  • 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools . ResearchGate. Available at: [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton . Thieme Connect. Available at: [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors . ResearchGate. Available at: [Link]

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The Biological Activity of Piperazin-1-yl(thiophen-3-yl)methanone and its Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the known biological activities associated with the piperazinyl-thienyl methanone scaffold. Given the limited direct research on the thiophen-3-yl isomer, this document establishes a foundational understanding based on closely related analogs—primarily the thiophen-2-yl isomer—and presents a validated framework for the systematic investigation of piperazin-1-yl(thiophen-3-yl)methanone.

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and valued for its favorable physicochemical properties and ability to interact with diverse biological targets.[1][2][3] When coupled with a thiophene moiety—another privileged heterocycle known for its bioisosteric relationship to the phenyl ring—the resulting piperazinyl-thienyl methanone scaffold represents a promising starting point for drug discovery.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including significant potential as central nervous system (CNS) agents, anticancer therapeutics, and antimicrobial compounds.[4][5]

This technical guide synthesizes the current understanding of this chemical class. It details the general synthesis, explores the primary mechanisms of action, and provides robust, step-by-step protocols for future research. The central aim is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound, a novel yet under-investigated member of this potent chemical family.

Section 1: The Piperazinyl-Thienyl Methanone Scaffold: A Privileged Structure

The core structure consists of three key components:

  • The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at opposing positions.[1] Its non-planar chair conformation and the presence of two basic nitrogen atoms allow it to engage in critical hydrogen bonding and ionic interactions with biological targets.[3] The N1-nitrogen is typically acylated by the thienyl methanone group, leaving the N4-nitrogen available for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.[3]

  • The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is a classic bioisostere of the benzene ring, often used to improve metabolic stability or modify electronic properties. The position of its attachment to the methanone linker (e.g., at the 2- or 3-position) critically influences the molecule's overall geometry and its interaction with target binding pockets.

  • The Methanone (Ketone) Linker: This carbonyl group serves as a rigid linker connecting the two heterocyclic systems. It can act as a hydrogen bond acceptor and its polarity contributes to the overall physicochemical profile of the molecule.

The combination of these fragments creates a versatile scaffold with significant potential for chemical modification and biological activity.

Section 2: Synthesis and Characterization

The primary route for synthesizing piperazinyl-thienyl methanones is through a standard acylation reaction. This involves the coupling of a thiophenecarboxylic acid (or its activated derivative, like an acid chloride) with piperazine.

General Synthetic Workflow

The synthesis can be visualized as a straightforward two-component coupling process.

G Thiophene Thiophen-3-yl Carboxylic Acid Activation Activation (e.g., SOCl₂, HATU) Thiophene->Activation Piperazine Piperazine (or N-Boc-piperazine) Coupling Nucleophilic Acyl Substitution Piperazine->Coupling Activation->Coupling Acid Chloride or Activated Ester Deprotection Deprotection (if needed) (e.g., TFA) Coupling->Deprotection Boc-protected Intermediate Product Piperazin-1-yl (thiophen-3-yl)methanone Deprotection->Product

Caption: General workflow for the synthesis of piperazinyl-thienyl methanones.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using a peptide coupling agent, which offers mild reaction conditions and high yields.

Materials:

  • Thiophene-3-carboxylic acid

  • 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Coupling Reaction.

    • To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add Boc-piperazine (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours. Monitor reaction completion by TLC.

    • Causality: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if applicable), while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.[6]

  • Step 2: Work-up and Purification.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate.

  • Step 3: Boc Deprotection.

    • Dissolve the purified intermediate from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to yield the free secondary amine.[5]

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Documented Biological Activities of the Scaffold

While data for the 3-yl isomer is scarce, extensive research on the piperazinyl-thienyl methanone scaffold, particularly the 2-yl isomer, has revealed three primary areas of biological activity.

Central Nervous System (CNS) Activity

Derivatives of piperazine are well-known for their interactions with CNS targets, especially monoamine pathways.[7]

  • Mechanism of Action: Research indicates that piperazinyl-thienyl methanone analogs exhibit significant binding affinity for serotonin receptors, particularly the 5-HT1A subtype.[5] This interaction is foundational to their potential antidepressant and anxiolytic effects. The nitrogen atoms of the piperazine ring are crucial pharmacophoric elements that often mimic the endogenous ligand's amine group, enabling potent receptor engagement.

  • Therapeutic Potential: Compounds that act as agonists or partial agonists at 5-HT1A receptors are established treatments for depression and anxiety disorders.[8]

G Compound Piperazinyl-Thienyl Methanone Analog Receptor 5-HT1A Receptor Compound->Receptor Binds & Activates G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Response Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effect) cAMP->Response

Caption: Postulated 5-HT1A receptor signaling pathway modulation.

Anticancer Activity

The piperazine scaffold is present in several anticancer agents, and derivatives of piperazinyl-thienyl methanone have shown promise in preclinical studies.[4]

  • Mechanism of Action: In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.[5] The proposed mechanism involves the disruption of mitochondrial membrane potential and the subsequent activation of the caspase cascade, a key pathway in programmed cell death.[5]

  • Therapeutic Potential: The ability to selectively induce apoptosis in tumor cells is a hallmark of effective chemotherapy. The structural versatility of this scaffold allows for optimization to enhance potency and selectivity for cancer cells over healthy cells.

Antimicrobial Activity

The emergence of antimicrobial resistance has created an urgent need for novel chemical scaffolds. Piperazine derivatives have shown significant potential in this area.[2][9]

  • Mechanism of Action: While the precise mechanism is often target-dependent and requires further elucidation, piperazine-containing compounds have demonstrated broad-spectrum activity against various bacterial strains.[4][5] The mechanism may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with efflux pumps.

  • Therapeutic Potential: The scaffold's amenability to chemical modification makes it an attractive starting point for developing new antibiotics to combat resistant pathogens.[10]

Section 4: A Proposed Research Framework for this compound

To address the knowledge gap for the 3-yl isomer, a systematic, multi-tiered screening approach is recommended. This framework is designed to be a self-validating system to efficiently identify and characterize its biological activity.

Research Hypothesis

Based on the principle of structural analogy, it is hypothesized that this compound will exhibit biological activities in one or more of the domains identified for its 2-yl analog (CNS, anticancer, antimicrobial). The altered geometry due to the 3-position linkage is expected to modulate the potency and selectivity profile compared to known analogs.

Experimental Screening Cascade

This workflow ensures that resources are directed toward the most promising activities in a logical, stepwise manner.

G cluster_tier1 Tier1 Tier 1: Primary Broad-Spectrum Screening CNS_Screen CNS Receptor Binding Panel (e.g., Serotonin, Dopamine) Cancer_Screen Antiproliferative Assay (e.g., NCI-60 Cell Line Panel) Microbe_Screen Antimicrobial MIC Panel (Gram+/Gram- Bacteria, Fungi) Tier2 Tier 2: Hit Validation & Dose-Response CNS_Screen->Tier2 Cancer_Screen->Tier2 Microbe_Screen->Tier2 DoseResponse IC₅₀ / EC₅₀ Determination in Validated Assay(s) Tier3 Tier 3: Mechanism of Action (MoA) Studies DoseResponse->Tier3 MoA Target Engagement Assays Functional Cell-Based Assays (e.g., Caspase-Glo, cAMP Assay) Tier4 Tier 4: Lead Optimization MoA->Tier4 SAR Structure-Activity Relationship (SAR) Synthesis of Analogs

Caption: A tiered experimental workflow for characterizing novel compounds.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a robust method for primary screening of anticancer activity.

Objective: To determine the effect of this compound on the viability of a human cancer cell line (e.g., FaDu hypopharyngeal tumor cells).[5]

Materials:

  • FaDu human cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (this compound) dissolved in DMSO

  • Doxorubicin (positive control)

  • Vehicle control (0.1% DMSO in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed FaDu cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the doxorubicin positive control in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions, positive control, or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This provides a direct measure of metabolic activity, which correlates with cell viability.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

    • Self-Validation: The inclusion of a potent positive control (doxorubicin) validates that the assay system is responsive to cytotoxic agents. The vehicle control establishes the baseline for 100% viability.

Section 5: Data Summary

The following table summarizes the types of biological activities reported for the broader piperazinyl-thienyl methanone scaffold, providing a benchmark for future studies on the 3-yl isomer.

Biological ActivityTarget/MechanismRepresentative Model/AssayPotential ApplicationReference(s)
Antidepressant/Anxiolytic Serotonin 5-HT1A Receptor BindingRadioligand Binding AssayMajor Depressive Disorder, Anxiety[5]
Anticancer Induction of Apoptosis via Caspase ActivationIn vitro Cell Viability (FaDu cells)Solid Tumors[5]
Antimicrobial Inhibition of Bacterial GrowthMinimum Inhibitory Concentration (MIC)Bacterial Infections[4][5]
Anti-inflammatory Inhibition of NO, iNOS, and COX-2 productionLPS-induced Macrophages (RAW264.7)Inflammatory Diseases[11]

Conclusion and Future Outlook

The piperazinyl-thienyl methanone scaffold is a validated platform in medicinal chemistry, with analogs demonstrating robust activity across CNS, oncology, and infectious disease domains. While the majority of existing research has focused on the thiophen-2-yl isomer, the fundamental principles of structure-activity relationships strongly suggest that this compound is a compound of significant scientific interest. The altered spatial arrangement of the thiophene ring may unlock novel selectivity profiles or improved potency at key biological targets.

By employing the systematic research framework outlined in this guide—from rational synthesis to a tiered, self-validating screening cascade—drug discovery professionals can efficiently and effectively probe the therapeutic potential of this promising molecule. Future work should focus not only on characterizing the parent compound but also on building a library of N4-substituted derivatives to fully explore the structure-activity landscape and identify candidates for further preclinical development.

References

  • Benchchem. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7.
  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO, 28(1).
  • Unknown Author. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Source Not Available.
  • Chandrashekharappa, S., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate.
  • Scafuri, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Li, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed.
  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme.
  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

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Potential therapeutic targets of piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Targeting of Piperazin-1-yl(thiophen-3-yl)methanone and Its Analogs

Executive Summary

The confluence of the piperazine and thiophene scaffolds in a single molecular entity, this compound, presents a compelling starting point for drug discovery. The piperazine ring is a cornerstone of neuropharmacology, embedded in numerous CNS-active drugs, where it often confers favorable pharmacokinetic properties and potent receptor interactions[1]. The thiophene ring, a well-regarded bioisostere of the phenyl group, frequently enhances metabolic stability and target affinity through its unique electronic properties[2]. This guide provides a comprehensive framework for researchers and drug development professionals to investigate and validate the therapeutic targets of this promising chemical scaffold. We will delve into the primary hypothesized targets within the central nervous system, particularly dopamine and serotonin receptors, and provide detailed, actionable protocols for target validation, from initial binding assays to functional cellular analysis. Furthermore, we will explore potential secondary therapeutic applications in oncology and infectious diseases, equipping research teams with the foundational knowledge to unlock the full therapeutic potential of this compound class.

The Piperazine-Thiophene Scaffold: A Privileged Combination

The Piperazine Moiety: A CNS-Penetrant Workhorse

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a prolific scaffold in medicinal chemistry. Its structural rigidity and ability to engage in hydrogen bonding often lead to improved target affinity and specificity[1]. Crucially for neurotherapeutics, the piperazine moiety can significantly enhance water solubility and oral bioavailability, properties that are essential for effective drug delivery to the central nervous system[1]. Its presence is a hallmark of drugs targeting monoamine neurochemical pathways, including well-known antidepressants, anxiolytics, and antipsychotics.

The Thiophene Moiety: A Versatile Bioisostere

Thiophene and its derivatives are considered "privileged" structures in drug design due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. The sulfur atom in the five-membered ring can participate in hydrogen bonding, enhancing drug-receptor interactions. Functionally, thiophene often serves as a bioisosteric replacement for a phenyl ring, a strategic substitution that can favorably alter a compound's metabolic profile and binding affinity[2].

Synergy of the Combined Scaffold

The combination of a piperazine core with a thiophene moiety via a methanone linker creates a molecule with a high probability of interacting with CNS targets. The arylpiperazine substructure is strongly associated with activity at dopaminergic and serotonergic G-protein coupled receptors (GPCRs), while the thiophene can fine-tune this activity and improve drug-like properties. This guide, therefore, posits that the most promising therapeutic targets for this compound lie within these receptor families.

Primary Hypothesized Therapeutic Targets: CNS GPCRs

Based on the extensive pharmacology of arylpiperazine derivatives, the primary targets for this scaffold are hypothesized to be the dopamine and serotonin receptor superfamilies.

Dopamine D2-like Receptors: A High-Priority Target Family

The D2-like receptor subfamily, comprising D2, D3, and D4 subtypes, is deeply implicated in neurological and psychiatric disorders[4]. Many antipsychotic medications exert their effects through these receptors.

Focus Area: The Dopamine D4 Receptor Numerous studies have identified piperazine-containing molecules as potent and selective dopamine D4 receptor antagonists[4][5][6]. The D4 receptor is a key target for the development of novel antipsychotics and treatments for other neurological conditions, potentially with fewer side effects than drugs targeting the D2 receptor[4]. Given the structural similarities, the D4 receptor represents the most compelling and highest-priority target for initial investigation.

Serotonin Receptors: A Key Secondary Target Family

The serotonin (5-HT) system is another critical area of investigation. Arylpiperazines are known to interact with multiple 5-HT receptor subtypes, forming the basis of many antidepressant and anxiolytic drugs[7].

Focus Area: The 5-HT1A Receptor Derivatives of the isomeric piperazin-1-yl-thiophen-2-yl-methanone have shown significant binding affinity for the 5-HT1A receptor, suggesting potential applications in treating depression and anxiety[8]. The 5-HT1A receptor is a well-validated target, and compounds acting as agonists or partial agonists at this site are of high therapeutic interest.

Target Validation Workflow: A Step-by-Step Guide

A systematic, multi-stage approach is required to validate these hypothesized targets. This workflow proceeds from initial binding confirmation to functional and cellular characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Pathway A Radioligand Binding Assay (Protocol 1) B Determine Ki values for D4, D2, D3, 5-HT1A A->B Identifies high-affinity targets C GTPγS Binding Assay (Protocol 2) B->C Proceed with high-affinity hits (e.g., Ki < 100 nM) D Classify as Agonist, Antagonist, or Inverse Agonist C->D Defines mechanism of action E cAMP Measurement Assay (Protocol 3) D->E For validated antagonists F Confirm functional antagonism of Gi/o signaling E->F Validates cellular effect

Caption: Target Validation Workflow for CNS Receptors.

Stage 1: Profiling Binding Affinity

The first step is to determine if the compound physically binds to the hypothesized receptors and with what affinity. The radioligand binding assay is the gold standard for this purpose.

Protocol 1: Radioligand Competition Binding Assay

  • Cell Culture: Culture HEK-293 or CHO cells stably expressing the human dopamine D4, D2, D3, or serotonin 5-HT1A receptors. Harvest cells and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-8-OH-DPAT for 5-HT1A) to the cell membrane preparations.

  • Compound Addition: Add increasing concentrations of the test compound, this compound, typically from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

Receptor Subtype Radioligand Ki (nM)
Dopamine D4 [³H]-Spiperone Experimental Value
Dopamine D2 [³H]-Spiperone Experimental Value
Dopamine D3 [³H]-Spiperone Experimental Value

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |

Stage 2: Functional Characterization

Once high-affinity binding is confirmed, the compound's functional effect must be determined. The GTPγS binding assay measures the first step in G-protein activation following receptor stimulation.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Membrane Preparation: Use the same receptor-expressing cell membrane preparations as in Protocol 1.

  • Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.

  • Antagonist Mode Setup: To each well, add membranes, [³⁵S]GTPγS, and a fixed, effective concentration (EC₈₀) of a known agonist for the target receptor (e.g., quinpirole for D4). Then, add increasing concentrations of the test compound.

  • Agonist Mode Setup: To a separate set of wells, add membranes, [³⁵S]GTPγS, and increasing concentrations of the test compound alone to check for any intrinsic agonistic activity.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction and measure bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 1.

  • Data Analysis: In antagonist mode, a decrease in signal indicates the compound is blocking agonist-induced G-protein activation. In agonist mode, an increase in signal would indicate the compound itself is an agonist.

Stage 3: Cellular Signaling Pathway Analysis

To confirm the functional data in a whole-cell context, the downstream signaling pathway should be interrogated. D4 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor (GPCR) Dopamine->D4R binds G_protein Gi/o Protein α βγ D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Antagonist Piperazin-1-yl (thiophen-3-yl) methanone Antagonist->D4R blocks

Caption: Antagonism of the Dopamine D4 Receptor Gi/o Pathway.

Protocol 3: cAMP Accumulation Assay (HTRF)

  • Cell Plating: Plate the D4 receptor-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Agonist Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add a D4 agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound. Also include a control group treated with forskolin, a direct activator of adenylyl cyclase, to induce maximum cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding two fluorescently labeled antibodies, one against cAMP and one against a cAMP-donor conjugate.

  • Data Analysis: Read the fluorescence on a plate reader compatible with HTRF. The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced. An effective antagonist will reverse the agonist-induced decrease in cAMP levels.

Exploring Secondary Therapeutic Avenues

The broad bioactivity of the parent scaffolds warrants exploratory screening in other disease areas.[3][9]

Anti-proliferative Activity (Oncology)

The piperazine and thiophene cores are found in various compounds with anticancer properties.[8][10] A preliminary screen for cytotoxicity is a logical exploratory step.

Protocol 4: In Vitro Cytotoxicity Assay (MTS)

  • Cell Plating: Plate various cancer cell lines (e.g., MCF-7 breast, A375 melanoma, FaDu hypopharyngeal) in 96-well plates.[8][10]

  • Compound Treatment: After 24 hours, treat cells with serial dilutions of the test compound for 72 hours.

  • MTS Addition: Add MTS reagent (or similar metabolic viability dye like MTT) to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀).

Data Presentation: Anti-proliferative Activity

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Value
A375 Malignant Melanoma Experimental Value

| FaDu | Pharynx Carcinoma | Experimental Value |

Antimicrobial Potential

Given the established antibacterial and antifungal activities of related heterocycles, a basic screen for antimicrobial efficacy is warranted.[3][11]

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Prepare standardized suspensions of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. fumigatus).

  • Assay Setup: In a 96-well plate, add culture medium and serial dilutions of the test compound.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 30°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial findings from the validation workflow will guide the next phase of drug development: lead optimization. The this compound core provides clear vectors for chemical modification to improve potency, selectivity, and ADME properties.[1][2]

Sources

An In-Depth Technical Guide to Piperazin-1-yl(thiophen-3-yl)methanone Derivatives and Analogs as Multi-Target CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of piperazin-1-yl(thiophen-3-yl)methanone derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. Synthesizing insights from medicinal chemistry, pharmacology, and drug development, this document is intended for researchers, scientists, and professionals engaged in the pursuit of next-generation antipsychotics and related CNS agents. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and detail the critical experimental protocols for evaluating these compounds, with a focus on their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Introduction: The Rationale for a Multi-Target Approach

Schizophrenia and other psychotic disorders are complex, multifactorial conditions that present significant therapeutic challenges. For decades, the primary strategy for managing psychosis has been the antagonism of dopamine D2 receptors[1][2]. While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), first-generation antipsychotics often induce severe extrapyramidal side effects (EPS) due to their strong, non-selective blockade of dopaminergic pathways[3].

The advent of atypical antipsychotics marked a paradigm shift, introducing the concept of multi-target pharmacology[3][4]. These agents, such as clozapine and risperidone, typically exhibit a combined antagonism of both dopamine D2 and serotonin 5-HT2A receptors[1][2]. This dual action is believed to be responsible for their improved side-effect profile, particularly the reduced incidence of EPS, and enhanced efficacy against the negative and cognitive symptoms of schizophrenia[1]. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous CNS-active drugs due to its favorable pharmacokinetic properties and its ability to interact with key neurotransmitter receptors[5][6]. When combined with a thiophene moiety—a privileged heterocycle in CNS drug discovery known to act as a bio-isosteric replacement for phenyl rings—the resulting this compound core presents a promising framework for developing novel multi-target antipsychotic agents[7].

This guide will explore the synthesis, SAR, and pharmacological evaluation of derivatives built upon this core structure, providing a technical foundation for the rational design of safer and more effective CNS therapeutics.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthesis strategy. The core scaffold is first assembled, followed by the addition of various substituents to explore the chemical space and optimize pharmacological activity.

General Synthesis Workflow

The overall synthetic strategy involves two main stages: the formation of the core amide bond between the thiophene and piperazine moieties, and the subsequent functionalization of the piperazine nitrogen.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivative Synthesis Thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Thiophene-3-carbonyl chloride Thiophene-3-carbonyl chloride Thiophene-3-carboxylic acid->Thiophene-3-carbonyl chloride SOCl2 Thionyl Chloride Thionyl Chloride Core Scaffold This compound Thiophene-3-carbonyl chloride->Core Scaffold + Piperazine (Amide Coupling) Piperazine Piperazine Core Scaffold_ref Core Scaffold Final Derivative Substituted Analog (R-Scaffold) Core Scaffold_ref->Final Derivative + R-X (N-Alkylation/Arylation) Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X)

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound (Core Scaffold)

This protocol is adapted from standard amide coupling procedures, such as those used for related benzothiophene derivatives[8].

Step 1: Formation of Thiophene-3-carbonyl chloride [9]

  • To a round-bottom flask, add thiophene-3-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (5-10 eq) in excess.

  • Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude thiophene-3-carbonyl chloride, often a pale yellow solid, is typically used in the next step without further purification[8].

Causality Insight: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts, which shifts the equilibrium towards the product. Using the crude acyl chloride directly is often preferred as it is moisture-sensitive and can be challenging to purify via chromatography.

Step 2: Amide Coupling with Piperazine [8][10]

  • Dissolve piperazine (2.0-3.0 eq) and a base such as triethylamine (TEA) (1.5 eq) in a suitable aprotic solvent (e.g., dry Tetrahydrofuran (THF) or Dichloromethane (DCM)) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in the same dry solvent.

  • Add the acyl chloride solution dropwise to the stirred piperazine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality Insight: Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct. The reaction is performed at low temperature to control the exothermic reaction between the highly reactive acyl chloride and the amine. TEA acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine nucleophile.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any modifications to the thiophene core. The primary goal of SAR studies in this class is to optimize affinity and selectivity for D2 and 5-HT2A receptors while minimizing off-target effects.

Key Receptor Interactions and Pharmacophore Model

The general pharmacophore for atypical antipsychotics includes a basic nitrogen atom (typically in the piperazine ring), an aromatic region (the thiophene ring), and a linker of variable length connecting to another lipophilic moiety. The protonated nitrogen of the piperazine ring is believed to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of both D2 and 5-HT2A receptors[11].

G cluster_receptor Receptor Binding Pocket (D2/5-HT2A) cluster_ligand Ligand Pharmacophore Asp Aspartate Residue (e.g., Asp3.32) AroPocket Aromatic/Lipophilic Pocket PiperazineN Basic Nitrogen (Protonated) PiperazineN->Asp Ionic Bond Linker Linker Group Thiophene Thiophene Ring Thiophene->AroPocket Hydrophobic/π-π Stacking Lipophilic Terminal Lipophilic Group Lipophilic->AroPocket Hydrophobic Interaction

Caption: Pharmacophore model for piperazine-thiophene derivatives interacting with D2/5-HT2A receptors.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki, nM) of a series of arylpiperazine derivatives at key CNS receptors, illustrating the impact of structural modifications. The data is adapted from a study on multi-target heterocycle piperazine derivatives which provides an excellent model for understanding the SAR of the target class[3].

Compound IDR Group (Terminal Moiety)D₂ (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)
3a Phenyl158.325.635.8
3b 2-Fluorophenyl125.715.321.6
3w 8-Quinolyl1.20.91.5
3x 5-Quinolyl15.610.39.8
3y 4-Quinolyl21.815.611.3

Data adapted from Wang et al., RSC Med. Chem., 2021.[3]

Analysis of SAR Trends:

  • Terminal Aromatic System: The nature of the terminal aromatic group (R Group) has a profound impact on binding affinity. Simple phenyl or substituted phenyl groups (e.g., 3a , 3b ) confer moderate affinity.

  • Extended Polycyclic Systems: Introducing larger, more complex heterocyclic systems like quinoline significantly enhances potency. Compound 3w , with an 8-quinolyl moiety, demonstrates exceptionally high affinity for D2, 5-HT1A, and 5-HT2A receptors, with Ki values in the low nanomolar range[3].

  • Isomeric Position: The point of attachment on the quinoline ring is critical. The 8-substituted analog (3w ) is more potent than the 5-substituted (3x ) and 4-substituted (3y ) analogs, highlighting a specific spatial requirement within the receptor binding pocket[3]. This suggests that the 8-position allows for optimal hydrophobic and/or electronic interactions.

These findings underscore the importance of the terminal lipophilic group in achieving high-affinity binding to the target receptors. The 8-quinolyl moiety appears to be a privileged structure for this class of compounds, likely engaging in favorable interactions within a secondary binding pocket.

Pharmacological Evaluation: Key Experimental Protocols

To characterize the antipsychotic potential of these compounds, a series of in vitro and in vivo assays are essential. These protocols are designed to quantify receptor affinity and assess functional activity and potential side effects.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the D2 receptor using [³H]-Spiperone, a well-characterized antagonist radioligand.

G Prep Prepare Reagents: - Assay Buffer - [3H]-Spiperone Solution - Test Compound Dilutions - Butaclamol (for NSB) - D2 Receptor Membranes Incubate Incubate Plate: - Add reagents to 96-well plate - Incubate at 25°C for 60-90 min Prep->Incubate Filter Harvest & Filter: - Rapidly filter through GF/B filter plate - Wash with cold buffer to remove unbound ligand Incubate->Filter Count Scintillation Counting: - Dry filter plate - Add scintillation cocktail - Count radioactivity (CPM) Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Plot competition curve - Determine IC50 and Ki values Count->Analyze

Caption: Workflow for the D2 receptor radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing human D2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]-Spiperone (Specific Activity: ~15-20 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Determinand: (+)-Butaclamol (10 µM final concentration).

  • Test Compounds: Serial dilutions in assay buffer.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure: [4][12][13]

  • Preparation: Thaw the D2 receptor membrane preparation on ice. Homogenize the membranes in cold assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 250 µL assay buffer, 150 µL membrane suspension, 200 µL assay buffer, 200 µL [³H]-Spiperone solution.

    • Non-Specific Binding (NSB): 250 µL assay buffer, 150 µL membrane suspension, 200 µL (+)-butaclamol solution, 200 µL [³H]-Spiperone solution.

    • Competition: 250 µL assay buffer, 150 µL membrane suspension, 200 µL of test compound dilution, 200 µL [³H]-Spiperone solution.

    • Note: The final concentration of [³H]-Spiperone should be approximately 2-3 times its Kd value (typically ~0.1-0.3 nM).[4]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[12].

Self-Validation: The inclusion of total binding and non-specific binding wells is critical for self-validation. A robust signal-to-noise ratio (Total Binding / NSB > 5) ensures the quality of the assay. The Kd of the radioligand should be determined independently via a saturation binding experiment to ensure accurate Ki calculations[12].

This protocol is analogous to the D2 assay but uses [³H]-Ketanserin as the selective antagonist radioligand for the 5-HT2A receptor.

Key Modifications:

  • Receptor Source: Membranes from cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Specific Activity: ~60-90 Ci/mmol). The final concentration is typically 0.5-1.5 nM[14].

  • NSB Determinand: Mianserin (10 µM final concentration) or unlabeled ketanserin.

The procedure for incubation, filtration, counting, and data analysis follows the same principles as the D2 receptor binding assay.

In Vivo Behavioral Assays

In vivo models are crucial for assessing the functional consequences of receptor binding and predicting both therapeutic efficacy and potential side effects.

Catalepsy in rodents is a behavioral state characterized by a failure to correct an externally imposed posture. It is a widely used model to predict the propensity of an antipsychotic drug to cause extrapyramidal side effects (EPS) in humans[8][11][15].

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (150-250g).

  • Test Apparatus: A horizontal bar raised approximately 9 cm from the surface.

  • Standard Drug: Haloperidol (e.g., 1 mg/kg, i.p.) as a positive control.

  • Test Compounds: Administered at various doses (e.g., intraperitoneally or orally).

Procedure: [1][15][16]

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Dosing: Divide the animals into groups (vehicle control, positive control, test compound groups). Administer the vehicle, haloperidol, or test compound. The timing of the test depends on the route of administration (e.g., 30-60 minutes after i.p. injection).

  • Catalepsy Assessment (Bar Test):

    • Gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the time (in seconds) the rat maintains this unusual posture. The endpoint is when the rat removes both paws from the bar or corrects its posture.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Scoring: The duration of catalepsy is recorded for each animal. Data are often analyzed by comparing the mean catalepsy duration of the test groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Causality Insight: Strong D2 receptor blockade in the nigrostriatal pathway is the primary cause of drug-induced catalepsy[8]. Atypical antipsychotics, which have a higher 5-HT2A to D2 affinity ratio, typically induce less catalepsy than typical antipsychotics like haloperidol[11]. Therefore, a compound that shows potent antipsychotic-like activity in other models (e.g., inhibition of apomorphine-induced climbing) but low cataleptogenic potential in this test is considered a promising candidate with a lower risk of EPS[14].

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of next-generation antipsychotics. The principles of multi-target drug design, focusing on a balanced D2/5-HT2A receptor antagonism, have proven effective in mitigating the debilitating side effects associated with earlier antipsychotic medications.

The SAR data clearly indicate that while the core scaffold provides the essential pharmacophoric features, the terminal aryl or heteroaryl moiety is a critical determinant of potency and selectivity. Future research should focus on expanding the diversity of this terminal group to further refine the pharmacological profile. This includes exploring bioisosteric replacements and introducing functionalities that can modulate physicochemical properties to improve blood-brain barrier penetration and oral bioavailability.

Furthermore, a comprehensive evaluation of lead compounds should extend beyond D2 and 5-HT2A to include other relevant CNS targets, such as the 5-HT1A, 5-HT6, and D3 receptors, to identify compounds with a broader therapeutic window for treating the full spectrum of schizophrenia symptoms, including cognitive deficits[3][4]. The integration of detailed in vitro profiling with robust in vivo behavioral models will be paramount in identifying candidates that not only possess the desired multi-target activity but also demonstrate a superior safety and tolerability profile, ultimately leading to improved therapeutic outcomes for patients.

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Sources

A Senior Application Scientist's Guide to the In Silico Modeling of Piperazin-1-yl(thiophen-3-yl)methanone Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, rationale-driven workflow for the in silico investigation of Piperazin-1-yl(thiophen-3-yl)methanone, a molecule featuring two scaffolds of high medicinal chemistry relevance. The piperazine and thiophene moieties are recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a deep dive into the computational methodologies used to predict and analyze the molecular interactions of such compounds. We move beyond a simple recitation of steps to explain the causality behind protocol choices, ensuring a self-validating and scientifically rigorous approach. The guide covers the entire computational pipeline, from initial structure preparation and molecular docking to the complexities of molecular dynamics simulations and binding free energy calculations, culminating in a framework for robust model validation.

Part 1: Foundational Strategy - The 'Why' Before the 'How'

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[4][5][6] They provide a cost-effective and rapid means to screen vast chemical spaces, generate testable hypotheses, and gain atomic-level insights into drug-target interactions that are often inaccessible through experimental techniques alone.[7]

The subject of our study, this compound, is an ideal candidate for such an in silico workflow. Its structure is a composite of two key pharmacophoric elements:

  • The Piperazine Ring: This versatile, six-membered heterocycle is a cornerstone in medicinal chemistry.[2][8] Its two nitrogen atoms provide key sites for substitution, allowing for the fine-tuning of physicochemical properties like solubility and basicity, which are crucial for pharmacokinetics.[1][9] Furthermore, its conformational flexibility enables it to act as an effective scaffold, orienting pharmacophoric groups for optimal interaction with biological targets.[1]

  • The Thiophene Ring: As an aromatic heterocycle and a bioisostere of the benzene ring, thiophene is a privileged structure found in numerous anti-inflammatory, antimicrobial, and anticancer agents.[3][10][11] Its electron-rich nature and ability to participate in various non-covalent interactions make it a valuable component for receptor binding.[3]

The primary goal of modeling this compound is to predict its binding mode to a given protein target, assess the stability of the resulting complex, and quantify the energetics of the interaction. This knowledge is critical for guiding the rational design of more potent and selective derivatives.

The Comprehensive In Silico Workflow

Our approach is a multi-layered funnel, starting with broad, rapid screening methods and progressing to more computationally intensive, and therefore more accurate, evaluations.[12] This ensures that computational resources are used efficiently, focusing only on the most promising candidates at each stage.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Hypothesis & Iteration P1 Target Identification & Preparation P3 Molecular Docking (Pose Prediction & Scoring) P1->P3 P2 Ligand Preparation (this compound) P2->P3 P4 Molecular Dynamics (MD) Simulation (Assess Complex Stability) P3->P4 Top Poses P5 Trajectory Analysis (RMSD, RMSF, H-Bonds) P4->P5 P6 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) P5->P6 P7 Data Synthesis & Interpretation P6->P7 P8 Hypothesis Generation for Structure-Activity Relationship (SAR) P7->P8 P9 Experimental Validation (In Vitro Assay) P8->P9

Caption: A multi-phase workflow for in silico drug discovery.

Part 2: The Experimental Protocols - A Step-by-Step Guide

This section details the methodologies for the core experiments in our workflow. The rationale behind each critical step is explained to provide a framework for adapting these protocols to different targets and ligands.

Protocol 1: Target and Ligand Preparation

Causality & Expertise: The quality of your starting structures is paramount. The principle of "garbage in, garbage out" is especially true in computational modeling. Proper preparation ensures that the protonation states, bond orders, and initial conformations are chemically correct and energetically plausible, preventing the propagation of errors into later, more expensive calculations.

A. Target Protein Preparation

For this guide, we will use the human Src Kinase (PDB ID: 2H8H) as a representative target, as kinases are frequently targeted by piperazine-containing inhibitors.[13]

  • Obtain Structure: Download the protein structure from the Protein Data Bank (PDB).

  • Initial Cleaning: Load the structure into a molecular modeling package (e.g., Schrödinger Maestro, BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

    • Expert Rationale: Crystallographic waters can mediate protein-ligand interactions, but most are bulk solvent and their inclusion adds significant computational complexity. The standard practice is to remove them unless there is specific evidence (e.g., from multiple crystal structures) of a conserved, structurally important water molecule in the binding site.

  • Structure Preprocessing:

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign correct bond orders.

    • Fill in any missing side chains or loops using tools like Prime (Schrödinger) or Modeller.

    • Assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is critical as the charge state dictates potential electrostatic and hydrogen bond interactions.

  • Energy Minimization: Perform a restrained, brief energy minimization of the protein structure using a force field like OPLS4 or AMBER.

    • Expert Rationale: This step relieves any steric clashes or geometric imperfections introduced during the preprocessing steps or inherent to the crystal structure resolution, resulting in a more energetically favorable starting conformation. Restraints on the backbone atoms prevent significant deviation from the experimentally determined structure.

B. Ligand Preparation (this compound)

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D sketch into a 3D structure.

  • Generate Ionization and Tautomeric States: Use a tool like LigPrep (Schrödinger) or the equivalent in other software suites to generate possible ionization states, tautomers, and stereoisomers at the target pH (7.4).

    • Expert Rationale: A ligand's charge and tautomeric form can drastically alter its interaction profile. It is crucial to evaluate the most likely form(s) present in the binding pocket. For piperazine, protonation at one or both nitrogen atoms is possible and must be considered.

  • Energy Minimization: Perform a full energy minimization of each generated ligand state to obtain a low-energy starting conformation.

Protocol 2: Molecular Docking

Causality & Expertise: Molecular docking predicts the preferred orientation (pose) and estimates the binding affinity of a ligand within a receptor's active site.[14][15] It acts as a powerful filter, allowing us to rapidly screen thousands of compounds or conformations and prioritize the most promising ones for more rigorous analysis.[4] We will use AutoDock Vina, a widely used and validated open-source docking program.

  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format required by Vina, which includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the entire binding site of the target protein. The center of the box is typically placed at the geometric center of the co-crystallized ligand (if available) or key active site residues.

    • Expert Rationale: The grid box defines the search space for the docking algorithm. A box that is too small may miss the correct binding pose, while one that is too large unnecessarily increases computation time and can lead to non-specific binding predictions.

  • Run Docking Simulation: Execute the docking calculation. Vina will perform a stochastic global search of the ligand's conformational, translational, and rotational space within the grid box.

  • Analyze Results: Vina will output a series of binding poses ranked by a scoring function (in kcal/mol). The top-ranked pose represents the most probable binding mode according to the scoring function.

    • Expert Rationale: The scoring function is an empirical or knowledge-based mathematical model that approximates the binding free energy. While lower scores generally indicate better binding, these values are best used for relative ranking of different ligands or poses, not as absolute measures of binding affinity.[16] The visual inspection of the top poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) is a critical validation step.[17]

Protocol 3: Molecular Dynamics (MD) Simulation

Causality & Expertise: While docking provides a static picture, MD simulation offers a dynamic view of the system at an atomic level.[18][19] It simulates the movements of atoms and molecules over time, allowing us to assess the stability of the predicted docking pose and observe the subtle conformational changes that define the true nature of the protein-ligand interaction.[20][21] We will outline a general workflow using GROMACS, a popular and highly efficient MD engine.

MD_Workflow start Start with Best Docked Complex solvate 1. Solvation (Add Water Box) start->solvate ions 2. Ionization (Neutralize System) solvate->ions minimize 3. Energy Minimization (Remove Steric Clashes) ions->minimize npt 5. NPT Equilibration (Pressure & Density Stabilization) minimize->npt nvt 4. NVT Equilibration (Temperature Stabilization) production 6. Production MD (Data Collection) nvt->production npt->nvt end End: Trajectory for Analysis production->end

Sources

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Piperazine

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a place of distinction in the realm of medicinal chemistry. It is widely regarded as a "privileged scaffold," a molecular framework that is recurrently found in drugs across a multitude of therapeutic areas.[1][2] This prevalence is not coincidental; the piperazine moiety possesses a unique combination of physicochemical and structural properties that make it an invaluable tool for drug designers. Its ability to modulate aqueous solubility, basicity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties has cemented its role in the development of numerous blockbuster drugs.[1][2]

This technical guide provides a comprehensive exploration of piperazine-containing compounds in drug discovery, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. It is designed to be a practical resource for researchers at all levels, offering not just a review of the field, but also actionable insights and detailed methodologies.

I. The Allure of the Piperazine Core: Physicochemical and Pharmacokinetic Advantages

The widespread adoption of the piperazine scaffold in drug design can be attributed to a confluence of favorable characteristics that enhance the "drug-likeness" of a molecule.

A. Physicochemical Properties:

The two nitrogen atoms within the piperazine ring are the key to its versatility. At physiological pH, the piperazine ring can exist in a protonated state, which significantly influences its properties:

  • Aqueous Solubility: The ability to form salts through protonation of the nitrogen atoms dramatically increases the aqueous solubility of parent molecules, a critical factor for oral bioavailability and formulation development.[3]

  • Basicity (pKa): Piperazine is a di-basic compound with two distinct pKa values (pKa1 ≈ 5.6 and pKa2 ≈ 9.8). This allows for fine-tuning of the overall basicity of the molecule through substitution at the nitrogen atoms, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (in unsubstituted or mono-substituted piperazines) can act as hydrogen bond donors. This facilitates strong and specific interactions with biological targets.[3]

  • Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable scaffold. This allows for the precise spatial orientation of pharmacophoric groups, which is crucial for optimal binding to target proteins. Furthermore, the conformational flexibility of the piperazine ring can be constrained by incorporating it into more complex, rigid polycyclic structures.[1]

B. Pharmacokinetic Profile Modulation:

The incorporation of a piperazine moiety is a well-established strategy to improve the pharmacokinetic properties of a drug candidate. The enhanced solubility and controlled lipophilicity often lead to:

  • Improved Oral Bioavailability: By increasing the solubility of a compound, the piperazine ring can enhance its absorption from the gastrointestinal tract.

  • Favorable ADME Properties: The ability to modulate the pKa and lipophilicity of a molecule by incorporating and modifying a piperazine ring allows medicinal chemists to optimize its ADME profile, leading to better drug exposure and efficacy.[3]

II. Synthetic Strategies for Piperazine-Containing Compounds

The synthetic accessibility of the piperazine scaffold is a major contributor to its widespread use. A variety of robust and versatile synthetic methods are available for the construction and functionalization of piperazine rings.

A. N-Arylation of Piperazines: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, and it is particularly well-suited for the synthesis of N-aryl piperazines.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide [5]

  • Materials:

    • Aryl bromide (1.0 equiv)

    • N-Boc-piperazine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene to the Schlenk tube.

    • In a separate vial, dissolve the Pd₂(dba)₃ and Xantphos in a small amount of toluene.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Ligand Selection: Sterically bulky and electron-rich phosphine ligands like Xantphos are essential for promoting the reductive elimination step of the catalytic cycle and accommodating a wide range of substrates.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.[5]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange HNR2, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand Exchange->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-X Ar-X HNR2 HNR2 Base Base HX-Base HX-Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

B. N-Alkylation of Piperazines: Reductive Amination

Reductive amination is a versatile and efficient method for the N-alkylation of piperazines, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.[1]

Experimental Protocol: Reductive Amination of Piperazine with an Aldehyde [1]

  • Materials:

    • Piperazine derivative (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • To a round-bottom flask, add the piperazine derivative and dissolve it in the anhydrous solvent.

    • Add the aldehyde to the solution.

    • If the piperazine is a salt (e.g., hydrochloride), add a base like triethylamine (2.2 equiv) to liberate the free amine.[1]

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, which minimizes side reactions.[1]

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the decomposition of the reducing agent and to facilitate the reaction.

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow start Start reaction_setup Reaction Setup: - Piperazine - Aldehyde/Ketone - Anhydrous Solvent start->reaction_setup iminium_formation Iminium Ion Formation (Stir at RT) reaction_setup->iminium_formation reduction Reduction: Add NaBH(OAc)₃ iminium_formation->reduction workup Aqueous Workup (Quench, Extract, Dry) reduction->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

2. Antidepressants:

Several successful antidepressants, such as vortioxetine, incorporate a piperazine ring. [1][7]These compounds often modulate the activity of serotonin receptors and transporters.

Mechanism of Action: Serotonin Receptor Modulation

Piperazine-containing antidepressants can act as serotonin receptor agonists, antagonists, or reuptake inhibitors. For instance, some act as agonists at the 5-HT1A receptor, which is coupled to a Gi protein and leads to a decrease in cAMP levels. [8] Diagram: Serotonin 5-HT1A Receptor Signaling Pathway

Caption: Simplified schematic of the serotonin 5-HT1A receptor signaling pathway.

B. Oncology

The piperazine scaffold is a key structural feature in many targeted cancer therapies, particularly kinase inhibitors.

Mechanism of Action: Kinase Inhibition

In kinase inhibitors like imatinib, the piperazine ring often serves as a linker connecting different pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase. Its basicity can also be exploited to form a salt bridge with acidic residues in the hinge region of the kinase. Table: Piperazine-Containing Kinase Inhibitors and their Targets

DrugTarget Kinase(s)IC₅₀ (nM)
Imatinib BCR-Abl, c-Kit, PDGFR25-100
Gefitinib EGFR2-37
Erlotinib EGFR2
Lapatinib EGFR, HER210.8, 9.8

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

C. Infectious Diseases

Historically, piperazine itself was used as an anthelmintic drug. [9]More recently, piperazine derivatives have been developed as potent antibacterial and antiviral agents. For example, the fluoroquinolone antibiotic ciprofloxacin contains a piperazine moiety that is crucial for its antibacterial activity.

IV. Structure-Activity Relationships (SAR) of Piperazine Derivatives

The ease of substitution at the N1 and N4 positions of the piperazine ring makes it an ideal scaffold for exploring structure-activity relationships.

A. SAR in CNS Agents:

For piperazine-based CNS agents, the nature of the substituents on the nitrogen atoms is critical for receptor affinity and selectivity.

Table: SAR of Piperazine Derivatives as Dopamine D2 Receptor Ligands

CompoundR1R2D2 Ki (nM)
1 HPhenyl150
2 H2-Methoxyphenyl25
3 H4-Chlorophenyl80
4 BenzylPhenyl50

Data is illustrative and based on general SAR trends.

B. SAR in Anticancer Agents:

In the context of kinase inhibitors, modifications to the piperazine substituents can significantly impact potency and selectivity.

Table: SAR of Piperazine-Containing EGFR Inhibitors

CompoundR1EGFR IC₅₀ (µM)
5a 4-Fluorobenzyl0.5
5b 3,4-Dichlorobenzyl0.2
5c 4-Trifluoromethylbenzyl0.8
5d 2-Naphthylmethyl1.2

Data is illustrative and based on published SAR studies. [10]

V. Experimental Workflows for the Evaluation of Piperazine Compounds

A rigorous and systematic evaluation of newly synthesized piperazine derivatives is essential to determine their therapeutic potential.

A. In Vitro Cytotoxicity Assay for Anticancer Agents (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [11] Experimental Protocol: MTT Assay [11]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Piperazine-containing test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Piperazine Compound cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC₅₀ Calculation) absorbance_reading->data_analysis end Results data_analysis->end

Caption: A step-by-step workflow for the MTT cell viability assay.

B. Assessment of Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs, the ability to cross the blood-brain barrier is paramount. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used to predict BBB permeability.

Experimental Protocol: PAMPA-BBB Assay

  • Materials:

    • PAMPA plate (a 96-well filter plate with a lipid-infused artificial membrane)

    • Donor and acceptor plates

    • Phosphate-buffered saline (PBS)

    • Test compound solution

  • Procedure:

    • Add the lipid membrane solution to the filter of the donor plate and allow the solvent to evaporate.

    • Fill the acceptor wells with buffer.

    • Add the test compound solution to the donor wells.

    • Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

VI. Conclusion: The Enduring Legacy and Future of Piperazine in Drug Discovery

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its unique combination of physicochemical properties, synthetic tractability, and ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of molecules has led to its incorporation into a vast and diverse array of clinically successful drugs. As our understanding of disease biology continues to evolve, the piperazine ring will undoubtedly remain a central and indispensable tool in the medicinal chemist's arsenal for the design and development of the next generation of innovative therapeutics. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperazine derivatives will pave the way for the creation of even more effective and safer medicines for a wide range of human diseases.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone from Thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazin-1-yl(thiophen-3-yl)methanone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule incorporates a thiophene ring, a common scaffold in pharmaceuticals, linked to a piperazine moiety via an amide bond. Piperazine derivatives are known for their diverse biological activities, and the combination with a thiophene nucleus presents opportunities for the development of novel therapeutic agents.[1][2][3] This document provides a comprehensive guide for the synthesis of this compound from thiophene-3-carboxylic acid and piperazine. The protocol leverages a robust and efficient amide coupling reaction mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used reagent in peptide and amide synthesis.[4]

Reaction Principle and Mechanism

The synthesis of this compound from thiophene-3-carboxylic acid and piperazine is an amide bond formation reaction. Direct condensation of a carboxylic acid and an amine is kinetically unfavorable and requires activation of the carboxylic acid.[5] HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive OAt-active ester.[6]

The reaction proceeds through the following key steps:

  • Deprotonation: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the thiophene-3-carboxylic acid to form the corresponding carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.

  • Nucleophilic Attack: The nucleophilic secondary amine of piperazine attacks the carbonyl carbon of the activated ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the desired amide, this compound, and releases 1-hydroxy-7-azabenzotriazole (HOAt).

The overall reaction is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_purification Workup & Purification T3CA Thiophene-3-carboxylic acid Activation Activation of Carboxylic Acid T3CA->Activation Piperazine Piperazine Coupling Amide Bond Formation Piperazine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling OAt-active ester Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Thiophene-3-carboxylic acid≥98%Commercially Available
PiperazineAnhydrous, ≥99%Commercially AvailableStore in a desiccator.
HATU≥98%Commercially AvailableStore under inert atmosphere.
DIPEA≥99.5%Commercially AvailableUse a freshly opened bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a Sure/Seal™ bottle.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiophene-3-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

    • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve piperazine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Reaction Execution:

    • To the solution of thiophene-3-carboxylic acid and HATU, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.

    • Slowly add the solution of piperazine to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

    • The reaction is considered complete upon the disappearance of the limiting reactant (thiophene-3-carboxylic acid).

  • Aqueous Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid and HOAt.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7][8]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation: Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.[9]

Technique Expected Results
¹H NMR Signals corresponding to the thiophene protons (in the aromatic region, ~7.0-8.0 ppm) and the piperazine protons (in the aliphatic region, ~2.8-3.8 ppm). The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the carbonyl carbon (~160-170 ppm), the thiophene carbons, and the piperazine carbons.[10]
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₉H₁₂N₂OS, the expected m/z is approximately 197.07.[11]
Melting Point A sharp melting point range indicates the purity of the compound.

Troubleshooting and Scientific Insights

  • Low Yield:

    • Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure that the HATU and DIPEA are of high quality and that the reaction is carried out under strictly anhydrous conditions. The order of addition of reagents is also critical; activate the acid with HATU and DIPEA before adding the amine.

  • Side Reactions:

    • Cause: Excess HATU can react with the product or the starting amine.

    • Solution: Use a slight excess of HATU (1.1 eq) and monitor the reaction closely by TLC to avoid prolonged reaction times.[12]

  • Purification Challenges:

    • Cause: The polarity of the product might be similar to that of the tetramethylurea byproduct from HATU.

    • Solution: A thorough aqueous workup is crucial to remove the majority of water-soluble byproducts. If co-elution occurs during column chromatography, consider using a different solvent system or recrystallization.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of HATU as a coupling reagent ensures high yields and clean reaction profiles. This synthetic route is amenable to scale-up and can be adapted for the synthesis of a variety of substituted piperazine amides, which are valuable scaffolds in drug discovery.

References

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-949. Available from: [Link]

  • Zhang, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Angewandte Chemie International Edition, 61(27), e202203932. Available from: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(2), 245-252. Available from: [Link]

  • PubChem. methanone. Available from: [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 42(5), 1368-1381. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

  • Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(13), 262-268. Available from: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Springer. Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

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Piperazin-1-yl(thiophen-3-yl)methanone synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for Piperazin-1-yl(thiophen-3-yl)methanone

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol details a robust and scalable method based on the nucleophilic acyl substitution of piperazine with thiophene-3-carbonyl chloride. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and offers a framework for troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining this key synthetic intermediate.

Introduction and Scientific Context

The fusion of piperazine and thiophene moieties into a single molecular entity, as seen in this compound, represents a privileged structure in modern pharmacology. The piperazine ring is a ubiquitous component in numerous marketed drugs, prized for its ability to improve physicochemical properties such as aqueous solubility and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Concurrently, the thiophene ring serves as a versatile bioisostere for phenyl groups and is integral to a wide range of biologically active compounds.[2] The resulting amide-linked scaffold has been investigated for various therapeutic applications, including as a potential modulator of serotonin and dopamine receptors.[2][3]

This application note provides a detailed protocol for the efficient synthesis of this compound (CAS 59939-74-1).[4] The chosen synthetic route is an amide coupling reaction, a cornerstone of organic synthesis, which in this case proceeds via the reaction of a highly reactive acid chloride with an amine. This method is selected for its high efficiency, rapid reaction times, and straightforward execution.

Synthesis Strategy and Reaction Mechanism

The synthesis is achieved through a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of thiophene-3-carbonyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product.

A critical consideration in this synthesis is the potential for di-acylation of the piperazine ring. To selectively favor the mono-acylated product, a large excess of piperazine is employed. This statistical control ensures that a molecule of thiophene-3-carbonyl chloride is more likely to encounter an unreacted piperazine molecule than the mono-acylated product. The reaction also produces hydrochloric acid (HCl) as a byproduct. This acid will protonate any available amine, rendering it non-nucleophilic. Therefore, the reaction requires either a 2:1 molar ratio of piperazine to acid chloride (where one equivalent acts as the nucleophile and the second as an acid scavenger) or the addition of an external tertiary amine base, such as triethylamine (TEA), to neutralize the HCl. This protocol utilizes an external base for more precise stoichiometric control.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier ExampleNotes
Piperazine, Anhydrous110-85-0C₄H₁₀N₂86.14Thermo FisherCorrosive, hygroscopic. Store under inert gas.[5]
Thiophene-3-carbonyl chloride41507-35-1C₅H₃ClOS146.59Sigma-AldrichCorrosive, flammable solid, moisture sensitive.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93VWRVolatile, suspected carcinogen. Use in a fume hood.
Triethylamine (TEA)121-44-8(C₂H₅)₃N101.19Sigma-AldrichFlammable, corrosive. Distill from CaH₂ before use.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01MilliporeSigma-
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Fisher Scientific-
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRFor TLC and chromatography.
Hexanes110-54-3C₆H₁₄86.18VWRFor TLC and chromatography.
Silica Gel7631-86-9SiO₂60.08Sorbent TechnologiesFor column chromatography (230-400 mesh).
Equipment
  • Magnetic stirrer with stir bars

  • Round-bottom flasks (various sizes)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Health and Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Piperazine: Highly corrosive and can cause severe skin burns and eye damage.[6] It is also a respiratory sensitizer and may cause allergic reactions upon inhalation.[6] Avoid breathing dust and ensure adequate ventilation.[7][8]

  • Thiophene-3-carbonyl Chloride: A corrosive and water-reactive substance that causes severe skin burns and eye damage. It is also a flammable solid. Handle with care, away from water and ignition sources.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All handling must occur within a fume hood to avoid inhalation.

  • Triethylamine (TEA): Flammable and corrosive liquid. It has a strong, unpleasant odor.

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for prolonged handling) must be worn at all times.[6][8] An emergency shower and eyewash station should be readily accessible.[7]

Detailed Experimental Protocol

G Figure 2: Experimental Workflow Diagram A 1. Reagent Preparation Dissolve Piperazine (4.0 eq) and TEA (1.2 eq) in anhydrous DCM. B 2. Reaction Setup Cool the solution to 0°C in an ice bath. A->B C 3. Reagent Addition Slowly add Thiophene-3-carbonyl chloride (1.0 eq) in DCM dropwise. B->C D 4. Reaction Allow to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC. C->D E 5. Aqueous Work-up Wash with H₂O, then saturated NaHCO₃ solution, then brine. D->E F 6. Drying and Concentration Dry organic layer with Na₂SO₄, filter, and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude residue by column chromatography. F->G H 8. Final Product Isolate pure this compound. G->H

Caption: Figure 2: Experimental Workflow Diagram.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous piperazine (3.45 g, 40.0 mmol, 4.0 eq).

  • Add 100 mL of anhydrous dichloromethane (DCM).

  • Stir the mixture until the piperazine has fully dissolved.

  • Add triethylamine (TEA) (1.67 mL, 12.0 mmol, 1.2 eq) to the solution.

  • Cool the flask in an ice-water bath to 0°C with continuous stirring.

Amide Coupling Reaction
  • In a separate 50 mL beaker, dissolve thiophene-3-carbonyl chloride (1.47 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.

  • Using a dropping funnel, add the thiophene-3-carbonyl chloride solution to the cooled piperazine solution dropwise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic nature of the acylation and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (thiophene-3-carbonyl chloride) and the reaction mixture.

  • Develop the plate using an eluent system of 10% Methanol in Ethyl Acetate.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting acid chloride spot has disappeared and a new, more polar product spot is dominant.

Work-up and Purification
  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine (saturated NaCl solution). Trustworthiness Note: The NaHCO₃ wash is essential to remove any unreacted acid chloride and neutralize any remaining acidic species, ensuring a clean product.[1]

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of 0% to 10% methanol in ethyl acetate to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[9]

ParameterExpected Result
Appearance White to off-white solid or pale yellow oil.
Yield 75-90%
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5-7.1 (m, 3H, thiophene-H), ~3.7 (br s, 4H, piperazine-H), ~2.9 (br s, 4H, piperazine-H), ~1.8 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~137 (thiophene-C), ~128-125 (thiophene-CH), ~46 (piperazine-CH₂), ~45 (piperazine-CH₂).
Mass Spec. (ESI+)m/z: 197.07 [M+H]⁺ for C₉H₁₂N₂OS

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By employing a nucleophilic acyl substitution between thiophene-3-carbonyl chloride and an excess of piperazine, the target compound can be obtained in high purity after a straightforward work-up and purification procedure. The provided explanations for key experimental choices and comprehensive safety guidelines ensure that this protocol can be implemented safely and effectively by trained chemists in a research or drug development setting.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from NJ.gov.[7]

  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet. Retrieved from chemicalbook.com.[8]

  • NOAA. (n.d.). PIPERAZINE. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov.[10]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Piperazine, anhydrous. Retrieved from fishersci.com.[5]

  • CDH Fine Chemical. (n.d.). PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com.[6]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.[11]

  • Benchchem. (n.d.). Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride. Retrieved from benchchem.com.[2]

  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(4), 115-125*.[1]

  • Xiang, J., et al. (2017). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Organic Process Research & Development, 21(1), 103-107.[12]

  • ChemicalBook. (n.d.). Piperazin-1-yl-thiophen-3-yl-methanone. Retrieved from chemicalbook.com.[4]

  • Chemsrc. (n.d.). This compound HYDROCHLORIDE. Retrieved from chemsrc.com.[13]

  • ResearchGate. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from researchgate.net.[14]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682.[15]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from organic-chemistry.org.[16]

  • ChemBK. (2024). Thiophene-3-carbonyl chloride. Retrieved from chembk.com.[17]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 404.[18]

  • PubMed. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Letters in Drug Design & Discovery, 20(9), 1108-1118*.[9]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[19]

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research, 72(06), 332-341*.[3]

  • Sigma-Aldrich. (n.d.). Thiophene-3-carbonyl chloride 97%. Retrieved from sigmaaldrich.com.

  • Parchem. (n.d.). This compound. Retrieved from parchem.com.[20]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.[21]

  • Liu, J., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575.[22]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. MDPI. Retrieved from mdpi.com.[23]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering, 1(2), 133-146*.[24]

  • Mkhize, S. Z. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.[25]

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Application Note: High-Purity Isolation of Piperazin-1-yl(thiophen-3-yl)methanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of piperazin-1-yl(thiophen-3-yl)methanone, a key intermediate in pharmaceutical research, utilizing automated flash column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, which is essential for subsequent downstream applications and ensuring data integrity. The protocol outlines a systematic approach, from initial reaction work-up and crude sample preparation to the development of an optimized gradient elution method on a silica gel stationary phase. The causality behind experimental choices, such as the selection of solvents and the inclusion of a basic modifier, is explained to provide a comprehensive understanding of the purification strategy. This guide aims to serve as a self-validating system for obtaining this compound with a purity exceeding 98%.

Introduction

This compound is a heterocyclic compound incorporating a piperazine ring, a carbonyl group, and a thiophene moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the piperazine ring in a wide array of bioactive molecules, where it can enhance solubility and bioavailability.[1] The thiophene group, a well-known bioisostere of the benzene ring, further contributes to the compound's potential pharmacological activity. Given its role as a synthetic intermediate, the purity of this compound is paramount to the success of subsequent synthetic steps and the biological evaluation of its derivatives.

The synthesis of amides from carboxylic acids and amines can often lead to by-products and unreacted starting materials.[2][3] Therefore, a robust purification method is necessary. Column chromatography is a versatile and widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.[4] This application note details a systematic approach to the purification of this compound using automated flash column chromatography, a technique that offers improved separation efficiency and reproducibility over manual methods.

Physicochemical Properties of the Analyte

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₂N₂OS (for the free base)[5][6]
Molecular Weight196.27 g/mol (for the free base)[6]
AppearanceExpected to be a solid at room temperature.Inferred
PolarityModerately polar due to the amide and piperazine groups.Inferred
BasicityThe presence of the secondary amine in the piperazine ring (pKa of the second protonation is ~5.7) imparts basic properties, which can lead to tailing on silica gel.Inferred
SolubilityLikely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol.[7]
UV AbsorbanceThe thiophene ring and the carbonyl group are expected to exhibit UV absorbance, allowing for detection by UV-Vis spectroscopy.Inferred

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the crude reaction mixture and concludes with the isolation of the high-purity compound.

Purification Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation crude_mixture Crude Reaction Mixture workup Aqueous Work-up crude_mixture->workup Removal of water-soluble impurities dry_load Dry Loading onto Silica Gel workup->dry_load Preparation for chromatography tlc_dev TLC Method Development dry_load->tlc_dev flash_purification Automated Flash Purification dry_load->flash_purification tlc_dev->flash_purification Transfer of separation conditions fraction_analysis TLC/UV Analysis of Fractions flash_purification->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product High-Purity Product evaporation->pure_product

Caption: A schematic of the purification workflow.

Materials and Methods

Materials and Reagents
  • Crude this compound

  • Silica gel (for dry loading and column, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), reagent grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment
  • Automated flash chromatography system with UV-Vis detector

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware

Detailed Experimental Protocols

Protocol 1: Crude Sample Preparation
  • Aqueous Work-up:

    • Dilute the crude reaction mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

  • Dry Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally results in better peak shapes and resolution compared to liquid injection.[4]

Protocol 2: TLC Method Development

The development of an appropriate mobile phase system is critical for a successful separation. Thin-layer chromatography (TLC) is an effective tool for this purpose.

  • Initial Solvent System Screening:

    • Prepare several eluent systems with varying polarities. A good starting point for moderately polar compounds like amides is a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

    • Spot the crude material on a TLC plate and develop it in a chamber saturated with the test eluent.

    • Visualize the spots under a UV lamp.

    • Aim for a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound to ensure good separation on the column.

  • Optimization with a Basic Modifier:

    • Due to the basic nature of the piperazine moiety, peak tailing is a common issue on acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[8]

    • A typical starting concentration is 0.5-1% (v/v) TEA in the eluent system.

    • Compare the TLC results with and without the modifier to observe the improvement in spot shape.

  • Recommended TLC Mobile Phase:

    • A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% TEA is a promising starting point for achieving good separation.

Protocol 3: Automated Flash Chromatography Purification
  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 0.5% TEA) for at least 3-5 column volumes.

  • Sample Loading and Elution:

    • Load the dry-loaded sample onto the column.

    • Begin the elution with the initial mobile phase and gradually increase the polarity by introducing the stronger solvent (e.g., methanol). A linear gradient is often effective.

  • Optimized Gradient Elution Profile:

Time (min)% DCM (with 0.5% TEA)% MeOH (with 0.5% TEA)
0-21000
2-15100 → 900 → 10
15-209010
  • Fraction Collection and Analysis:

    • Monitor the elution profile using the UV detector (a wavelength of 254 nm is generally suitable for compounds containing aromatic/heteroaromatic rings).

    • Collect fractions based on the detected peaks.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

Protocol 4: Product Isolation and Characterization
  • Pooling and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, and ¹H NMR spectroscopy.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Interaction of the basic piperazine nitrogen with acidic silanol groups on the silica surface.Add a basic modifier like triethylamine (0.5-1%) to the mobile phase to mask the silanol groups.[8]
Poor Separation Inappropriate mobile phase polarity or gradient.Optimize the solvent system using TLC. A shallower gradient may improve the resolution of closely eluting impurities.
Product Not Eluting The mobile phase is not polar enough.Increase the concentration of the polar solvent (e.g., methanol) in the mobile phase.
Co-elution of Impurities Similar polarity of the product and impurities.Try a different solvent system. For example, replacing methanol with ethanol or using an ethyl acetate/hexane system may alter the selectivity.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By systematically developing the mobile phase using TLC and addressing the basic nature of the analyte with a suitable modifier, researchers can effectively remove synthetic by-products and unreacted starting materials. The implementation of this methodology will enable the acquisition of high-quality material essential for advancing research and development in the pharmaceutical sciences.

References

  • ChemBK. Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. [Link]

  • Chemsrc. This compound HYDROCHLORIDE. [Link]

  • Macmillan, D. W. C., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. [Link]

  • Sharma, A., et al. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

Sources

Topic: Optimized Recrystallization Protocols for the Purification of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a heterocyclic compound incorporating both piperazine and thiophene moieties, structural motifs prevalent in pharmacologically active agents.[1][2] The purity of such active pharmaceutical ingredients (APIs) is paramount for safety, efficacy, and regulatory compliance. Recrystallization stands as a robust and scalable technique for the purification of crystalline solids, capable of removing impurities and isolating specific polymorphic forms.[3][4] This application note provides a comprehensive guide to developing and executing effective recrystallization protocols for this compound hydrochloride, moving beyond a simple list of steps to explain the underlying chemical principles that govern success. We present detailed methodologies for single-solvent and multi-solvent systems, troubleshooting common issues, and validating final product purity.

Foundational Principles of Recrystallization

The Rationale for Salt Formation

Many piperazine derivatives exist as oils or low-melting solids in their freebase form, making them difficult to purify via crystallization.[5] The basic nitrogen atoms within the piperazine ring readily react with acids, such as hydrochloric acid (HCl), to form salts. These salts are typically crystalline solids with well-defined melting points and distinct solubility profiles, making them ideal candidates for purification by recrystallization.[5] The conversion to a hydrochloride salt is a critical first step that facilitates the isolation of a high-purity solid.

The Mechanism of Purification

Recrystallization leverages differences in solubility to separate a target compound from its impurities. The core principle is that the solubility of most solids increases with temperature.[6] An impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[4] The slow, ordered formation of the crystal lattice selectively incorporates the target molecules while excluding mismatched impurity molecules, resulting in a significant increase in purity.

Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[3] This differential ensures maximum recovery of the purified product upon cooling.

Other essential criteria for solvent selection include:

  • Non-reactivity: The solvent must not react with the compound.

  • Boiling Point: The boiling point should be low enough for easy removal from the crystals but high enough to provide an adequate temperature differential for solubility.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

For a hydrochloride salt like this compound hydrochloride, polar protic solvents are often a good starting point. Based on literature for similar piperazine and hydrochloride salts, the following solvents are recommended for initial screening.[7][8][9]

Solvent Boiling Point (°C) Rationale & Potential Use
Isopropanol (IPA)82.6Often the preferred solvent for recrystallizing hydrochloride salts due to moderate solubility profiles.[7][9]
Ethanol (EtOH)78.4A common choice, though some HCl salts can be too soluble for good recovery.[10] Can be paired with an anti-solvent.
Methanol (MeOH)64.7High dissolving power; often requires an anti-solvent due to high solubility of many salts even at low temperatures.[11]
Ethyl Acetate (EtOAc)77.1Can be used as a primary solvent or as an anti-solvent with more polar solvents like DCM or alcohols.[8]
Dichloromethane (DCM)39.6A good solvent for dissolving many organic compounds, often used in a multi-solvent system.[8]
Hexane68.0A non-polar anti-solvent, useful for precipitating polar compounds from more polar solutions.[12][13]

Recommended Equipment and Reagents

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders.

  • Heating: Hotplate with magnetic stirring capabilities.

  • Filtration: Büchner funnel, filter flask, vacuum source, filter paper.

  • Reagents: Crude this compound hydrochloride, various grades of recrystallization solvents (see Table 1), activated charcoal (optional).

  • Instrumentation: Melting point apparatus, HPLC or LC-MS for purity analysis.

Experimental Protocols

General Recrystallization Workflow

The fundamental process of recrystallization follows a consistent series of steps, outlined in the workflow diagram below.

G A Dissolve Crude Compound in Minimum Hot Solvent B Add Activated Charcoal (Optional, for color removal) A->B C Perform Hot Filtration (To remove insoluble impurities) A->C B->C D Allow Solution to Cool Slowly (Promotes crystal growth) C->D E Induce Crystallization (If necessary) D->E F Isolate Crystals (Vacuum Filtration) D->F E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Product G->H G Start Start with Crude Compound & Candidate Solvents Test_Cold Test Solubility in Cold Solvent Start->Test_Cold Decision_Cold Soluble in Cold? Test_Cold->Decision_Cold Insoluble_Cold Insoluble in Cold. Proceed to Heat Test. Decision_Cold->Insoluble_Cold No Soluble_Cold Poor Solvent. (Consider as Anti-Solvent) Decision_Cold->Soluble_Cold Yes Test_Hot Test Solubility in Hot Solvent Insoluble_Cold->Test_Hot Decision_Hot Soluble in Hot? Test_Hot->Decision_Hot Soluble_Hot Good Candidate for Single-Solvent System Decision_Hot->Soluble_Hot Yes Insoluble_Hot Poor Solvent. Discard. Decision_Hot->Insoluble_Hot No

Sources

Application Note: 1H NMR Characterization of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Piperazin-1-yl(thiophen-3-yl)methanone using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines the theoretical basis for the expected spectral features, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth analysis of the predicted ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds. The methodologies described herein are designed to ensure technical accuracy and reproducibility, providing a self-validating framework for the characterization of this and structurally related molecules.

Introduction

This compound is a heterocyclic compound that incorporates a piperazine ring linked to a thiophene moiety via a carbonyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both piperazine and thiophene cores in a wide range of pharmacologically active agents. Accurate structural confirmation is a critical step in the synthesis and development of such compounds. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, offering detailed information about the molecular structure, connectivity, and conformational dynamics in solution.[1]

This application note addresses the specific challenges in the ¹H NMR characterization of N-acylpiperazines, such as this compound. These challenges primarily arise from the restricted rotation around the amide C-N bond and the conformational behavior of the piperazine ring, which can lead to complex and temperature-dependent NMR spectra.[2] A thorough understanding of these phenomena is crucial for accurate spectral interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted based on established principles of chemical shift theory, spin-spin coupling, and the known effects of substituents on aromatic and heterocyclic systems.[3][4][5]

Molecular Structure and Proton Environments

The molecular structure of this compound features three distinct proton environments: the thiophene ring protons, the piperazine ring protons, and the N-H proton of the piperazine ring.

Figure 1: Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts (δ) and Multiplicities

The predicted chemical shifts are influenced by the electronic effects of the carbonyl group, the sulfur atom in the thiophene ring, and the nitrogen atoms in the piperazine ring.

  • Thiophene Protons (H₂, H₄, H₅): The protons on the thiophene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The H₂ proton, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded. The coupling patterns will be characteristic of a 3-substituted thiophene ring.

  • Piperazine Protons: The piperazine ring protons are expected to show complex signals due to several factors:

    • Amide Bond Rotation: The partial double bond character of the C-N amide bond restricts rotation, leading to two distinct populations of piperazine protons (syn and anti conformers).[2] This can result in a broadening or duplication of signals.

    • Chair Conformation: The piperazine ring exists in a chair conformation, and the interconversion between the two chair forms can also be slow on the NMR timescale, further complicating the spectrum.[2]

    • Proximity to Carbonyl: The four protons on the carbons adjacent to the carbonyl-linked nitrogen (positions 2' and 6') will be more deshielded than the four protons on the carbons adjacent to the secondary amine (positions 3' and 5').

  • N-H Proton: The N-H proton of the secondary amine in the piperazine ring is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H₂ (Thiophene)7.8 - 8.2Doublet of doublets (dd)1H
H₄ (Thiophene)7.2 - 7.5Doublet of doublets (dd)1H
H₅ (Thiophene)7.4 - 7.7Doublet of doublets (dd)1H
H₂', H₆' (Piperazine)3.6 - 4.0Broad multiplet4H
H₃', H₅' (Piperazine)2.8 - 3.2Broad multiplet4H
NH (Piperazine)1.5 - 3.0Broad singlet (br s)1H

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • Sample: this compound (5-25 mg)[6][7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice, but other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on sample solubility.[8][9][10]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm (often pre-added to the solvent).[10]

  • NMR Tube: High-quality, 5 mm NMR tube.[8]

  • Glassware: Clean and dry Pasteur pipette and a small vial.

  • Filtration: A small plug of glass wool.[6]

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

Sample Preparation

cluster_workflow Sample Preparation Workflow A Weigh 5-25 mg of the compound into a clean, dry vial. B Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. A->B C Gently swirl or vortex the vial to ensure the sample is fully dissolved. B->C D Place a small plug of glass wool into a Pasteur pipette. C->D E Filter the solution through the glass wool plug directly into the NMR tube. D->E F Cap the NMR tube and label it appropriately. E->F G Invert the tube several times to ensure a homogeneous solution. F->G

Figure 2: Workflow for ¹H NMR sample preparation.

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a small, clean, and dry vial.[7]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[8]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for acquiring a high-quality spectrum.[7]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6] This step is critical to avoid poor line shape in the resulting spectrum.[8]

  • Finalizing the Sample: Cap the NMR tube securely and label it clearly. Invert the tube a few times to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment with the following typical parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 scans (can be increased for dilute samples)

    • Spectral Width: 0-12 ppm

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate all the peaks in the spectrum to determine the relative number of protons for each signal.

Data Analysis and Interpretation

The acquired ¹H NMR spectrum should be analyzed by considering the chemical shifts, integration values, and splitting patterns of the signals.

  • Thiophene Region: Identify the three distinct signals corresponding to the thiophene protons in the aromatic region. Use the coupling constants to confirm their relative positions (ortho, meta, para couplings).

  • Piperazine Region: The signals for the piperazine protons might appear as broad multiplets. The complexity of these signals is indicative of the conformational dynamics of the molecule.[2] Variable temperature (VT) NMR studies could be performed to further investigate these dynamic processes. At higher temperatures, the rate of amide bond rotation and chair interconversion may increase, leading to sharper, averaged signals.[11]

  • NH Proton: The broad singlet for the NH proton can be confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the NH signal will disappear due to proton-deuterium exchange.

Conclusion

This application note has detailed a comprehensive approach for the ¹H NMR characterization of this compound. By understanding the underlying principles of its spectral features, particularly the dynamic behavior of the N-acylpiperazine moiety, and by following a rigorous experimental protocol, researchers can confidently verify the structure of this and related heterocyclic compounds. The predicted spectral data and the described methodologies provide a robust framework for the structural elucidation of novel pharmaceutical candidates.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Rogers, M. T. (n.d.). Sample Preparation - Max T. Rogers NMR. Michigan State University.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41225–41235.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior† [Supporting Information]. The Royal Society of Chemistry.
  • Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). ResearchGate.
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (n.d.). National Institutes of Health.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health.
  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv.
  • NMR Spectroscopy. (n.d.). BYJU'S.
  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018, October 30). ResearchGate.
  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025, August 9). ResearchGate.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Interpreting | OpenOChem Learn. (n.d.).

Sources

Application Note: Real-Time Monitoring of Piperazin-1-yl(thiophen-3-yl)methanone Synthesis via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The piperazine-methanone scaffold is a privileged structure in modern pharmacology, present in a multitude of clinically significant drugs.[1][2] The specific target of this guide, Piperazin-1-yl(thiophen-3-yl)methanone, combines the versatile piperazine nucleus with a thiophene moiety, a common bioisostere for phenyl rings in drug design.[3] The synthesis of such molecules typically involves an amide bond formation, a cornerstone reaction in pharmaceutical chemistry.[4]

Efficiently monitoring the progress of this synthesis is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this purpose. Its ability to separate complex mixtures (LC) and provide molecular weight and structural information (MS) offers unparalleled insight into the reaction dynamics.[4] This guide explains the causality behind the chosen synthetic and analytical methods, providing a self-validating protocol for researchers.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of an activated thiophene-3-carboxylic acid derivative, typically thiophene-3-carbonyl chloride.[2][5] The carbonyl chloride is highly reactive, ensuring the reaction proceeds efficiently under mild conditions. A non-nucleophilic base is often used to scavenge the hydrochloric acid (HCl) byproduct.

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine plus1 + Piperazine->plus1 Thiophene-3-carbonyl-chloride Thiophene-3-carbonyl-chloride Product Product Thiophene-3-carbonyl-chloride->Product Nucleophilic Acyl Substitution plus1->Thiophene-3-carbonyl-chloride HCl + HCl Product->HCl

Figure 1: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methodologies for analogous acylation reactions.[2][6]

Materials:

  • Piperazine (anhydrous, ≥99%)

  • Thiophene-3-carbonyl chloride (≥97%)[7][8]

  • Triethylamine (Et3N, ≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous DCM.

  • Add triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Rationale: Piperazine is used in excess to minimize the formation of the di-acylated byproduct. Triethylamine acts as an acid scavenger. The reaction is cooled to control the initial exothermic reaction.

  • Slowly add a solution of thiophene-3-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by taking aliquots for LC-MS analysis (see Protocol 2).

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: LC-MS Sample Preparation and Analysis

Sample Preparation:

  • Withdraw a small aliquot (~5 µL) from the reaction mixture using a glass capillary.

  • Immediately quench the aliquot in 1 mL of a 50:50 acetonitrile/water solution. This high dilution factor stops the reaction and prepares the sample for analysis.

  • Vortex the sample thoroughly.

  • If necessary, centrifuge the sample to pellet any salts before transferring the supernatant to an LC-MS vial.

LC-MS Workflow:

Figure 2: Workflow for LC-MS reaction monitoring.

Results and Data Interpretation

The developed LC-MS method is designed to separate the polar starting material (piperazine) from the more hydrophobic product and acyl chloride.

Table 1: Analyte Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Piperazine C₄H₁₀N₂ 86.14 87.15
Thiophene-3-carboxylic acid* C₅H₄O₂S 128.15 129.12
This compound C₉H₁₂N₂OS 196.27 197.08

Note: Thiophene-3-carbonyl chloride is highly reactive and will likely be observed as its hydrolyzed form, thiophene-3-carboxylic acid, in the aqueous mobile phase.

Table 2: Optimized LC-MS Parameters

Parameter Setting Rationale
LC System
Column C18, 2.1 x 50 mm, 1.8 µm Reversed-phase C18 columns provide excellent retention for aromatic and heterocyclic compounds.[9][10]
Mobile Phase A 0.1% Formic Acid in Water Formic acid aids in protonation for better ESI+ response and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 min A gradient is essential to elute both polar reactants and the less polar product effectively.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µL
MS System
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atoms in piperazine make it ideal for protonation in positive mode.[11][12]
Capillary Voltage 3.5 kV
Gas Temp. 325 °C
Gas Flow 8 L/min

| Scan Mode | Full Scan (m/z 50-500) | Full scan allows for the identification of unknown byproducts. Selected Ion Monitoring (SIM) can be used for higher sensitivity if needed. |

Interpreting the Chromatogram: By monitoring the reaction over time, a clear trend should emerge. The peak corresponding to the starting material (thiophene-3-carboxylic acid, m/z 129.12) will decrease in area, while the peak for the product (m/z 197.08) will increase. Piperazine (m/z 87.15) is typically used in excess and may not elute well under these reversed-phase conditions, often appearing very early in the chromatogram. The relative peak areas can be used to semi-quantitatively assess the reaction's conversion rate.

Conclusion

This application note provides a robust and reliable framework for the synthesis and subsequent LC-MS analysis of this compound. The detailed protocols for both the chemical reaction and the analytical methodology are grounded in established scientific principles, ensuring trustworthy and reproducible results. By employing this method, researchers can effectively monitor reaction kinetics, confirm product identity, and ensure the purity of a critical scaffold used in drug discovery and development.

References

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  • Kumar, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Available at: [Link]

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  • Bhosale, S. H., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. Available at: [Link]

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  • Ekowo, L. C., et al. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Ekowo, L. C., et al. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. ResearchGate. Available at: [Link]

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  • Bio, A., & Organ, M. G. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

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  • Gronowitz, S. (1991). Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44. VDOC.PUB. Available at: [Link]

  • Alagarsamy, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9819. Available at: [Link]

Sources

Leveraging Piperazin-1-yl(thiophen-3-yl)methanone: A Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

Abstract

The confluence of privileged structures in a single molecular framework presents a powerful strategy in modern drug discovery. This application note details the utility of Piperazin-1-yl(thiophen-3-yl)methanone as a versatile and underexplored scaffold for the synthesis of diverse chemical libraries. By combining the favorable physicochemical and pharmacokinetic properties of the piperazine moiety with the rich synthetic handle of the thiophene ring, this scaffold offers two orthogonal vectors for diversification.[1][2][3] We provide a comprehensive guide, including foundational rationale, detailed synthetic protocols for scaffold preparation, and robust methodologies for library generation via N-functionalization of the piperazine and C-C/C-N cross-coupling on the thiophene core. These protocols are designed to be readily implemented in a high-throughput or parallel synthesis setting, enabling the rapid exploration of chemical space around this promising core.

Introduction: The Strategic Value of the Thiophene-Piperazine Motif

In the landscape of medicinal chemistry, both the piperazine and thiophene rings are considered "privileged scaffolds" due to their frequent appearance in FDA-approved pharmaceuticals.[1][4]

  • The Piperazine Moiety: As a diprotic base, piperazine often enhances aqueous solubility and oral bioavailability. Its two nitrogen atoms serve as key hydrogen bond acceptors and donors, facilitating strong interactions with biological targets, and provide synthetically accessible points for modification to fine-tune pharmacokinetics and pharmacodynamics.[2][5]

  • The Thiophene Moiety: Thiophene is a widely used bioisostere of the benzene ring, offering a similar size and shape but with distinct electronic properties.[4] It is generally more metabolically stable than many other aromatic systems and provides multiple positions for synthetic elaboration, most notably through modern cross-coupling chemistry.[3]

The combination of these two moieties in This compound creates a scaffold with intrinsic drug-like properties and significant potential for generating novel chemical entities. This guide provides the strategic framework and actionable protocols to unlock this potential.

Physicochemical Properties of the Core Scaffold
PropertyValueSource
CAS Number59939-74-1[6]
Molecular FormulaC₉H₁₂N₂OS-
Molecular Weight196.27 g/mol -
XLogP30.8PubChem CID 309322
Hydrogen Bond Donors1PubChem CID 309322
Hydrogen Bond Acceptors3PubChem CID 309322

Overall Strategy for Library Synthesis

The core principle of this guide is to leverage two orthogonal vectors of diversification originating from the central scaffold. This allows for the systematic and comprehensive exploration of the structure-activity relationship (SAR) around the core.

  • Vector 1: N-Functionalization. The secondary amine of the piperazine ring is readily functionalized through well-established reactions, allowing for the introduction of a wide array of substituents.

  • Vector 2: C-Functionalization. By starting with a halogenated version of the scaffold, the thiophene ring becomes a platform for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, and amino groups.[7][8]

G cluster_start Starting Materials cluster_scaffold Scaffold Synthesis cluster_vector1 Vector 1: N-Functionalization cluster_vector2 Vector 2: C-Functionalization cluster_library Compound Libraries Thio_Cl Thiophene-3-carbonyl chloride (or 5-Bromo-thiophene-3-carbonyl chloride) CoreScaffold Piperazin-1-yl- (thiophen-3-yl)methanone (Core Scaffold) Thio_Cl->CoreScaffold Amide Coupling & Deprotection HalogenScaffold Piperazin-1-yl- (5-bromothiophen-3-yl)methanone (Halogenated Precursor) Thio_Cl->HalogenScaffold Amide Coupling & Deprotection BocPip N-Boc-Piperazine BocPip->CoreScaffold BocPip->HalogenScaffold Acylation N-Acylation (R-COOH) CoreScaffold->Acylation Alkylation N-Alkylation (R-X) CoreScaffold->Alkylation ReductiveAm Reductive Amination (R-CHO) CoreScaffold->ReductiveAm Suzuki Suzuki Coupling (Ar-B(OH)2) HalogenScaffold->Suzuki Buchwald Buchwald-Hartwig (Ar-NH2) HalogenScaffold->Buchwald Lib1 Library 1 Acylation->Lib1 Alkylation->Lib1 ReductiveAm->Lib1 Lib2 Library 2 Suzuki->Lib2 Buchwald->Lib2

Figure 1: Overall strategy for library synthesis.

Part 1: Synthesis of Core Scaffolds

The foundation of any library synthesis is the robust and scalable preparation of the core starting materials. Here we describe the synthesis of both the primary scaffold and its halogenated precursor, which is critical for C-functionalization.

Protocol 1.1: Synthesis of tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate

This protocol describes the initial amide coupling. The Boc-protecting group is crucial for preventing di-acylation and for directing subsequent functionalization.[9]

Materials:

  • Thiophene-3-carbonyl chloride (1.0 eq)[10]

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-piperazine (1.05 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., ethyl acetate/hexanes gradient) or used directly in the next step if sufficiently pure.

Protocol 1.2: Deprotection to Yield this compound (Core Scaffold)

Materials:

  • tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (or 4M HCl in Dioxane) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid.

  • For TFA: Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃.

  • For HCl/Dioxane: The hydrochloride salt may precipitate. It can be isolated by filtration or neutralized in situ. To obtain the free base, partition the residue between DCM and 1M NaOH, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the free amine scaffold. The hydrochloride salt can also be stored and used directly in some applications.

Protocol 1.3: Synthesis of (5-Bromothiophen-3-yl)(piperazin-1-yl)methanone (Halogenated Precursor)

This protocol is identical to 1.1 and 1.2, with the substitution of 5-bromo-thiophene-3-carbonyl chloride as the starting material. This precursor is the entry point for Suzuki and Buchwald-Hartwig reactions.

Part 2: Library Synthesis via N-Functionalization (Vector 1)

With the core scaffold in hand, the secondary piperazine nitrogen provides a robust handle for diversification. The following protocols are optimized for parallel synthesis in 24- or 96-well plates.

G cluster_reactions Parallel Reactions (One per well) start Dispense Scaffold Solution (e.g., 100 µmol in DMF) to each well acyl Add R-COOH (1.2 eq) + HATU (1.2 eq) + DIPEA (2.0 eq) start->acyl Acylation reductive Add R-CHO (1.2 eq) + NaBH(OAc)3 (1.5 eq) + Acetic Acid (cat.) start->reductive Reductive Amination alkyl Add R-Br (1.2 eq) + K2CO3 (2.0 eq) start->alkyl Alkylation stir Seal plate and shake at RT or 50°C for 12-16 hours acyl->stir reductive->stir alkyl->stir workup Parallel Workup (e.g., Liquid-Liquid or Solid-Phase Extraction) stir->workup analyze QC Analysis (LC-MS) workup->analyze

Figure 2: Workflow for parallel N-functionalization.
Protocol 2.1: Parallel N-Acylation via Amide Coupling

Rationale: Amide bond formation is one of the most reliable reactions in medicinal chemistry. Using a coupling agent like HATU provides high yields and tolerates a wide range of functional groups on the carboxylic acid building block.[11]

  • Prepare a stock solution of the core scaffold in an appropriate solvent (e.g., DMF, NMP).

  • Dispense the scaffold solution into each well of a reaction plate.

  • To each well, add a solution of a unique carboxylic acid (1.1-1.2 eq), HATU (1.1-1.2 eq), and DIPEA (2.0-3.0 eq).

  • Seal the plate and shake at room temperature for 12-18 hours.

  • After the reaction, perform a suitable parallel workup (e.g., add water and ethyl acetate, shake, and take the organic layer for analysis).

Protocol 2.2: Parallel Reductive Amination

Rationale: Reductive amination is a highly efficient method for forming C-N bonds and introducing diversity through a vast commercial library of aldehydes and ketones. Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for this transformation.[5]

  • Dispense the core scaffold solution into each well.

  • Add a solution of a unique aldehyde or ketone (1.1-1.2 eq) and a catalytic amount of acetic acid. Allow to stir for 30 minutes to form the iminium ion intermediate.

  • Add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to each well.

  • Seal the plate and shake at room temperature for 12-18 hours.

  • Quench the reaction by adding aqueous NaHCO₃. Perform parallel workup as described above.

Table of Example Building Blocks for N-Functionalization
Reaction TypeBuilding Block ClassExamples
N-Acylation Aryl/Heteroaryl Carboxylic Acids3-chlorobenzoic acid, furan-2-carboxylic acid, pyrimidine-5-carboxylic acid
Aliphatic Carboxylic AcidsCyclohexanecarboxylic acid, 3,3-dimethylbutanoic acid
Reductive Amination Aryl/Heteroaryl Aldehydes4-cyanobenzaldehyde, pyridine-3-carbaldehyde, quinoline-4-carbaldehyde
Aliphatic Aldehydes/KetonesIsovaleraldehyde, cyclopentanone
N-Alkylation Activated Alkyl HalidesBenzyl bromide, 2-(bromomethyl)naphthalene, ethyl 2-bromoacetate

Part 3: Library Synthesis via Thiophene C-Functionalization (Vector 2)

This advanced strategy requires the halogenated precursor (Protocol 1.3) and leverages the power of palladium-catalyzed cross-coupling to append aryl, heteroaryl, or amine functionalities to the thiophene C5 position. Note: These reactions must be performed under an inert atmosphere (Nitrogen or Argon).

G setup In a glovebox, dispense Halogenated Scaffold (1.0 eq), Pd Catalyst (e.g., Pd2(dba)3, 2 mol%), and Ligand (e.g., XPhos, 8 mol%) into inert reaction vials. reagents Add Boronic Acid (1.5 eq) and Base (e.g., K2CO3, 2.0 eq) in Dioxane/Water setup->reagents react Seal vials and heat with stirring (e.g., 80-100°C) for 4-12 hours reagents->react workup Cool to RT, filter through Celite, and perform parallel workup (e.g., SPE or LLE) react->workup analyze QC Analysis (LC-MS) workup->analyze

Figure 3: Workflow for parallel Suzuki-Miyaura coupling.
Protocol 3.1: Parallel Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms C-C bonds between a halide and an organoboron compound. It is exceptionally robust and tolerates a vast array of functional groups, making it ideal for library synthesis.[8][12]

Generic Reaction Conditions:

ComponentLoadingNotes
Halogenated Scaffold1.0 eqMust be free of primary/secondary amines if not Boc-protected.
Boronic Acid/Ester1.3 - 1.5 eqA vast library is commercially available.
Palladium Precatalyst1 - 5 mol%e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligand2 - 10 mol%e.g., SPhos, XPhos, RuPhos (often required for challenging substrates)
Base2.0 - 3.0 eqe.g., K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent0.1 - 0.2 Me.g., Dioxane/H₂O, Toluene, DMF
Temperature80 - 110 °CSubstrate dependent.

Procedure (for parallel reactor):

  • In an inert atmosphere glovebox, dispense the halogenated scaffold, palladium precatalyst, ligand, and base into an array of reaction vials.

  • Add a solution of a unique boronic acid in the chosen solvent to each respective vial.

  • Seal the vials tightly and place the reactor block on a stirrer hotplate.

  • Heat to the desired temperature for 4-16 hours.

  • Cool to room temperature. Dilute each reaction with a solvent like DMSO or DMF.

  • Filter the arrays through a filter plate (e.g., containing Celite) to remove palladium residues. The resulting solution is ready for purification or direct analysis.

Protocol 3.2: Parallel Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines. This reaction is a cornerstone of modern medicinal chemistry for accessing aniline and heteroaromatic amine derivatives.[7][13][14]

Generic Reaction Conditions:

ComponentLoadingNotes
Halogenated Scaffold1.0 eqMust be free of primary/secondary amines if not Boc-protected.
Amine1.2 - 1.5 eqPrimary, secondary, and various anilines can be used.
Palladium Precatalyst1 - 5 mol%e.g., Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligand2 - 10 mol%Buchwald ligands (e.g., XPhos, BrettPhos) are highly effective.[15]
Base1.5 - 2.0 eqe.g., NaOtBu, K₃PO₄, Cs₂CO₃
Solvent0.1 - 0.2 Me.g., Toluene, Dioxane
Temperature90 - 120 °CSubstrate dependent.

Procedure: The experimental setup is nearly identical to the Suzuki coupling protocol, substituting the boronic acid and aqueous base for the desired amine and a non-aqueous base like sodium tert-butoxide.

Conclusion

The this compound scaffold represents a synthetically tractable and strategically valuable starting point for the generation of diverse and novel compound libraries. By leveraging robust, well-established synthetic methodologies such as N-functionalization and palladium-catalyzed cross-coupling, researchers can efficiently explore the chemical space around this privileged core. The protocols detailed in this application note provide a validated roadmap for unlocking the potential of this scaffold in the pursuit of new therapeutic agents.

References

  • Durand, C.; Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Zia, A., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure. Available at: [Link]

  • Durand, C.; Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. Available at: [Link]

  • Wikipedia contributors (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Guillaumet, G., et al. (2009). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available at: [Link]

  • Campeau, L.-C., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • Ballante, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Kumar, R., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Zia, A., et al. (2021). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. Available at: [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Prashad, M., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available at: [Link]

  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]

  • Kumar, R., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • LookChem (n.d.). PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. LookChem. Available at: [Link]

  • ChemBK (n.d.). Thiophene-3-carbonyl chloride. ChemBK. Available at: [Link]

  • Mitsui Chemicals Agro, Inc. (2019). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. NIH. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

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  • Aitken, R.A.; Slawin, A.M.Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Available at: [Link]

  • Aitken, R.A.; Slawin, A.M.Z. (2021). Thiophene-3-carbonyl Chloride. MDPI. Available at: [Link]

  • ResearchGate (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]

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Application Notes & Protocols for the In Vitro Biological Evaluation of Piperazin-1-yl(thiophen-3-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The intersection of the piperazine and thiophene scaffolds in medicinal chemistry has yielded compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[1][2][3] The piperazine ring, a prevalent heterocycle in FDA-approved drugs, is valued for its ability to modulate physicochemical properties, enhancing bioavailability and receptor interaction.[2][4] Thiophene, another privileged five-membered heterocyclic ring containing sulfur, is a key component in numerous pharmaceuticals and is recognized for its diverse biological activities, including anticancer and anti-inflammatory effects.[1] This guide provides a detailed framework for the initial in vitro evaluation of novel Piperazin-1-yl(thiophen-3-yl)methanone analogs, focusing on establishing their cytotoxic and anti-inflammatory profiles. The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for preclinical drug discovery.[5][6]

Foundational Concepts: The Rationale for In Vitro Screening

Initial preclinical evaluation of novel chemical entities relies on a tiered in vitro screening approach.[6][7] This strategy is both cost-effective and essential for identifying "hit" compounds, prioritizing them for further development, and elucidating their mechanisms of action.[6] The two primary areas of investigation for this class of compounds are cytotoxicity against cancer cell lines and modulation of inflammatory responses.

  • Cytotoxicity Screening: This is a fundamental step to identify compounds that can inhibit the proliferation of or kill cancer cells.[8][9] Assays measuring metabolic activity, such as the MTT assay, provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10][11]

  • Anti-inflammatory Screening: Chronic inflammation is a key factor in the development of numerous diseases.[12][13] Macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, serve as a reliable in vitro model to mimic an inflammatory state.[14][15][16] The production of nitric oxide (NO), a key inflammatory mediator, can be quantified to assess the anti-inflammatory potential of the test compounds.[15][17]

This guide will detail the protocols for these foundational assays, providing the necessary steps to generate reliable and reproducible data for your this compound analogs.

Experimental Design & Workflow

A logical and systematic workflow is crucial for the efficient evaluation of novel compounds. The following diagram outlines the proposed screening cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Secondary Assays (for 'Hits') Compound Test Analogs Cytotoxicity Cytotoxicity Assay (MTT) (e.g., MCF-7, A549, HCT116) Compound->Cytotoxicity AntiInflam Anti-inflammatory Assay (Griess) (LPS-stimulated RAW 264.7) Compound->AntiInflam IC50 Calculate IC50 Values (Cytotoxicity) Cytotoxicity->IC50 NO_Inhibition Calculate % NO Inhibition AntiInflam->NO_Inhibition Hit Select 'Hit' Compounds (Potent & Low Toxicity) IC50->Hit NO_Inhibition->Hit Apoptosis Apoptosis Assay (Annexin V/PI) Hit->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for iNOS, COX-2) Hit->Mechanism

Caption: In vitro screening cascade for this compound analogs.

Protocol: Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.[18]

Materials
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound analogs (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a panel of selected human cancer cell lines in their appropriate media.[10]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs and the positive control (e.g., Doxorubicin) in culture medium. A typical concentration range is 0.1 to 100 µM.[10]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][20]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[19][20] Visually confirm the formation of purple precipitate under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Values:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]

Table 1: Example Cytotoxicity Data for this compound Analogs

CompoundCell LineTissue OriginIC50 (µM) ± SDDoxorubicin (Positive Control) IC50 (µM) ± SD
Analog-1MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
Analog-1A549Lung Carcinoma25.4 ± 3.11.1 ± 0.2
Analog-1HCT116Colon Carcinoma9.5 ± 1.10.7 ± 0.1
Analog-2MCF-7Breast Adenocarcinoma38.2 ± 4.50.9 ± 0.1
Analog-2A549Lung Carcinoma>1001.1 ± 0.2
Analog-2HCT116Colon Carcinoma45.1 ± 5.30.7 ± 0.1
Note: Data are for illustrative purposes.

Protocol: Anti-Inflammatory Activity via Nitric Oxide Inhibition

This protocol uses the Griess reaction to measure nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 murine macrophages.[21][22] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[17]

Materials
  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogs (dissolved in DMSO)

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent Kit[21]

    • Reagent A: Sulfanilamide in acid

    • Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 540 nm)

Step-by-Step Protocol
  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Prepare dilutions of your test compounds and positive control in culture medium.

    • Treat the cells with the compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15][17]

    • Include control wells: cells only (negative control), cells + LPS (positive control for inflammation), and cells + LPS + vehicle (vehicle control).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well.[23]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well.[23]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.[21] The intensity of the purple/magenta color is directly proportional to the nitrite concentration.

Data Analysis and Visualization
  • Calculate Nitrite Concentration:

    • Use the linear regression equation from the sodium nitrite standard curve to determine the nitrite concentration in each sample.

  • Calculate Percent NO Inhibition:

    • Percent Inhibition = [(NO₂⁻ in LPS wells - NO₂⁻ in Treated wells) / (NO₂⁻ in LPS wells)] x 100

  • Assess Cell Viability (Concurrent MTT Assay):

    • It is critical to run a parallel MTT assay on the remaining cells in the original plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[17] Follow the MTT protocol described in Section 3.0.

G cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS Inhibition Analog Inhibition Point? NFkB->Inhibition NO Nitric Oxide (NO) Production iNOS->NO Inhibition->iNOS

Caption: Simplified LPS-induced nitric oxide signaling pathway in macrophages.

Interpretation and Next Steps

The primary screening assays will yield valuable data to classify your this compound analogs.

  • Potent Cytotoxic Agents: Compounds with low IC50 values (e.g., <10 µM) against one or more cancer cell lines are considered promising hits.[24] The next logical step is to investigate their mechanism of cell death, for instance, by conducting an apoptosis assay using Annexin V/Propidium Iodide staining and flow cytometry.[10][25]

  • Potent Anti-Inflammatory Agents: Analogs that significantly inhibit NO production at non-toxic concentrations are valuable. Further investigation should focus on their mechanism, such as measuring the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blot or RT-qPCR.[26]

  • Compounds with Dual Activity: Analogs exhibiting both cytotoxic and anti-inflammatory properties are of particular interest and warrant more extensive investigation into their polypharmacological profiles.

By following these detailed protocols and data analysis frameworks, researchers can effectively and reliably perform the initial in vitro biological evaluation of novel this compound analogs, paving the way for the development of new therapeutic agents.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Brambilla, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Ma, L., et al. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production. Available at: [Link]

  • Mangat, C. S., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate (2021). Piperazine derivatives of natural compounds with anticancer activity. Available at: [Link]

  • Chourasiya, A., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate (2016). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Available at: [Link]

  • ScholarWorks@UTEP (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

  • Khompayak, J., et al. (2023). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. Polymers. Available at: [Link]

  • Danaher Life Sciences (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

  • CLYTE Technologies (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Jo, E., et al. (2022). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • Parmar, K., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • National Institutes of Health (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]

  • Scott, W. L., et al. (2012). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, H. J., et al. (2023). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. Molecules. Available at: [Link]

  • Tsikas, D. (2016). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules. Available at: [Link]

  • ResearchGate (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Available at: [Link]

  • ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Chen, P. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

  • ResearchGate (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Wang, J., et al. (2018). In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum. Marine Drugs. Available at: [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available at: [Link]

  • National Cancer Institute (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Northwest Life Science Specialties (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Available at: [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

Sources

Application Note: A Strategic Approach to Characterizing Piperazin-1-yl(thiophen-3-yl)methanone Activity Using Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust cell-based assay cascade for characterizing the activity of Piperazin-1-yl(thiophen-3-yl)methanone. The chemical structure, featuring an arylpiperazine moiety, strongly suggests a pharmacological profile targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors which are common targets for this scaffold.[1][2][3] This guide is therefore structured around the hypothesis that the compound is a modulator of the dopamine D2 receptor (D2R), a canonical Gαi-coupled GPCR. We present a logical, phased approach, beginning with a primary functional assay to detect G-protein pathway modulation, followed by an orthogonal assay to confirm on-target engagement via a G-protein-independent pathway, and concluding with a critical counter-screen to assess cell viability. This strategy ensures the generation of specific, reproducible, and meaningful data for compound characterization.

Introduction: The Rationale for a Phased Assay Strategy

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in centrally active agents modulating monoamine neurotransmission.[2] Compounds containing this moiety frequently exhibit high affinity for dopamine and serotonin receptor subtypes.[1][4][5] Given the structure of this compound, a logical starting point for characterization is to investigate its effect on the dopamine D2 receptor (D2R).

D2R activation initiates a complex signaling cascade. Canonically, it couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[6][7] Concurrently, like most GPCRs, ligand-bound D2R also recruits β-arrestin proteins, which mediate receptor desensitization and initiate distinct, G-protein-independent signaling pathways.[8][9]

A robust characterization of a putative D2R modulator, therefore, cannot rely on a single assay. A multi-assay approach is essential to:

  • Confirm Functional Activity: Does the compound modulate the canonical G-protein signaling pathway?

  • Verify On-Target Engagement: Does the compound also engage the receptor in a G-protein-independent manner (e.g., β-arrestin recruitment)? This provides an orthogonal validation of the primary hit.[10]

  • Rule Out Non-Specific Effects: Is the observed activity a result of specific receptor modulation, or is it an artifact of compound-induced cytotoxicity?

This application note details the principles and protocols for a three-tiered assay cascade designed to answer these fundamental questions.

G1 cluster_0 Assay Development Workflow A Hypothesized Target (Dopamine D2 Receptor) B Part 1: Primary Functional Screen (Gαi Pathway Activity) A->B Select Assay C Part 2: Orthogonal Confirmatory Assay (β-Arrestin Recruitment) B->C Confirm Hit D Part 3: Liability Counter-Screen (Cell Viability/Cytotoxicity) C->D De-risk Hit E Data Analysis & Interpretation (Potency, Efficacy, Selectivity Window) D->E Integrate Data

Figure 1: High-level workflow for characterizing a putative GPCR modulator.

Part 1: Primary Functional Assay - Gαi Pathway Modulation (cAMP Accumulation)

Principle & Rationale

The dopamine D2 receptor is coupled to the inhibitory G-protein, Gαi.[7] Activation of Gαi inhibits the enzyme adenylyl cyclase, preventing the conversion of ATP to cAMP.[6] Therefore, an antagonist at the D2R would block the action of an agonist (like dopamine), preventing the agonist-induced decrease in cAMP.

To measure this effectively in a high-throughput format, intracellular cAMP levels are first artificially elevated using forskolin , a direct activator of adenylyl cyclase.[6] In this stimulated environment, a D2R agonist will cause a measurable drop in the cAMP signal. Conversely, an antagonist will block the effect of a co-applied agonist, restoring the high cAMP levels. This protocol is designed to identify antagonists.

We will utilize a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11] A high cellular cAMP level leads to low signal, and a low cellular cAMP level results in a high signal.

G2 cluster_0 Mechanism of Gαi-Coupled cAMP Inhibition Assay AC Adenylyl Cyclase (AC) ATP cAMP cAMP Low Signal AC:f0->cAMP:f0 Converts D2R D2 Receptor (Gαi) Inactive D2R->AC Inhibits Agonist Dopamine (Agonist) Agonist->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks Agonist Forskolin Forskolin Forskolin->AC Stimulates

Figure 3: Enzyme Fragment Complementation (EFC) for β-arrestin recruitment.

Protocol 2: Antagonist-Mode β-Arrestin Recruitment Assay

Objective: To confirm the activity of the test compound by measuring its ability to block agonist-induced β-arrestin recruitment to the D2R.

Materials:

  • Cell Line: PathHunter® D2R β-Arrestin cell line (DiscoverX) or equivalent.

  • Assay Medium: As provided by the manufacturer (e.g., Opti-MEM).

  • Reference Agonist: Dopamine or Quinpirole.

  • Reference Antagonist: Haloperidol.

  • Detection Reagents: PathHunter® Detection Reagents.

  • Plates: White, solid-bottom 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the D2R β-Arrestin cells into 384-well plates at the density recommended by the manufacturer (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in assay medium.

  • Antagonist Pre-incubation: Add 5 µL of the diluted test compound to the cells and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 5 µL of the reference agonist at its EC₈₀ concentration to the wells.

  • Assay Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Add 10 µL of the prepared PathHunter® detection reagent mixture to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Read Plate: Measure chemiluminescence on a standard plate luminometer.

Part 3: Liability Profiling - Cytotoxicity Counter-Screen

Principle & Rationale

It is imperative to determine if the observed reduction in signal in the functional assays is due to specific receptor antagonism or simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel on the same cell line used for the primary screen. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells. [12][13]A decrease in ATP is proportional to the degree of cytotoxicity. The resulting CC₅₀ (50% cytotoxic concentration) should be significantly higher than the functional IC₅₀ to ensure a viable therapeutic window.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the concentration at which the test compound induces 50% cell death (CC₅₀).

Materials:

  • Cell Line: The same D2R-expressing cell line used in the primary cAMP assay.

  • Culture Medium: Standard growth medium for the cell line (e.g., DMEM + 10% FBS).

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega). [14]* Plates: White, clear-bottom 96- or 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into the assay plate at a density that ensures they are in a logarithmic growth phase at the end of the incubation period. Incubate overnight.

  • Compound Addition: Add the test compound to the wells using the same concentration range as in the functional assays. Include a "no-cell" background control and a "vehicle-only" 100% viability control.

  • Incubation: Incubate the plate for a period that matches the longest incubation time of the functional assays (e.g., 2-4 hours) or for a longer duration (e.g., 24-48 hours) to assess long-term toxicity.

  • Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence on a standard plate luminometer.

Data Analysis and Interpretation

For each assay, raw data should be converted to percent activity relative to controls. Dose-response curves are then generated by plotting percent activity against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine key parameters like IC₅₀ (potency) and the maximal effect (efficacy). [15][16] Table 1: Example Data Summary for Compound Characterization

Assay TypeParameterValue (µM)Interpretation
cAMP Accumulation IC₅₀0.15Potent antagonist of Gαi signaling.
β-Arrestin Recruitment IC₅₀0.21Confirms on-target antagonism.
Cell Viability CC₅₀> 50Not cytotoxic at effective concentrations.
Selectivity Window CC₅₀ / IC₅₀ (cAMP)> 333-foldFavorable therapeutic window.

A successful compound will show comparable potency in both the cAMP and β-arrestin assays, indicating it is a true antagonist at the D2R. The CC₅₀ value from the viability assay should be at least 100-fold greater than the functional IC₅₀ values, demonstrating that the compound's activity is not due to toxicity.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. Available at: [Link]

  • Gimenez, L. E., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific Reports. Available at: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • DiscoverX. Why Study GPCR Arrestin Recruitment?. Available at: [Link]

  • Grundmann, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Cordeaux, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link]

  • Işık, B., et al. (2023). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals. Available at: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available at: [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Du, X. L., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

  • iBiosep. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]

  • Wang, C., et al. (2022). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Pharmaceutical Fronts. Available at: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]

  • Watts, V. J. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

  • Frankowski, K. J., et al. (2015). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Reid, J. A., et al. (2021). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. Tissue Engineering Part C: Methods. Available at: [Link]

  • Zhen, J., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods. Available at: [Link]

  • Innoprot. cAMP NOMAD D2 Dopamine Receptor Cell Line. Available at: [Link]

  • Pharmaron. Potency Assay Guide. Available at: [Link]

  • Deranged Physiology. (2023). Potency and efficacy. Available at: [Link]

  • Brand, G. & Pinnock, C. Affinity, efficacy and potency. Physics, Pharmacology and Physiology for Anaesthetists. Available at: [Link]

  • Al-Zharani, M. A., et al. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines. Available at: [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Available at: [Link]

  • Levin, J. I., et al. (2001). Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gnerre, C., et al. (2006). Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2022). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research. Available at: [Link]

  • Modica, M., et al. (2001). High affinity and selectivity of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. Synthesis and structure-affinity relationships. Il Farmaco. Available at: [Link]

  • Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, L. & de Leon Gatti, M. (2021). Potency Assays and Use of Structure Function Models: Replacing in-vivo with in-vitro Potency Assays at Warp Speed. CASSS. Available at: [Link]

  • de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. Available at: [Link]

  • Nikolaou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Analogues. Molbank. Available at: [Link]

  • Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Below you will find a comprehensive troubleshooting guide and a frequently asked questions (FAQ) section to address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Q: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis can stem from several factors, ranging from reactant purity to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials. Piperazine is hygroscopic and can absorb atmospheric CO2, reducing its nucleophilicity. Thiophene-3-carboxylic acid or its acyl chloride derivative should be of high purity.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water.[1] Any moisture can lead to the hydrolysis of activated carboxylic acid intermediates or the acyl chloride, preventing amide formation. Ensure all glassware is oven-dried and solvents are anhydrous.

Primary Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Piperazine activity (hygroscopic?) reagent_check->sub_reagent1 sub_reagent2 Acid/Acyl Chloride purity reagent_check->sub_reagent2 sub_reagent3 Correct stoichiometry (excess piperazine?) reagent_check->sub_reagent3 workup_check 3. Evaluate Workup & Purification conditions_check->workup_check Conditions OK sub_conditions1 Anhydrous solvent/atmosphere? conditions_check->sub_conditions1 sub_conditions2 Optimal coupling reagent/base? conditions_check->sub_conditions2 sub_conditions3 Correct temperature/reaction time? conditions_check->sub_conditions3 yield_improved Yield Improved workup_check->yield_improved Workup Optimized sub_workup1 Incomplete extraction of product? workup_check->sub_workup1 sub_workup2 Product loss during purification? workup_check->sub_workup2 sub_workup3 Inadequate removal of byproducts? workup_check->sub_workup3

Caption: A systematic workflow for troubleshooting low yields.

Q: I'm observing a significant amount of di-acylated byproduct, N,N'-bis(thiophen-3-ylcarbonyl)piperazine. How can I improve selectivity for the mono-acylated product?

This is the most common challenge in piperazine acylation due to its nature as a symmetric diamine.[2] Both nitrogen atoms are nucleophilic and can react with the acylating agent.

Strategies for Selective Mono-acylation:

  • Stoichiometric Control: Using a large excess of piperazine (3-5 equivalents) relative to the thiophene-3-carbonyl chloride or activated acid can statistically favor mono-acylation.[2][3] However, this requires an efficient method to remove the excess piperazine during workup.

  • In Situ Mono-protonation: This is an effective one-pot method. By adding one equivalent of a strong acid (like HCl) to piperazine, you form the mono-salt. The protonated nitrogen is no longer nucleophilic, directing the acylation to the free nitrogen.[2][4]

  • Use of a Protecting Group (Most Reliable Method): This multi-step approach offers the highest selectivity.[2]

    • Protection: Protect one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc). This is typically done using di-tert-butyl dicarbonate ((Boc)₂O).

    • Acylation: Acylate the unprotected nitrogen of 1-Boc-piperazine with your thiophene derivative.

    • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

Mono_vs_Di_acylation Controlling Piperazine Acylation cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction (Protecting Group Strategy) piperazine Piperazine (Symmetrical Diamine) uncontrolled_reaction Piperazine + Acylating Agent piperazine->uncontrolled_reaction boc_piperazine 1-Boc-piperazine piperazine->boc_piperazine Protect with (Boc)₂O acylating_agent Thiophene-3-carbonyl Chloride/Activated Acid acylating_agent->uncontrolled_reaction acylation Acylation acylating_agent->acylation mono_product Desired Mono-acylated Product uncontrolled_reaction->mono_product 1 eq. di_product Di-acylated Byproduct uncontrolled_reaction->di_product 2 eq. boc_piperazine->acylation 1. Acylate deprotection Deprotection (TFA/HCl) acylation->deprotection 2. Deprotect final_mono_product Pure Mono-acylated Product deprotection->final_mono_product

Caption: Strategies to control mono- vs. di-acylation of piperazine.

Q: My TLC/LC-MS analysis shows multiple spots, and purification by column chromatography is difficult. What are the likely impurities and how can I improve my workup?

A messy reaction mixture often points to side reactions or impurities from the coupling reagents.

Common Impurities and Byproducts:

  • Unreacted Starting Materials: Thiophene-3-carboxylic acid and piperazine.

  • Di-acylated Piperazine: As discussed above.

  • Coupling Reagent Byproducts: For example, if using a carbodiimide like EDC, the corresponding urea byproduct is formed.[5] If using HATU, the byproduct is a tetramethylurea derivative.[6]

  • Hydrolyzed Acylating Agent: Thiophene-3-carboxylic acid can be regenerated if the activated intermediate or acyl chloride reacts with water.

Optimized Workup Protocol:

A standard aqueous workup is often effective at removing many of these impurities.[7][8]

  • Quench: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or citric acid) to remove excess piperazine and any other basic impurities.[7]

  • Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted thiophene-3-carboxylic acid and acidic byproducts.[7]

  • Brine Wash: Wash with brine (saturated NaCl solution) to remove residual water.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If impurities persist, purification by silica gel column chromatography or recrystallization may be necessary.[9][10]

Frequently Asked Questions (FAQs)

Q: Should I start with thiophene-3-carboxylic acid or thiophene-3-carbonyl chloride?

Both are viable starting materials, and the choice depends on your synthetic strategy and available resources.

  • Thiophene-3-carbonyl chloride: This is a highly reactive acylating agent.[] The reaction with piperazine is typically fast and often does not require a coupling reagent. However, acyl chlorides can be moisture-sensitive and may require careful handling. A base, such as triethylamine or DIPEA, is necessary to neutralize the HCl generated during the reaction.[12]

  • Thiophene-3-carboxylic acid: This requires activation with a coupling reagent to form the amide bond. This approach offers more control and generally milder reaction conditions. It avoids the handling of sensitive acyl chlorides.

Q: Which coupling reagent is best for reacting thiophene-3-carboxylic acid with piperazine?

The choice of coupling reagent is critical for achieving a good yield.[1] Several classes of reagents are commonly used.

Coupling Reagent ClassExamplesByproductsKey Considerations
Carbodiimides EDC, DCC, DICWater-soluble or insoluble ureasEDC is preferred for easier workup via aqueous extraction.[5][13] Often used with additives like HOBt to suppress side reactions.
Aminium/Uronium Salts HATU, HBTU, TBTUWater-soluble urea derivativesHighly efficient and fast-reacting, even for challenging couplings.[6] HATU is particularly effective.[14]
Phosphonium Salts PyBOP, BOPPhosphine oxide derivativesVery effective but byproducts can sometimes complicate purification.
Phosphonic Anhydrides T3PWater-soluble phosphate byproductsKnown for clean reactions and easily removable byproducts through aqueous workup.[8]

For this specific synthesis, HATU or the combination of EDC/HOBt are excellent starting points due to their high efficiency and well-documented success in forming amide bonds.[6][13]

Q: What is the role of the base in this reaction, and which one should I use?

A base is crucial in most amide coupling protocols for several reasons:

  • Neutralizing Acid: When starting from an acyl chloride, a base is needed to scavenge the HCl byproduct.[12]

  • Maintaining Amine Nucleophilicity: In coupling reactions starting from the carboxylic acid, an acid-base reaction can occur between the carboxylic acid and piperazine, protonating the amine and rendering it non-nucleophilic. A non-nucleophilic base prevents this.[1]

  • Activating Coupling Reagents: Many coupling reagents require a base to function optimally.

Recommended Bases:

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used non-nucleophilic tertiary amines. DIPEA is often preferred as it is more sterically hindered, reducing the likelihood of side reactions.[1]

Q: How can I effectively monitor the reaction's progress?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture alongside your starting materials (piperazine and the thiophene derivative). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the masses of starting materials, intermediates, and the final product. This is particularly useful for identifying unexpected side products.

Experimental Protocols

Protocol 1: General Procedure using a Coupling Reagent (HATU)

This protocol is adapted from general procedures for amide coupling using HATU.[1]

  • Dissolve the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophene-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Pre-activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Piperazine: Add a solution of piperazine (1.2 to 3.0 equivalents, depending on desired selectivity) in the same anhydrous solvent to the reaction mixture.

  • Monitor: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, follow the optimized workup protocol described in the troubleshooting section (quench, extract, wash with acid, base, and brine).

  • Purify: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acylation using Thiophene-3-carbonyl chloride
  • Dissolve Piperazine: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperazine (3.0 equivalents) and triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., DCM or THF).

  • Cool: Cool the mixture to 0 °C in an ice bath.

  • Add Acyl Chloride: Add a solution of thiophene-3-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled piperazine solution.

  • React: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Workup and Purify: Follow the optimized workup and purification procedures as described above.

References

  • Stachel, H. D., et al. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Dunetz, J. R., et al. A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Dunetz, J. R., et al. A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]

  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
  • Ishihara, K. Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Padmashali, B., et al. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • Cerasoli, E., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • Google Patents.
  • LOCKSS. SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) -. [Link]

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • ResearchGate. Recent Advances in Piperazine Synthesis. [Link]

  • ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • National Institutes of Health. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • National Institutes of Health. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. [Link]

  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]

Sources

Technical Support Center: Purification of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the purification of this compound. The inherent physicochemical properties of the piperazine and thiophene moieties present a unique set of purification hurdles, which this guide aims to address comprehensively.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's chemical nature. The piperazine ring imparts high polarity and basicity, which can lead to several issues:

  • Difficulty in Crystallization: The compound may "oil out" or remain as a viscous liquid, making recrystallization challenging.

  • Chromatographic Issues: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing during column chromatography.[1] In reverse-phase HPLC, the high polarity can result in poor retention.

  • Solubility: The compound's polarity influences its solubility, which can complicate the choice of solvents for both chromatography and recrystallization.

  • Hygroscopicity: Piperazine derivatives are often hygroscopic, readily absorbing moisture from the atmosphere, which can affect accurate weighing and analysis.

Q2: What are the likely impurities I should expect in my crude this compound?

A2: Impurities typically arise from the synthesis, which commonly involves the reaction of piperazine with thiophene-3-carbonyl chloride or a related activated form of thiophene-3-carboxylic acid.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual piperazine and thiophene-3-carboxylic acid (from the hydrolysis of the acyl chloride).

  • Di-acylated Piperazine: The formation of 1,4-bis(thiophen-3-ylcarbonyl)piperazine if an excess of the acylating agent is used or if reaction conditions are not carefully controlled.

  • Hydrolysis Product: Thiophene-3-carboxylic acid, formed from the hydrolysis of unreacted thiophene-3-carbonyl chloride during aqueous work-up.

  • Reagents and Catalysts: Residual coupling agents (like HATU), bases (like triethylamine), or solvents.[2]

Q3: Is the thiophene ring stable to acid-base extraction procedures?

A3: The thiophene ring is generally considered aromatic and is relatively stable under the mild acidic and basic conditions typically used for liquid-liquid extraction. While harsh conditions can lead to ring opening or other side reactions, standard protocols using dilute acids (e.g., 1M HCl) and bases (e.g., 1M NaOH, saturated NaHCO₃) are unlikely to degrade the thiophene moiety.[3] However, it is always good practice to minimize contact time with strong acids or bases and to perform extractions at room temperature or below.

Troubleshooting Guide

Problem 1: My compound is an oil and will not crystallize.
  • Probable Cause: High purity can sometimes inhibit crystallization, or the compound may have a low melting point. More commonly, residual impurities are acting as a solvent or disrupting the crystal lattice formation.

  • Solutions:

    • Salt Formation: Convert the basic piperazine nitrogen to a salt, which is often a crystalline solid.[1] This is a highly effective technique.

      • Protocol: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Slowly add a solution of an acid like hydrochloric acid (in isopropanol) or fumaric acid (in ethanol). The salt may precipitate immediately or upon cooling. The purified salt can then be neutralized with a base to regenerate the pure free base.[1]

    • Solvent Trituration: Wash the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Hexane or diethyl ether can be effective for removing non-polar impurities.

    • Further Chromatographic Purification: The oil may require another round of chromatography to achieve the purity necessary for crystallization.

Problem 2: Significant tailing is observed during silica gel column chromatography.
  • Probable Cause: The basic nitrogen atoms of the piperazine moiety are interacting strongly with the acidic silanol groups on the silica gel surface.[1]

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for the active sites on the silica gel.

      • Triethylamine (TEA): A common and effective choice is to add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[4]

      • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.[1]

    • Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

Problem 3: My compound co-elutes with an impurity during column chromatography.
  • Probable Cause: The impurity has a similar polarity to the desired product.

  • Solutions:

    • Optimize the Mobile Phase:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.

      • Solvent System Screening: Try different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switch to a different stationary phase (e.g., from silica to alumina or C18).

    • Orthogonal Purification: Combine two different purification methods. For example, follow column chromatography with an acid-base extraction or recrystallization to remove the persistent impurity.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a starting point for the purification of this compound on silica gel.

  • Materials:

    • Silica gel (60 Å, 40-63 µm)

    • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (TEA)

    • TLC plates (silica gel 60 F254)

  • Step-by-Step Procedure:

    • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems to find an optimal system that gives your product an Rf value of ~0.3. Good starting points for solvent systems are:

      • Hexane:Ethyl Acetate (from 1:1 to 1:4) with 0.5% TEA

      • Dichloromethane:Methanol (from 99:1 to 95:5) with 0.5% TEA

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and evaporate the solvent to get a dry powder of the crude product adsorbed onto the silica (dry loading). This technique generally provides better resolution than loading the sample as a solution.

    • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is needed.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing neutral or acidic impurities from the basic product.

  • Materials:

    • Crude this compound

    • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane in a separatory funnel.

    • Acidic Wash: Add 1 M HCl to the separatory funnel. The basic product will be protonated and move into the aqueous layer. Shake the funnel gently, venting frequently. Separate the layers. Repeat the extraction of the organic layer with 1 M HCl to ensure all the product has been extracted.

    • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

    • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (pH > 10, check with pH paper). The neutral product should precipitate or form an oil.

    • Back-Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) by shaking in a separatory funnel. Repeat this extraction two to three times.

    • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

    • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.

Data Summary

Table 1: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseMobile Phase System (v/v)Modifier
Normal-Phase ChromatographySilica GelDichloromethane/Methanol0.1-1% Triethylamine
Normal-Phase ChromatographySilica GelHexane/Ethyl Acetate0.1-1% Triethylamine
Reverse-Phase HPLCC18Acetonitrile/Water0.1% Formic Acid

Visual Workflows

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (Oil or Solid) TLC TLC/LC-MS Analysis Crude->TLC Assess Purity & Impurity Profile Chroma Column Chromatography TLC->Chroma Complex Mixture / Close Impurities Recryst Recrystallization / Salt Formation TLC->Recryst Mainly solid with minor impurities ABE Acid-Base Extraction TLC->ABE Acidic or Neutral Impurities Pure Pure Product Chroma->Pure Recryst->Pure ABE->Pure

Caption: General purification workflow for this compound.

Chromatography_Troubleshooting Start Column Chromatography Problem Peak Tailing? Start->Problem Solution1 Add 0.1-1% TEA to Mobile Phase Problem->Solution1 Yes Good_Sep Good Separation Problem->Good_Sep No Solution2 Use Alumina or Reverse Phase Solution1->Solution2 Still Tailing Solution1->Good_Sep Solution2->Good_Sep

Caption: Troubleshooting peak tailing in column chromatography.

References

  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Di Mola, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. Available from: [Link]

  • Sharma, P., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. Available from: [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available from: [Link]

  • Khalifa, M. E. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons. Journal of Sulfur Chemistry, 41(6), 696-735. Available from: [Link]

  • Machado, D., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in parkinsonian rats. Journal of Medicinal Chemistry, 58(15), 6043-6057. Available from: [Link]

  • Shinde, A. K., et al. (2011). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4-substitutedpiperazin-1-yl)-methanone derivatives as potent 5-HT6 receptor ligands. Der Pharma Chemica, 3(3), 221-231. Available from: [Link]

  • PubChem. methanone. Available from: [Link]

Sources

Technical Support Center: Synthesis of Thienyl Piperazine Methanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of thienyl piperazine methanones. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions that may arise during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this class of compounds.

The synthesis of thienyl piperazine methanones typically involves a two-step process: a Friedel-Crafts acylation of thiophene followed by a nucleophilic substitution or amide coupling with a piperazine derivative. Each of these steps presents a unique set of potential side reactions and optimization challenges.

I. Troubleshooting the Friedel-Crafts Acylation of Thiophene

The initial and often most critical step is the acylation of the thiophene ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation yield consistently low?

A1: Low yields in the Friedel-Crafts acylation of thiophene can stem from several factors, primarily related to catalyst activity and substrate reactivity.

  • Catalyst Deactivation: The carbonyl group of the newly formed thienyl methanone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation can effectively "quench" the catalyst, requiring stoichiometric or even excess amounts to drive the reaction to completion.[3]

  • Sub-optimal Reaction Conditions: Inadequate temperature or insufficient reaction time can lead to incomplete conversion.

  • Thiophene Polymerization: Thiophene is susceptible to polymerization under strongly acidic conditions, which can be generated by some Lewis acid catalysts.

Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of the acylation?

A2: Friedel-Crafts acylation of unsubstituted thiophene exhibits a high regioselectivity for the 2-position over the 3-position.[4] This preference is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position, which can be represented by three resonance structures compared to only two for attack at the 3-position.[4] If you are observing significant amounts of the 3-acylthiophene, it may be due to steric hindrance at the 2-position if you are using a substituted thiophene derivative.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low Yield Catalyst deactivation by product.Gradually increase the molar ratio of the Lewis acid catalyst to the acylating agent. A starting point of 1.1 to 1.5 equivalents is often effective.[3]
Insufficient reaction temperature.Carefully increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side product formation via TLC or GC.
Thiophene polymerization.Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) or ethylaluminum dichloride (EtAlCl₂), which can reduce the acidity of the reaction medium.[1][5]
Poor Regioselectivity Steric hindrance on the thiophene ring.If possible, consider using a different starting isomer of the substituted thiophene. Alternatively, explore alternative synthetic routes that allow for the directed synthesis of the desired isomer.
Difficult Workup Emulsion formation during aqueous quench.Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The addition of a co-solvent like diethyl ether or ethyl acetate during the quench can sometimes help break up emulsions.
Experimental Protocol: Optimized Friedel-Crafts Acylation of Thiophene

This protocol provides a general guideline. Molar ratios and reaction conditions should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add aluminum chloride (AlCl₃) (1.2 equivalents) in portions.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Thiophene Addition: Add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow for Troubleshooting Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation catalyst Catalyst Deactivation? start->catalyst conditions Sub-optimal Conditions? start->conditions polymerization Thiophene Polymerization? start->polymerization increase_catalyst Increase Lewis Acid Stoichiometry (1.1-1.5 eq) catalyst->increase_catalyst Yes increase_temp Increase Reaction Temperature conditions->increase_temp Yes milder_catalyst Use Milder Lewis Acid (e.g., ZnCl2) polymerization->milder_catalyst Yes end Improved Yield increase_catalyst->end increase_temp->end milder_catalyst->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

II. Troubleshooting the N-Acylation of Piperazine

The second step involves the formation of the amide bond between the thienyl methanone intermediate and the piperazine ring. This is typically achieved by converting the thiophene carboxylic acid to an acyl chloride followed by reaction with piperazine, or through direct amide coupling reactions.

Frequently Asked Questions (FAQs)

Q3: I am getting a mixture of mono- and di-acylated piperazine products. How can I selectively synthesize the mono-acylated product?

A3: The formation of both mono- and di-acylated products is a common issue due to the presence of two secondary amine groups in piperazine.[6] To favor mono-acylation, several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5 equivalents or more) will statistically favor the reaction of the acylating agent with a fresh piperazine molecule rather than the already mono-acylated product.[7]

  • Use of a Protecting Group: Temporarily protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) allows for selective acylation of the unprotected nitrogen. The Boc group can then be removed under acidic conditions.[8]

  • Slow Addition: Adding the acylating agent slowly to the reaction mixture containing piperazine can also help to minimize di-acylation.

Q4: My amide coupling reaction is not proceeding to completion. What can I do?

A4: Incomplete amide coupling reactions can be due to several factors:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. For less reactive carboxylic acids or amines, stronger coupling agents may be necessary.

  • Steric Hindrance: If either the thienyl carboxylic acid or the piperazine derivative is sterically hindered, the reaction may be sluggish.

  • Inadequate Base: A suitable base is required to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

Troubleshooting Guide: N-Acylation of Piperazine
Issue Potential Cause Recommended Solution
Formation of Di-acylated Product Stoichiometric ratio of reactants.Use a large excess of piperazine (≥ 5 equivalents).[7] Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine).[8]
Incomplete Reaction Poor leaving group on the acylating agent.Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Ineffective coupling reagent.For direct amide coupling, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[8]
Insufficiently basic conditions.Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is present.[7][8]
Ring Opening of Piperazine Harsh reaction conditions.This is a less common side reaction but can occur under very harsh conditions. Ensure the reaction temperature is appropriate and avoid overly strong acids or bases if possible.
Experimental Protocol: Mono-N-Acylation of Piperazine using a Protecting Group

This protocol outlines the synthesis of a mono-acylated piperazine using N-Boc-piperazine.

  • Amide Coupling: To a solution of the thienyl carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Piperazine Addition: Stir the mixture for 10-15 minutes, then add N-Boc-piperazine (1.0 equivalent).

  • Reaction: Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the N-Boc protected intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM) and add an excess of a strong acid like trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Workup: Remove the solvent and excess acid under reduced pressure. The resulting product is often the salt of the mono-acylated piperazine. It can be neutralized with a base and extracted if the free base is required.

Decision Tree for N-Acylation Strategy

start Desired Product: Mono-acylated Piperazine scale Reaction Scale? start->scale small_scale Small Scale / High Purity Needed scale->small_scale Small large_scale Large Scale / Cost-Effective scale->large_scale Large boc_piperazine Use N-Boc-piperazine followed by deprotection small_scale->boc_piperazine excess_piperazine Use large excess of piperazine and purify large_scale->excess_piperazine

Caption: Decision tree for selecting a mono-N-acylation strategy.

III. General Purification and Characterization

Q5: What are the best methods for purifying my final thienyl piperazine methanone product?

A5: The purification method will depend on the physical properties of your compound.

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of organic compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Q6: What are the key spectroscopic features I should look for to confirm the structure of my product?

A6:

  • ¹H NMR: Look for the characteristic signals of the thiophene ring protons, the piperazine ring protons (which may appear as complex multiplets), and the protons of any substituents. The chemical shifts of the piperazine protons can be informative about the acylation status.[6]

  • ¹³C NMR: The carbonyl carbon of the methanone will have a characteristic chemical shift in the range of 165-180 ppm.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

  • IR Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.

By understanding these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and success rate of their synthesis of thienyl piperazine methanones.

References
  • BenchChem. (n.d.). Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone.
  • Google Patents. (n.d.). Acylation of thiophene.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • PubMed. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents.
  • MDPI. (n.d.). methanone. Retrieved from 1NzkzJa37_FFttXcOgHPVQ==)

Sources

Technical Support Center: Improving the Solubility of Piperazin-1-yl(thiophen-3-yl)methanone for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Challenge

This compound is a molecule of interest in medicinal chemistry, with a structure that suggests potential for various biological activities.[1] However, like many promising compounds, its utility in biological assays can be hampered by poor aqueous solubility. This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What's happening?

A1: This is a common issue known as "DMSO crash-out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent like Dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[2] Even at final DMSO concentrations considered safe for most cells (typically <0.5%), the compound can come out of solution.[3][4] The key is to determine if the final concentration of your compound in the assay exceeds its aqueous solubility limit.

Q2: What are the first steps I should take to troubleshoot this precipitation?

A2: The first step is to systematically assess the situation. You should:

  • Visually Inspect: Carefully observe your diluted solutions for any signs of cloudiness or solid particles.

  • Determine Maximum Tolerated Solvent Concentration: Establish the highest concentration of your primary solvent (e.g., DMSO) that does not elicit a toxic or off-target effect in your specific assay.[5] This is a critical baseline.

  • Estimate Aqueous Solubility: If not already known, perform a simple kinetic solubility assessment to get a rough idea of your compound's solubility limit in the assay buffer.

Q3: My compound's required concentration for biological activity is higher than its aqueous solubility. What are my options?

A3: When the desired assay concentration is unattainable with a simple solvent-based approach, you need to explore more advanced formulation strategies. These can be broadly categorized into:

  • Co-solvency: The use of a mixture of solvents to increase solubility.[][7]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase aqueous solubility.[][8][9]

  • Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants.[10][11][][13][14]

It's crucial to validate that any new formulation component does not interfere with your assay.[5]

Q4: How do I choose between co-solvents, pH adjustment, and excipients?

A4: The choice depends on the physicochemical properties of this compound and the constraints of your biological assay. A logical progression is often the most effective:

  • Start with Co-solvents: This is often the simplest approach. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are common co-solvents.[]

  • Consider pH Adjustment if Applicable: Based on the predicted pKa of the piperazine moiety, the compound is likely a weak base. Therefore, lowering the pH of the buffer may increase its solubility.[] However, you must ensure the pH change is compatible with your biological system.

  • Explore Cyclodextrins for more challenging cases: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[10][11][][13][14]

Part 2: Troubleshooting Guides & Protocols

Troubleshooting Precipitate Formation

If you are consistently observing precipitation, follow this decision-making workflow:

Caption: Decision workflow for troubleshooting precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Proper stock solution preparation is fundamental to accurate and reproducible results.[15][16][17][18]

Objective: To prepare a 10 mM stock solution of this compound (MW: 232.73 g/mol ) in DMSO.

Materials:

  • This compound hydrochloride (or free base)

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Sterile, amber vials for aliquoting

Procedure:

  • Calculation: To make a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L), you will need: 0.01 mol/L * 0.01 L * 232.73 g/mol = 0.02327 g or 23.27 mg.

  • Weighing: Accurately weigh out 23.27 mg of the compound.

  • Dissolution: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of anhydrous DMSO and gently swirl or sonicate until the compound is fully dissolved.

  • Final Volume: Once dissolved, bring the volume up to the 10 mL mark with DMSO.

  • Mixing and Aliquoting: Cap the flask and invert several times to ensure homogeneity.[19] Aliquot into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.[19]

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C as recommended for the compound.[19]

Protocol 2: Kinetic Solubility Assay

This assay provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[20][21]

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • PBS, pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Dilutions: In a 96-well plate, prepare serial dilutions of your compound in DMSO.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS to each well. This will result in a final DMSO concentration of 1%.

  • Incubate and Read: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[20] Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 3: Solubility Enhancement with Cyclodextrins

Cyclodextrins are effective solubilizing agents for many poorly soluble compounds.[10][11][][13][14]

Objective: To determine if Hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Shaker or vortexer

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at different concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: To each HP-β-CD solution, add an excess amount of your compound (enough that some solid remains undissolved).

  • Equilibrate: Shake or vortex the mixtures for a set period (e.g., 24-48 hours) to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Part 3: Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H13ClN2OS[22]
Molecular Weight232.73 g/mol [22]
Predicted LogP1.86[22]
Predicted pKaBasic (Piperazine)General Chemical Knowledge

Note: Experimental values should be used when available.

Table 2: Example of Co-Solvent Screening Data
Co-Solvent (10% in PBS)Kinetic Solubility (µM)Fold Increase
None (Control)51
Ethanol255
Propylene Glycol408
PEG 4006012

Conceptual Diagrams

Caption: Overview of solubility enhancement strategies.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central . Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace . Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks - Ovid . Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays - ACS Publications . Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . Available at: [Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR . Available at: [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays . Available at: [Link]

  • Best Practices For Stock Solutions - FasterCapital . Available at: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed . Available at: [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE . Available at: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications . Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH . Available at: [Link]

  • Preparing Stock Solutions - PhytoTech Labs . Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Available at: [Link]

  • Top Ten Tips for Making Stock Solutions - Bitesize Bio . Available at: [Link]

  • solubility enhancement -by pH change & complexation | PPT - Slideshare . Available at: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks . Available at: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate . Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences . Available at: [Link]

  • This compound HYDROCHLORIDE | Chemsrc . Available at: [Link]

  • Techniques to Enhance Drug Solubility - Labinsights . Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate . Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar . Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC . Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central . Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia . Available at: [Link]

  • methanone - PubChem . Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Available at: [Link]

  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre . Available at: [Link]

  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review - Indian Journal of Pharmaceutical Sciences . Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions - PubMed . Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath . Available at: [Link]

  • Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+% - ChemBK . Available at: [Link]

  • Co-solvent and Complexation Systems - ResearchGate . Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH . Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling Piperazine and Thiophene Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine-thiophene conjugates. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these important heterocyclic scaffolds. The piperazine moiety is a common feature in many FDA-approved drugs, often introduced to modulate physicochemical properties or to act as a scaffold.[1][2] Similarly, thiophene rings are prevalent in a wide array of biologically active compounds.[3] The coupling of these two moieties, typically via a C-N cross-coupling reaction, is a cornerstone of many synthetic routes in medicinal chemistry.[1][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and practical, field-proven insights to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

The palladium-catalyzed Buchwald-Hartwig amination is a primary method for forging the C-N bond between a thiophene halide and a piperazine.[1][5] While powerful, this reaction is sensitive to a variety of parameters. Below, we address common problems and provide systematic approaches to resolving them.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is one of the most common and frustrating issues. The root cause can often be traced back to one or more key reaction components.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active catalytic species in a Buchwald-Hartwig reaction is a Pd(0) complex.[6][7] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.

    • Solution 1: Pre-catalyst Activation: Ensure your reaction conditions facilitate the reduction of Pd(II) to Pd(0). This is often achieved by the amine or phosphine ligand itself.[7] However, for less reactive systems, consider using a more easily activated Pd(0) source like Pd₂(dba)₃ or a commercially available palladacycle precatalyst (e.g., G3 or G4 precatalysts), which rapidly form the active Pd(0) species upon exposure to a base.[6][8]

    • Solution 2: Check Reagent Purity: Impurities in your starting materials (thiophene halide, piperazine), solvent, or base can poison the catalyst. Ensure aryl halides are pure, and amines are free of excess water or other nucleophilic impurities.[8] Distilling liquid reagents or recrystallizing solids can be beneficial.[8] Solvents should be anhydrous and degassed to remove oxygen, which can lead to catalyst deactivation through oxidation and phosphine ligand degradation.[8]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The electronic and steric properties of the ligand must be well-matched to the substrates.

    • Solution: Ligand Screening: For coupling with electron-rich heterocycles like thiophene, sterically hindered biarylphosphine ligands are often effective.[5][9] Start with a broad-scope ligand such as XPhos, RuPhos, or BrettPhos.[5][8][10] If these fail, a systematic screen of ligands with varying steric bulk and electronic properties is recommended. A multi-ligand system can sometimes offer superior results.[11]

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the piperazine and in the overall catalytic cycle.

    • Solution: Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6][8] However, if your substrates are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[8][12] The physical form of the base also matters; finely grinding solid bases increases their surface area and reactivity.[8]

  • Suboptimal Temperature and Reaction Time: Cross-coupling reactions are often sensitive to temperature.

    • Solution: Temperature Adjustment: A typical starting point for Buchwald-Hartwig reactions is 80-100 °C.[6] If you observe low conversion, consider incrementally increasing the temperature. Conversely, if you see substrate or product decomposition, a lower temperature may be required. Monitoring the reaction progress by TLC or GC/MS is crucial to determine the optimal reaction time.[13]

Issue 2: Significant Side Product Formation

The formation of unwanted byproducts can complicate purification and reduce the yield of your desired product.

Possible Causes & Step-by-Step Solutions:

  • Homocoupling of the Aryl Halide: This side reaction can occur in the presence of oxygen.

    • Solution: Rigorous Degassing: Ensure your reaction solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[8] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Hydrodehalogenation of the Thiophene Halide: This results in the formation of the parent thiophene without the desired piperazine moiety. This can be particularly problematic with certain amines and ligand combinations.[14]

    • Solution 1: Ligand and Catalyst Choice: The choice of ligand can influence the rate of reductive elimination versus competing pathways. Screening different ligands may mitigate this issue.

    • Solution 2: Base Selection: The base can sometimes act as a hydride source. Switching to a different base may reduce the extent of hydrodehalogenation.

  • Double Arylation of Piperazine: If using unsubstituted piperazine, arylation can occur at both nitrogen atoms.

    • Solution: Use of a Monoprotected Piperazine: To ensure mono-arylation, start with a piperazine that is protected on one nitrogen, typically with a Boc group (tert-butyloxycarbonyl). The Boc group can be readily removed in a subsequent step.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes & Step-by-Step Solutions:

  • Residual Palladium Catalyst: Palladium residues are a common contaminant and must be removed, especially for pharmaceutical applications.

    • Solution 1: Filtration through Celite® or Silica Gel: A simple filtration of the crude reaction mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.[13]

    • Solution 2: Scavenging Agents: Various commercial scavengers with affinity for palladium can be added to the reaction mixture during workup to effectively remove residual metal.

  • Co-elution of Product and Starting Materials/Side Products: If the polarity of your product is similar to that of the starting materials or major side products, chromatographic separation can be difficult.

    • Solution: Optimization of Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity with different combinations of hexanes, ethyl acetate, dichloromethane, and methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: What is the best palladium precatalyst to start with for a piperazine-thiophene coupling?

A: For initial screening, a G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3) is often a good choice. These are air-stable and are efficiently activated under mild conditions with a variety of bases.[6][8] This avoids the potentially problematic in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]

Q2: Which class of ligands is most suitable for this type of transformation?

A: Sterically hindered biaryl monophosphine ligands are generally the most effective for C-N cross-coupling reactions involving electron-rich heterocycles like thiophene.[5][9] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility and are excellent starting points for optimization.[5][8][10]

Reaction Parameters

Q3: What is the optimal solvent for a Buchwald-Hartwig reaction between piperazine and a halothiophene?

A: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are the most common and often provide good results.[7][15] THF can also be effective, particularly for reactions at lower temperatures.[8] It is crucial that the solvent is anhydrous and thoroughly degassed.[8][15]

Q4: How do I choose the right base for my reaction?

A: The choice of base depends on the functional group tolerance of your substrates. For robust substrates, a strong base like NaOtBu or LHMDS is often the most effective.[6][8] If your thiophene or piperazine contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base such as K₃PO₄ or Cs₂CO₃ should be screened.[8][12] Be aware that weaker bases may necessitate higher catalyst loadings and/or reaction temperatures.[6]

Q5: What is the typical stoichiometry of the reagents?

A: A slight excess of the amine (piperazine derivative), typically 1.1 to 1.5 equivalents, is commonly used to ensure complete consumption of the more valuable thiophene halide. The base is generally used in a 1.5 to 2-fold excess relative to the limiting reagent.

Reaction Mechanism & Monitoring

Q6: Can you provide a simplified overview of the Buchwald-Hartwig catalytic cycle?

A: Certainly. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the thiophene-halide bond, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][7][16]

Q7: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods.[13]

Visualizing the Process

To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Thiophene Halogenated Thiophene Product Coupled Product Thiophene->Product + Piperazine Piperazine Derivative Piperazine->Product + Catalyst Pd Catalyst (e.g., Pd(OAc)2, Palladacycle) Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Product Base Base (e.g., NaOtBu, K3PO4) Base->Product Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General scheme for the palladium-catalyzed coupling of a halogenated thiophene and a piperazine derivative.

Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Observed CheckCatalyst Is the catalyst active? Are reagents pure and degassed? Start->CheckCatalyst CatalystYes Yes CheckCatalyst->CatalystYes CatalystNo No CheckCatalyst->CatalystNo CheckLigand Is the ligand appropriate? CatalystYes->CheckLigand OptimizeCatalyst Use a Pd(0) source or precatalyst. Purify reagents and degas solvent. CatalystNo->OptimizeCatalyst LigandYes Yes CheckLigand->LigandYes LigandNo No CheckLigand->LigandNo CheckBaseTemp Are the base and temperature optimal? LigandYes->CheckBaseTemp ScreenLigands Screen sterically hindered biarylphosphine ligands. LigandNo->ScreenLigands BaseTempYes Yes CheckBaseTemp->BaseTempYes BaseTempNo No CheckBaseTemp->BaseTempNo FurtherAnalysis Consider alternative coupling methods or further mechanistic investigation. BaseTempYes->FurtherAnalysis OptimizeBaseTemp Screen different bases (e.g., NaOtBu, K3PO4). Vary reaction temperature. BaseTempNo->OptimizeBaseTemp

Sources

Technical Support Center: Troubleshooting Crystallization of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. By understanding the underlying principles and applying systematic troubleshooting, you can achieve consistent, high-quality crystalline products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No Crystals Are Forming Upon Cooling

Question: I've dissolved my this compound in a solvent at an elevated temperature, but no crystals have formed even after the solution has cooled to room temperature. What's going wrong?

Answer:

This is a classic case of a solution that is either not sufficiently supersaturated or is in a metastable state where the energy barrier for nucleation has not been overcome.[1][2] Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Excess Solvent: The most frequent reason for crystallization failure is the use of too much solvent.[3] This keeps the compound fully dissolved even at lower temperatures, preventing the necessary supersaturation for nucleation.

    • Troubleshooting Protocol:

      • Gently reheat your solution to ensure everything is dissolved.

      • Reduce the solvent volume by evaporation. A rotary evaporator is ideal for this. If you don't have one, you can carefully boil off some solvent in a fume hood.

      • Allow the solution to cool again. You should observe crystal formation as the concentration of the solute is now higher.

  • Supersaturation without Nucleation: The solution might be supersaturated but lacks a nucleation site to initiate crystal growth.[1][3]

    • Troubleshooting Protocol:

      • Seeding: Introduce a "seed" crystal of pure this compound into the solution.[1][4] This provides a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[4][5] If you don't have a seed crystal, try scratching the inside of the flask with a glass rod below the solvent level. The microscopic scratches can act as nucleation sites.[3]

      • Inducing Nucleation: Further cooling the solution in an ice bath can sometimes provide the thermodynamic push needed for nucleation.

  • Inappropriate Solvent Choice: The solvent you've chosen might be too "good," meaning the compound is highly soluble even at low temperatures.

    • Troubleshooting Protocol: Consider a different solvent or a solvent/anti-solvent system. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or even mixtures involving water can be effective.[6][7]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, a liquid or oily layer forms at the bottom of my flask instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[3][8] Impurities can also lower the melting point of the mixture, contributing to this issue.[8]

Root Cause Analysis & Solutions:

  • High Solute Concentration & Rapid Cooling: If the solution is too concentrated, the compound may come out of solution too quickly at a higher temperature.

    • Troubleshooting Protocol:

      • Reheat the solution to redissolve the oil.

      • Add a small amount of additional solvent to slightly dilute the solution.

      • Allow the solution to cool much more slowly. You can do this by leaving it on a cooling hotplate or insulating the flask.[3] Slow cooling is crucial for allowing ordered crystal lattice formation.[9]

  • Low Melting Point Polymorph or Impurities: The presence of impurities can depress the melting point.[8] Alternatively, an unstable, lower-melting point polymorph might be forming initially.[10][11]

    • Troubleshooting Protocol:

      • Purification: Consider an additional purification step (e.g., column chromatography) before crystallization to remove impurities.

      • Solvent System Modification: Experiment with different solvents. A solvent in which the compound is slightly less soluble might lower the temperature at which precipitation begins, potentially below the melting point of the compound.

Issue 3: The Crystals Are Very Fine Needles and Hard to Filter

Question: I'm getting crystals, but they are extremely fine needles that clog my filter paper and are difficult to handle. How can I grow larger, more manageable crystals?

Answer:

The formation of fine needles is often a result of rapid nucleation at high levels of supersaturation.[12][13] This leads to the formation of many small crystals rather than the growth of a few larger ones.

Root Cause Analysis & Solutions:

  • High Supersaturation: A high degree of supersaturation is the primary driver for rapid nucleation.[12]

    • Troubleshooting Protocol:

      • Slower Cooling: As mentioned previously, slow the rate of cooling. This keeps the supersaturation level lower for a longer period, favoring crystal growth over nucleation.[12]

      • Use Less Anti-solvent (if applicable): If using an anti-solvent method, add the anti-solvent more slowly to avoid a sudden, large increase in supersaturation.[14]

  • Seeding Strategy: The way you introduce seeds can influence crystal size.

    • Troubleshooting Protocol:

      • Controlled Seeding: Add a small amount of seed crystals at a point of low supersaturation (just after the solution becomes cloudy).[4][15] This encourages the growth of these seeds rather than the formation of new nuclei.[5]

Issue 4: The Crystallization Yield is Very Low

Question: I've successfully obtained crystals, but my final yield is disappointingly low. What factors could be contributing to this?

Answer:

Low yield is a common issue and can stem from several factors, primarily related to the solubility of your compound in the chosen solvent system.

Root Cause Analysis & Solutions:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[3][8]

    • Troubleshooting Protocol:

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

      • Second Crop: After filtering your initial crystals, you can often recover more material by concentrating the mother liquor and cooling it again to obtain a "second crop" of crystals.[8]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product.

    • Troubleshooting Protocol: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., in an ice bath) and that crystal formation has ceased before filtration.

  • Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve some of your product.

    • Troubleshooting Protocol: Always wash the crystals with a small amount of ice-cold solvent, preferably the same solvent used for crystallization, to minimize dissolution of the product.

Issue 5: Inconsistent Crystal Form (Polymorphism)

Question: On different occasions, I've obtained crystals with different shapes and properties, even though I think I'm following the same procedure. Why is this happening?

Answer:

You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[10][16][17] These different polymorphs can have distinct physical properties, including solubility, stability, and melting point.[10][17] The formation of a particular polymorph is highly sensitive to crystallization conditions.[10]

Root Cause Analysis & Solutions:

  • Variable Crystallization Conditions: Even small variations in factors like cooling rate, agitation, solvent composition, and temperature can lead to the formation of different polymorphs.[10]

    • Troubleshooting Protocol:

      • Strict Process Control: Standardize and carefully control all crystallization parameters. This includes the rate of cooling, stirring speed, and the precise solvent-to-anti-solvent ratio.

      • Seeding with the Desired Polymorph: Seeding is a powerful technique to control polymorphism.[5] By introducing seed crystals of the desired, stable polymorph, you can direct the crystallization towards that form.[5]

  • Metastable Forms: It's common for a less stable (metastable) polymorph to crystallize first because it forms faster, which may then convert to a more stable form over time.[11][17]

    • Troubleshooting Protocol:

      • Slurry Experiment: To identify the most stable form, you can perform a slurry experiment. Suspend a mixture of the different polymorphs in a solvent and stir for an extended period. The less stable forms will dissolve and recrystallize as the most stable form.

Experimental Protocols & Data

Protocol 1: Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique where a second solvent (the anti-solvent) in which the compound is poorly soluble is added to a solution of the compound, reducing its solubility and inducing crystallization.[18][19][20]

Steps:

  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol).

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (an anti-solvent, e.g., water) dropwise while stirring until the solution becomes persistently turbid.[7]

  • Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed. Crystal growth should commence.

  • Cooling & Isolation: Once crystal growth appears to have stopped, you can further cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent, then dry under vacuum.

Data Summary: Solvent Properties
SolventPotential RoleRationale
Methanol / EthanolGood SolventThe piperazine and carbonyl groups suggest solubility in polar protic solvents.[21][22]
Ethyl AcetateGood SolventA moderately polar solvent that can be effective for heterocyclic compounds.[6]
AcetonitrileGood SolventA polar aprotic solvent that can be a good choice for crystallization.[6]
WaterAnti-SolventThe largely organic structure of the molecule suggests low solubility in water.[7][23]
Hexane / HeptaneAnti-SolventNon-polar solvents that are likely to be poor solvents for this compound.

Visualizations

Troubleshooting Crystallization Workflow

TroubleshootingWorkflow cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_fine_needles Solutions for Fine Needles cluster_low_yield Solutions for Low Yield cluster_polymorphism Solutions for Polymorphism start Crystallization Issue Encountered no_crystals No Crystals Forming start->no_crystals oiling_out Compound Oils Out start->oiling_out fine_needles Fine, Needle-like Crystals start->fine_needles low_yield Low Yield start->low_yield polymorphism Inconsistent Crystal Form start->polymorphism nc_sol1 Reduce Solvent Volume no_crystals->nc_sol1 Cause: Excess Solvent nc_sol2 Induce Nucleation (Seed/Scratch) no_crystals->nc_sol2 Cause: No Nucleation Sites nc_sol3 Change Solvent System no_crystals->nc_sol3 Cause: Inappropriate Solvent oo_sol1 Reheat & Add More Solvent oiling_out->oo_sol1 Cause: High Concentration oo_sol2 Cool Slowly oiling_out->oo_sol2 Cause: Rapid Cooling oo_sol3 Pre-purify Material oiling_out->oo_sol3 Cause: Impurities fn_sol1 Slow Cooling Rate fine_needles->fn_sol1 Cause: High Supersaturation fn_sol2 Controlled Seeding fine_needles->fn_sol2 Cause: Uncontrolled Nucleation fn_sol3 Slower Anti-solvent Addition fine_needles->fn_sol3 Cause: Rapid Supersaturation ly_sol1 Use Minimum Solvent low_yield->ly_sol1 Cause: Too Much Solvent ly_sol2 Ensure Complete Cooling low_yield->ly_sol2 Cause: Premature Filtration ly_sol3 Wash with Cold Solvent low_yield->ly_sol3 Cause: Washing Losses p_sol1 Strictly Control Conditions polymorphism->p_sol1 Cause: Variable Conditions p_sol2 Seed with Desired Polymorph polymorphism->p_sol2 Cause: Uncontrolled Nucleation p_sol3 Perform Slurry Experiment polymorphism->p_sol3 Cause: Metastable Forms end Successful Crystallization nc_sol1->end nc_sol2->end nc_sol3->end oo_sol1->end oo_sol2->end oo_sol3->end fn_sol1->end fn_sol2->end fn_sol3->end ly_sol1->end ly_sol2->end ly_sol3->end p_sol1->end p_sol2->end p_sol3->end

Caption: A decision tree for troubleshooting common crystallization issues.

Supersaturation Control Logic

SupersaturationControl supersaturation Supersaturation Level high_ss High Supersaturation supersaturation->high_ss low_ss Low Supersaturation supersaturation->low_ss high_ss_outcome Favors Nucleation (Many Small Crystals) high_ss->high_ss_outcome low_ss_outcome Favors Growth (Fewer, Larger Crystals) low_ss->low_ss_outcome control_methods Control Methods cooling_rate Cooling Rate control_methods->cooling_rate solvent_ratio Solvent/Anti-solvent Ratio control_methods->solvent_ratio seeding Seeding Strategy control_methods->seeding cooling_rate->supersaturation Influences solvent_ratio->supersaturation Influences seeding->supersaturation Influences

Caption: The relationship between supersaturation and crystal characteristics.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Supersaturation and Crystallization for Nucle
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
  • Polymorphism in Drugs: Why Crystal Forms M
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Seeding Studies For Crystallization - Improve B
  • What Is Supersaturation In Crystallization Processes? - How It Comes Together. (2025). YouTube.
  • Crystal-seeding. Diamond Light Source.
  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Antisolvent Crystalliz
  • Supersatur
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Supersaturation in crystalliz
  • Using AntiSolvent for Crystalliz
  • Supersaturation and Crystallization.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. ChemBK.
  • Salting out. Wikipedia.
  • PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. GuideChem.
  • Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • methanone. PubChem.

  • Guide for crystalliz
  • Synthesis, Characterization and Crystal Structures of [4-substituted(aryl)- piperazin-1-yl](thieno[2,3 - Der Pharma Chemica. Der Pharma Chemica.
  • Crystalliz
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • This compound HYDROCHLORIDE. (2025). Chemsrc.
  • Common Issues Faced in Crystallization and How to Solve Them. (2024). Zhanghua - Filter Dryer.
  • How can I obtain good crystals of heterocyclic organic compounds?. (2023).
  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • This compound (Cas 857533-94-9). Parchem.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry.
  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)
  • piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. PubChem.
  • Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride. Santa Cruz Biotechnology. u8lTRLfZUGBHMFHAenAMV7gY=)

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Technical Support Center: Scaling Up the Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, providing not only solutions but also the underlying scientific principles to empower your process development.

I. Reaction Fundamentals and Initial Scale-Up Challenges

The synthesis of this compound is fundamentally an amide bond formation, a cornerstone reaction in medicinal chemistry.[1] The most direct route involves the acylation of piperazine with a thiophene-3-carbonyl derivative, typically the acid chloride. While straightforward on a lab scale, scaling up this reaction introduces challenges related to selectivity, reaction control, and purification.

Diagram: Synthetic Pathway

Synthetic_Pathway Piperazine Piperazine Product This compound Piperazine->Product Diacylated_Byproduct 1,4-bis(thiophen-3-ylcarbonyl)piperazine Piperazine->Diacylated_Byproduct Thiophene_Acid_Chloride Thiophene-3-carbonyl chloride Thiophene_Acid_Chloride->Product Mono-acylation (Desired) Product->Diacylated_Byproduct Further Acylation (Side Reaction)

Caption: General synthetic scheme for this compound.

FAQs: Initial Scale-Up Considerations

Q1: What are the primary challenges when moving from a bench-scale to a pilot-scale synthesis of this compound?

A1: The main hurdles in scaling up this synthesis are:

  • Controlling Selectivity: Piperazine is a symmetric diamine, making both nitrogen atoms susceptible to acylation. This can lead to the formation of the undesired di-acylated byproduct, 1,4-bis(thiophen-3-ylcarbonyl)piperazine, which complicates purification and reduces the yield of the target mono-acylated product.[2]

  • Exothermic Reaction Management: The reaction between an acid chloride and an amine is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potential safety hazards.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in a large vessel is critical. Poor mixing can create localized "hot spots" of high reactant concentration, leading to increased byproduct formation.

  • Work-up and Purification: Handling and purifying large volumes of material present logistical challenges. The basic nature of piperazine derivatives can lead to issues like tailing during silica gel chromatography.[3]

Q2: I'm observing a significant amount of the di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

A2: Achieving high selectivity for mono-acylation is a common challenge.[2] Several strategies can be employed:

  • Use of Excess Piperazine: Employing a significant excess of piperazine (3 to 10 equivalents) relative to the thiophene-3-carbonyl chloride statistically favors the formation of the mono-substituted product.[4] However, this necessitates an efficient method to remove the excess piperazine during work-up.

  • In Situ Mono-protonation: This is a cost-effective, one-pot method where piperazine is reacted with one equivalent of an acid (e.g., acetic acid or HCl) to form the mono-salt.[4][5] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[4]

  • Protecting Group Strategy: A more controlled, albeit multi-step, approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[6] The synthesis involves protection, acylation of the free nitrogen, and subsequent deprotection.[4] This method offers high selectivity and cleaner reactions but adds to the overall cost and number of synthetic steps.[4][6]

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-substituted YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effectiveDifficult removal of excess piperazine
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for acylation stepHigh selectivity, clean reactionMulti-step, higher cost
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot, good yieldsMay require longer reaction times

Table adapted from BenchChem Technical Support Center data.[4]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and purification processes.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification Issues Low_Yield Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (esp. acid chloride) Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Low_Yield->Optimize_Conditions Coupling_Agent Consider Alternative Coupling Agents (e.g., HATU) Low_Yield->Coupling_Agent Byproduct High Level of Di-acylated Byproduct Excess_Piperazine Increase Excess of Piperazine Byproduct->Excess_Piperazine Slow_Addition Slow, Controlled Addition of Acid Chloride Byproduct->Slow_Addition Mono_Protection Use Mono-Protection Strategy (Boc or In Situ Protonation) Byproduct->Mono_Protection Exotherm Poor Exotherm Control Cooling_Bath Use Efficient Cooling Bath Exotherm->Cooling_Bath Slow_Addition_Exo Slow Reagent Addition with Monitoring Exotherm->Slow_Addition_Exo Dilution Increase Solvent Volume Exotherm->Dilution Oily_Product Product is a Non-Crystalline Oil Salt_Formation Form a Crystalline Salt (e.g., HCl, Fumarate) Oily_Product->Salt_Formation Trituration Triturate with a Non-Solvent Oily_Product->Trituration Distillation Vacuum Distillation (if thermally stable) Oily_Product->Distillation Tailing Tailing on Silica Gel Column Basic_Modifier Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Tailing->Basic_Modifier Deactivated_Silica Use Deactivated or Basic Alumina Tailing->Deactivated_Silica Impurity Persistent Impurities Recrystallization Recrystallize Product or Salt Impurity->Recrystallization Acid_Base_Wash Perform Acid/Base Washes during Work-up Impurity->Acid_Base_Wash

Caption: A workflow for troubleshooting common synthesis and purification issues.

FAQs: Synthesis & Reaction Conditions

Q3: My reaction seems to stall, and I'm getting low conversion even after extended reaction times. What could be the cause?

A3: Low conversion can stem from several factors:

  • Reagent Quality: Thiophene-3-carbonyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid, which is unreactive under these conditions.[7] Ensure you are using freshly prepared or properly stored acid chloride. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: A non-nucleophilic base (like triethylamine or diisopropylethylamine) is typically used to scavenge the HCl generated during the reaction. If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the piperazine and rendering it non-nucleophilic. Ensure at least one equivalent of base is used per equivalent of acid chloride.

  • Steric Hindrance or Poor Nucleophilicity: While piperazine is a good nucleophile, if alternative, more complex starting materials are used, steric hindrance or reduced electron density on the amine can slow the reaction. In such cases, considering alternative amide coupling reagents like HATU or EDC/HOBt may be necessary.[1][8]

Q4: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

A4: Effective temperature control is crucial for safety and selectivity.

  • Slow, Controlled Addition: Add the thiophene-3-carbonyl chloride solution dropwise to the cooled solution of piperazine and base. Using an addition funnel or a syringe pump allows for precise control over the addition rate.

  • Efficient Cooling: Use an appropriately sized cooling bath (ice-water or ice-brine) and ensure good thermal contact with the reaction vessel. For very large scales, a reactor with a cooling jacket is essential.

  • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to dissipate the heat generated more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer.

FAQs: Work-up and Purification

Q5: My final product is an oil and difficult to purify by crystallization. What are my options?

A5: Piperazine derivatives are often oily at room temperature.[3] Several techniques can be employed for purification:

  • Salt Formation: Since the product is basic, it can be converted into a salt (e.g., hydrochloride or fumarate) by treating a solution of the crude product with the corresponding acid.[3] These salts are often crystalline and can be easily purified by recrystallization. The pure free base can then be regenerated by neutralization and extraction.[3]

  • Column Chromatography: This is a standard method for purifying oils. However, the basicity of the product can cause tailing on standard silica gel.[3] This can be mitigated by adding a basic modifier, such as 0.1-1% triethylamine, to the eluent.[3]

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[3]

Q6: I'm seeing significant tailing of my product during silica gel column chromatography. How can I improve the peak shape?

A6: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[3] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[3] To improve peak shape:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to compete with your product for the active sites on the silica gel.[3] Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice.[3]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as deactivated (neutral) silica gel or basic alumina.

III. Experimental Protocols

Protocol 1: Mono-Acylation using In Situ Mono-Protonation

This protocol is a cost-effective method that avoids the need for protecting groups.

Materials:

  • Piperazine (2.0 eq.)

  • Thiophene-3-carbonyl chloride (1.0 eq.)

  • Acetic Acid (1.0 eq.)

  • Triethylamine (1.1 eq.)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of piperazine (2.0 eq.) in DCM, slowly add glacial acetic acid (1.0 eq.) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Add triethylamine (1.1 eq.) to the reaction mixture.

  • Slowly add a solution of thiophene-3-carbonyl chloride (1.0 eq.) in DCM to the reaction mixture at 0 °C over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, containing 0.5% triethylamine) or by salt formation and recrystallization.

Protocol 2: Purification via HCl Salt Formation

This protocol is useful for purifying an oily product.[3]

Procedure:

  • Dissolve the crude oily product in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise to the stirred solution of the amine until the solution is acidic (check with pH paper).

  • The hydrochloride salt may precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization.

  • Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • (Optional) To regenerate the free base, dissolve the salt in water and basify with a solution of NaOH or NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified oil.[3]

IV. Safety Considerations

  • Piperazine: Can cause skin and respiratory irritation. It is also hygroscopic.[9][10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiophene-3-carbonyl chloride: This is a corrosive and moisture-sensitive compound.[7][11] It reacts violently with water, liberating toxic gas.[7] It causes severe skin burns and eye damage.[11][12] Always handle this reagent in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection.[7] Keep away from water and ensure the reaction is conducted under anhydrous conditions.[7]

V. References

  • Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem. [URL: https://www.benchchem.com/technical-support-center/purification-of-oily-piperazine-derivatives]

  • Thiophene-3-carbonyl chloride - ChemBK. ChemBK. [URL: https://www.chembk.com/en/chem/Thiophene-3-carbonyl%20chloride]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. [URL: https://www.benchchem.com/technical-support-center/purification-of-piperazine-containing-compounds]

  • 41507-35-1 thiophene-3-carbonyl chloride. Echemi. [URL: https://www.echemi.com/products/41507-35-1.html]

  • US Patent 2,919,275A - Purification of piperazine. Google Patents. [URL: https://patents.google.com/patent/US2919275A/en]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]

  • Technical Support Center: Synthesis of Piperazine Derivatives. BenchChem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-piperazine-derivatives]

  • Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem. [URL: https://www.benchchem.com/technical-support-center/selective-mono-acylation-of-piperazine]

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem. [URL: https://www.benchchem.com/technical-support-center/purification-of-piperazine-2-thione-derivatives]

  • 3-Thiophenecarbonyl chloride - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=41507-35-1]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10953182/]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [URL: https://www.mdpi.com/2673-401X/2/4/18]

  • SAFETY DATA SHEET - 2-Thiophenecarbonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159930050&productDescription=2-THIOPHENECARBONYL+CHLORIDE%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

  • SAFETY DATA SHEET - Thiocarbonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/115150]

  • The Chemistry of Piperazine: Synthesis and Core Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-piperazine-synthesis-and-core-properties-36657915.html]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences. [URL: https://www.bocsci.com/blog/1-boc-piperazine-applications-in-chemical-synthesis-and-its-preparation-method/]

  • US Patent 3,481,933A - Recovery and purification of piperazine. Google Patents. [URL: https://patents.google.com/patent/US3481933A/en]

  • Piperazine: Synthesis, Dosage & Structure. Study.com. [URL: https://study.com/academy/lesson/piperazine-synthesis-dosage-structure.html]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d]

  • Piperazine - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281488/]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [URL: https://www.researchgate.net/publication/323041925_A_Facile_Synthesis_of_Piperazine_Derivatives_and_their_Pharmacological_Profile]

  • Synthesis of piperazines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]

  • amide coupling help. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/eoz4i5/amide_coupling_help/]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/wp-content/uploads/2021/03/Amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf]

  • Tips and tricks for difficult amide bond formation?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/b467zv/tips_and_tricks_for_difficult_amide_bond_formation/]

  • Reactions of Piperazines. Ambeed.com. [URL: https://www.ambeed.com/reactions-of-piperazines]

  • US Patent 6,603,003B2 - Method for the preparation of piperazine and its derivatives. Google Patents. [URL: https://patents.google.com/patent/US6603003B2/en]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c05370]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_best_conditions_to_perform_monoalkylation_in_piperazine_with_a_primary_alkyl_iodide]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme Connect. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1743415]

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Stability issues of Piperazin-1-yl(thiophen-3-yl)methanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center guide addresses the potential stability issues of Piperazin-1-yl(thiophen-3-yl)methanone in solution. As there is limited publicly available stability data for this specific molecule, this guide is built upon established principles of chemical stability concerning its core functional groups: the piperazine ring, the thiophene ring, and the amide linkage. This information is intended for researchers, scientists, and drug development professionals to proactively identify and troubleshoot potential degradation in their experiments.

Introduction: A Proactive Approach to Stability

When working with a novel or less-characterized compound like this compound, a proactive approach to stability is crucial. Inconsistent experimental results can often be a sign of compound degradation.[1] This guide provides a framework for identifying potential degradation pathways and establishing the stability of your compound through a systematic process known as a forced degradation study.[2][3][4]

A forced degradation, or stress testing, study is designed to accelerate the degradation of a drug substance under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[2][4] Following guidelines from the International Council for Harmonisation (ICH), this process is essential for developing stable formulations and validated analytical methods.[2][3][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter, their probable causes based on the compound's structure, and recommended actions.

Q1: I'm observing a loss of potency or inconsistent results in my bioassays over a short period. What could be the cause?

A1: This is a classic indicator of compound instability in your experimental medium.[1] The primary suspects for this compound are hydrolysis, oxidation, or photodegradation.

  • Probable Cause 1: Hydrolysis of the Amide Bond. Amide bonds can be susceptible to hydrolysis, breaking down into a carboxylic acid (thiophene-3-carboxylic acid) and an amine (piperazine). This reaction can be catalyzed by acidic or basic conditions in your solution.[6][7][8][9]

  • Probable Cause 2: Oxidation of the Thiophene or Piperazine Ring. The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide.[10] Additionally, the piperazine ring can undergo oxidation, leading to various degradation products like 2-oxopiperazine or N-formylpiperazine.[11][12]

  • Probable Cause 3: Photodegradation. Thiophene derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.[13][14][15]

Recommended Action:

  • Use Freshly Prepared Solutions: Whenever possible, prepare your solutions immediately before use.[1]

  • Control pH: If your experimental medium allows, use a buffer system to maintain a neutral pH, as both acidic and basic conditions can promote amide hydrolysis.[1]

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[1][16]

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.[1][16]

  • Conduct a Forced Degradation Study: To definitively identify the degradation pathway, a forced degradation study is recommended. (See Protocol 1 below).

Q2: I've noticed a new peak appearing in my HPLC chromatogram after my solution has been stored for a day. How can I identify it?

A2: The appearance of a new peak is a strong indication of degradation. The retention time of this new peak relative to your parent compound can provide clues. For instance, more polar degradation products (like the products of amide hydrolysis) will typically have shorter retention times in reverse-phase HPLC.

Recommended Action:

  • Characterize the Degradant: The most effective way to identify the new peak is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass of the degradant can help you deduce its structure.

  • Hypothesize Degradation Products: Based on the structure of this compound, you can predict the masses of likely degradation products.

Potential Degradation Pathway Predicted Degradation Products Change in Mass
Amide Hydrolysis Thiophene-3-carboxylic acid + PiperazineCleavage of the molecule
Thiophene Oxidation This compound S-oxide+16 Da
Piperazine Oxidation (1-Oxopiperazin-4-yl)(thiophen-3-yl)methanone+14 Da (net change)
  • Perform a Forced Degradation Study: Subject your compound to specific stress conditions (acid, base, oxidation, light, heat) and monitor the formation of the new peak.[2][3] This will help you correlate the degradation product with a specific stressor. For example, if the peak grows significantly under oxidative conditions (e.g., in the presence of H₂O₂), it is likely an oxidation product.

Q3: My solution of the compound has developed a slight yellow color. What does this mean?

A3: A color change often indicates the formation of chromophoric degradation products.[1] For this molecule, this could be due to oxidation or photodegradation pathways that lead to extended conjugated systems.

Recommended Action:

  • Protect from Light and Oxygen: Immediately implement measures to protect your compound from light and air as described in A1.[1]

  • Analytical Investigation: Use HPLC with a photodiode array (PDA) detector to analyze the colored solution. A PDA detector can provide the UV-Vis spectrum of the colored impurity, which can aid in its identification.

  • Review Storage Conditions: Ensure that both solid material and solutions are stored under appropriate conditions (cool, dark, and dry).[16]

Frequently Asked Questions (FAQs)

Q: What is the best solvent to dissolve this compound in for storage? A: Apolar, aprotic solvents are generally preferred for long-term storage to minimize the risk of hydrolysis. However, for biological experiments, DMSO is common. If using DMSO, ensure it is anhydrous and store solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and water absorption.[1]

Q: How does pH affect the stability of this compound? A: The stability of this compound is likely highly pH-dependent. The piperazine moiety is basic, and the amide bond can be susceptible to both acid and base-catalyzed hydrolysis.[1][6][9] A pH-stability profile, determined through a forced degradation study, is the best way to identify the optimal pH for your experiments.[1]

Q: Are there any known incompatibilities I should be aware of? A: Avoid strong oxidizing agents, strong acids, and strong bases. The piperazine ring can react with carbon dioxide, so prolonged exposure to air should be minimized.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of this compound, in line with ICH guidelines.[2][5] The goal is to achieve 5-20% degradation of the active ingredient.[2]

Objective: To determine the degradation profile of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA or HPLC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (compound in solvent, no stressor) for each condition.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.[2]

    • Thermal Degradation: Store the stock solution at 60°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Identify and quantify major degradation products.

    • If using HPLC-MS, determine the mass of the degradation products to help elucidate their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

Optimization Steps:

  • Analyze Stressed Samples: Inject the samples generated from the forced degradation study.

  • Ensure Peak Purity: The parent peak should be spectrally pure in all stressed samples. This can be verified using a PDA detector.

  • Achieve Resolution: Adjust the gradient, mobile phase pH, or even try a different column (e.g., Phenyl or Cyano) to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.[1]

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) P Parent Compound H1 Thiophene-3-carboxylic acid P->H1 Amide Cleavage H2 Piperazine P->H2 Amide Cleavage O1 Thiophene S-oxide Derivative P->O1 Sulfur Oxidation O2 Piperazine Oxidation Products (e.g., 2-oxopiperazine deriv.) P->O2 Ring Oxidation Ph1 Various Photoproducts P->Ph1 Photochemical Rxn

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate end Identify Degradation Profile evaluate->end

Caption: Experimental workflow for a forced degradation study.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Gao, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Sørensen, H. D., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8219–8235. [Link]

  • Nakhjiri, A. T., et al. (2018). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of Chemical and Petroleum Engineering, 52(1), 47-59. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. MedCrave online. [Link]

  • Chen, E. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin. [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Chandra, S., & Silverman, S. K. (2013). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 135(15), 5882–5889. [Link]

  • He, H., et al. (2019). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Ecotoxicology and Environmental Safety, 182, 109433. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]

  • Balakit, A. A. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). University of Al-Nahrain.
  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 767431. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). A Review on Analytical Methods for Piperazine Determination. Global Research Online. [Link]

  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3326. [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene degradation. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (n.d.). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • Herrera-Mayorga, A. D., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(4), 899. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Asati, V., et al. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Current Drug Discovery Technologies, 18(3), 329-342. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Liu, R. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–116. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Retrieved from [Link]

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Technical Support Center: Purification of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Piperazin-1-yl(thiophen-3-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: The impurity profile of crude this compound is highly dependent on the reaction conditions, stoichiometry, and work-up procedure. However, several common impurities are consistently observed. Understanding these is the first step toward devising an effective purification strategy.

  • Unreacted Starting Materials: Excess piperazine or residual 3-thenoyl chloride are common. 3-Thenoyl chloride is particularly reactive and moisture-sensitive, which can lead to its degradation.[1][2]

  • Hydrolysis Products: The primary hydrolysis product is 3-thiophenecarboxylic acid, formed from the reaction of 3-thenoyl chloride with water.[1] Its presence is almost certain if the reaction was not performed under strictly anhydrous conditions.

  • Piperazine Salts: Piperazine is a strong base and readily absorbs atmospheric carbon dioxide to form carbonate salts.[3] It can also form salts with any acidic species in the reaction mixture.

  • Diacylated Piperazine: If the stoichiometry is not carefully controlled, a diacylated byproduct, 1,4-bis(thiophen-3-ylcarbonyl)piperazine, can form where both nitrogen atoms of the piperazine ring have reacted.

ImpuritySourceTypical Removal Method
Piperazine (excess)StoichiometryAcid-base extraction, Water wash
3-Thenoyl ChlorideIncomplete reactionAqueous work-up (hydrolyzes), Chromatography
3-Thiophenecarboxylic AcidHydrolysis of 3-thenoyl chlorideAcid-base extraction (basic wash)
1,4-bis(thiophen-3-ylcarbonyl)piperazineSide reactionColumn chromatography, Recrystallization
Q2: My crude product is a persistent, non-crystallizing oil. What are my primary purification options?

A2: It is common for piperazine derivatives to present as oils or low-melting-point solids, making standard recrystallization of the free base challenging.[4] There are several effective strategies to address this:

  • Salt Formation & Recrystallization: This is often the most effective method. Since your product is basic, it can be converted into a salt (e.g., a hydrochloride or fumarate salt), which is typically a crystalline solid with higher melting points and different solubility properties than the free base.[4] This crystalline salt can then be purified by recrystallization. The purified free base can be regenerated by neutralization if required.[4]

  • Column Chromatography: This is a standard technique for purifying oils.[4] However, the basic nature of the piperazine moiety can lead to significant tailing on standard silica gel. This issue can be mitigated by modifying the mobile phase.[4]

  • Acid-Base Extraction: This is an excellent first-pass cleanup technique to remove non-basic impurities like 3-thiophenecarboxylic acid or other neutral byproducts.[5]

MethodAdvantagesDisadvantagesBest For
Salt Formation & RecrystallizationHigh purity, scalable, cost-effective.Requires stable salt formation; may not remove other basic impurities.Removing non-basic or less basic impurities from the main product.
Column ChromatographyExcellent separation of closely related compounds.Can be lower yielding, requires more solvent, tailing can be an issue.Complex mixtures or when salt formation is ineffective.[6]
Acid-Base ExtractionGood for initial bulk cleanup, removes acidic/neutral impurities.Can form emulsions; will not separate other basic impurities.[4]Initial work-up of a crude reaction mixture.[5]

Troubleshooting Guide

Issue 1: My compound shows significant tailing during silica gel column chromatography.

Cause: Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel. The basic nitrogen atoms of your product interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing the compound to "stick" and elute slowly and asymmetrically.[4]

Solution: The key is to suppress the interaction between your basic product and the acidic stationary phase.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the active sites on the silica gel, leading to a much sharper, more symmetrical peak shape.

    • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane).[4]

    • Ammonia: For very strong interactions, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the eluent system.[4]

Protocol 1: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[7]

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]

Issue 2: My final product has a persistent color, even after chromatography.

Cause: Color can arise from trace impurities that co-elute with your product or from slight degradation. Thiophene-containing compounds, in particular, can sometimes form colored impurities.

Solution: If chromatography is insufficient, a crystallization step is often the best solution for removing trace colored impurities.

  • Recrystallization via Salt Formation: Convert the free base to its hydrochloride salt. The process of crystallization is an equilibrium-driven purification method that is exceptionally good at excluding impurities from the crystal lattice, often resulting in a colorless or white solid.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude or column-purified oily product in a suitable solvent like isopropanol or ethyl acetate.[4]

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise. Monitor the pH with a glass rod and pH paper; aim for a pH of approximately 2.

  • Precipitation/Crystallization: The hydrochloride salt should precipitate out of the solution. The process can often be enhanced by cooling the mixture in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of Free Base: If the free base is required, dissolve the purified salt in water and add a base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) until the solution is basic (pH > 9).[4] Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.[4]

Issue 3: HPLC analysis shows an acidic impurity that I cannot remove.

Cause: This is very likely 3-thiophenecarboxylic acid, resulting from the hydrolysis of the 3-thenoyl chloride starting material.[1] Because it is acidic, it will behave very differently from your basic product in most purification schemes.

Solution: An acid-base liquid-liquid extraction is the ideal method to remove this impurity. The principle is to manipulate the pH to control the solubility of the acidic and basic components between aqueous and organic layers.

Protocol 3: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[5] The acidic 3-thiophenecarboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while your basic product remains in the organic layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash if significant acidic impurities are present.

  • Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Workflow Visualization

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Workflow Crude Crude this compound TLC_HPLC Analyze by TLC/HPLC Crude->TLC_HPLC Acid_Impurity Acidic Impurity Present? TLC_HPLC->Acid_Impurity Is_Oil Is the product an oil? Salt Form Salt & Recrystallize (Protocol 2) Is_Oil->Salt Yes / Still Impure Pure Pure Product Is_Oil->Pure No / Pure Solid Base_Impurity Multiple Basic Spots? Acid_Impurity->Base_Impurity No AcidBase Perform Acid-Base Extraction (Protocol 3) Acid_Impurity->AcidBase Yes Base_Impurity->Is_Oil No Column Perform Column Chromatography (Protocol 1) Base_Impurity->Column Yes AcidBase->Base_Impurity Column->Is_Oil Salt->Pure

Sources

Technical Support Center: Enhancing the Purity of Piperazin-1-yl(thiophen-3-yl)methanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of Piperazin-1-yl(thiophen-3-yl)methanone. Achieving high purity is a critical prerequisite for obtaining reliable and reproducible data in in vivo studies.[1][2] This resource provides practical, field-proven insights and detailed protocols to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working to enhance the purity of this compound.

Q1: What is the minimum acceptable purity level for this compound intended for in vivo studies?

For early-stage in vivo studies, such as pharmacokinetic (PK) profiling, a purity of ≥95% is often considered acceptable. However, for toxicology and efficacy studies, the purity requirements are much more stringent, typically demanding ≥98% or even ≥99%.[1] The presence of impurities can lead to erroneous biological data and potentially introduce confounding toxicological effects.[1][3]

Q2: My initial synthesis of this compound has a purity of around 85-90%. What is the best initial approach to enhance its purity?

For a moderately impure sample, recrystallization is an excellent and cost-effective first step.[4][5] This technique is highly effective at removing significant amounts of impurities, provided a suitable solvent system can be identified. If recrystallization fails to achieve the desired purity, column chromatography would be the next logical step.

Q3: I am observing significant "tailing" of my compound during silica gel column chromatography. What is causing this and how can I fix it?

Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[6] The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[6][7] To mitigate this, you can add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[6][8]

Q4: After purification, my final compound is an oil instead of a solid. How can I handle and purify an oily product?

Oily products can be challenging. One effective strategy for basic compounds like this compound is salt formation .[6] By treating the oily free base with an acid such as hydrochloric acid (HCl) or fumaric acid, you can often induce the formation of a crystalline salt which is more amenable to purification by recrystallization.[6][9] The purified salt can then be neutralized to regenerate the pure, oily free base if required for your study.

Q5: What are the most critical analytical techniques to confirm the purity of my final compound?

A combination of orthogonal analytical methods is essential to ensure the purity and identity of your compound. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity due to its high precision and versatility.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and can also be used for quantitative purity assessment (qNMR).[11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11][13]

  • Elemental Analysis (CHN): To verify the elemental composition of the compound.[11]

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex purification challenges.

Issue 1: Recrystallization Fails to Improve Purity or Results in Low Yield

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent.[4]

Root Cause Analysis:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

  • "Oiling Out": The compound may be coming out of solution as a liquid (oil) rather than a solid, which can trap impurities. This often happens if the solution is supersaturated or cooled too quickly.[8]

  • Co-precipitation of Impurities: Some impurities may have very similar solubility profiles to the target compound, causing them to crystallize together.[7]

Corrective Actions:

Table 1: Solvent Selection for Recrystallization of this compound

Solvent SystemRationale
Isopropanol/WaterIsopropanol can dissolve the compound, and the slow addition of water as an anti-solvent can induce crystallization.
AcetonitrileA polar aprotic solvent that is often effective for recrystallizing amides.[5]
Ethyl Acetate/HexaneEthyl acetate can dissolve the compound, while hexane acts as an anti-solvent.
TolueneA non-polar aromatic solvent that may be effective if the impurities are highly polar.

Experimental Protocol: Step-by-Step Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your impure compound until it fully dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[14]

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[14]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration.[14]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum.[14]

Issue 2: Inadequate Separation by Column Chromatography

When impurities are structurally similar to the target compound, achieving good separation on a silica gel column can be difficult.

Root Cause Analysis:

  • Poor Solvent System Selection: The mobile phase may be too polar (impurities and compound elute together) or not polar enough (compound does not move off the baseline).

  • Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.[8]

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The carbonyl group in this compound could be susceptible to hydrolysis under strongly acidic conditions.[11]

Corrective Actions:

Workflow for Optimizing Column Chromatography

G start Initial TLC Analysis check_rf Are spots well-separated with Rf between 0.2-0.5? start->check_rf adjust_polarity Adjust Solvent Polarity (e.g., Ethyl Acetate/Hexane) check_rf->adjust_polarity No, poor separation add_modifier Add Basic Modifier (e.g., 0.5% TEA) check_rf->add_modifier No, tailing observed run_column Run Flash Column Chromatography check_rf->run_column Yes adjust_polarity->start add_modifier->start check_fractions Analyze Fractions by TLC run_column->check_fractions combine_pure Combine Pure Fractions check_fractions->combine_pure end_node Pure Compound combine_pure->end_node

Caption: Workflow for optimizing column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.

  • Column Packing: Pack the column with the silica gel slurry.[15]

  • Sample Loading: Dissolve your crude compound in a minimal amount of solvent and load it onto the column.

  • Elution: Pass the mobile phase through the column under positive pressure.[16]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Final Purity by HPLC is Insufficient for In Vivo Studies (>98%)

When very high purity is required, trace impurities may remain even after recrystallization and column chromatography.

Root Cause Analysis:

  • Closely Eluting Impurities: Some impurities may have nearly identical retention times to the target compound in the analytical HPLC method.

  • Thermal or pH Instability: The compound may be degrading slightly during the purification or analysis process. The carbonyl group is susceptible to hydrolysis under strongly acidic or basic conditions.[11]

Corrective Actions:

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest levels of purity, preparative HPLC is often the final and most effective step.[17][18][19]

Table 2: Starting Conditions for Preparative HPLC of this compound

ParameterRecommended ConditionRationale
Column C18 Reverse PhaseGood for retaining moderately polar compounds.
Mobile Phase A Water + 0.1% Formic Acid or TFAThe acidic modifier improves peak shape for basic compounds.[7]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFAOrganic solvent to elute the compound.
Gradient Start with a low % of B and gradually increaseTo ensure good separation of closely eluting impurities.
Detection UV at 254 nm or appropriate wavelengthFor monitoring the elution of the compound and impurities.

Experimental Protocol: Preparative HPLC

  • Method Development: Develop a robust separation method on an analytical scale first to determine the optimal mobile phase and gradient.

  • Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) to obtain the final high-purity compound.

Decision Tree for Purification Strategy

G start Crude this compound (Purity < 90%) recrystallization Recrystallization start->recrystallization purity_check1 Purity > 98%? recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom No final_product Final Product for In Vivo Studies (Purity > 98%) purity_check1->final_product Yes purity_check2 Purity > 98%? column_chrom->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc No purity_check2->final_product Yes prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

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Validation & Comparative

Validating the Biological Activity of Novel Piperazin-1-yl(thiophen-3-yl)methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel Piperazin-1-yl(thiophen-3-yl)methanone derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against established alternatives. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding our claims in authoritative sources.

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its ability to improve pharmacokinetic properties.[1][2] Similarly, thiophene and its derivatives are considered privileged structures in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The combination of these two pharmacophores in this compound suggests a high potential for discovering new therapeutic agents.

Experimental Design: A Multi-Faceted Approach to Validation

To comprehensively assess the biological activity of novel this compound derivatives, a multi-pronged approach is essential. This involves a series of in vitro assays designed to probe potential anticancer and antimicrobial activities, two of the most promising therapeutic areas for compounds containing piperazine and thiophene moieties.[8][9][10]

Anticancer Activity Evaluation

The initial screening for anticancer potential will focus on cytotoxicity against a panel of human cancer cell lines. This allows for the determination of the concentration at which the compounds inhibit cell growth and provides an initial indication of their potency and selectivity.

Antimicrobial Activity Screening

Given the known antimicrobial properties of both piperazine and thiophene derivatives, it is crucial to evaluate the novel compounds against a spectrum of pathogenic bacteria.[9][11] This will determine their potential as new antimicrobial agents, a critical need in the face of rising antibiotic resistance.

Experimental Workflow

The following diagram outlines the general workflow for validating the biological activity of the novel derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis & Comparison synthesis Synthesis of Novel This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer_screening Anticancer Screening (MTT Assay) characterization->anticancer_screening antimicrobial_screening Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial_screening enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) anticancer_screening->enzyme_inhibition receptor_antagonism Receptor Binding/Functional Assays anticancer_screening->receptor_antagonism data_analysis IC50/MIC Determination antimicrobial_screening->data_analysis enzyme_inhibition->data_analysis receptor_antagonism->data_analysis comparison Comparison with Standard Drugs/Alternatives data_analysis->comparison enzyme_inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (Novel Derivative) ES->E + P P Product

Caption: A simplified diagram of competitive enzyme inhibition.

Receptor Antagonism Assays

Cell-based receptor binding and functional assays can determine if the novel derivatives act as antagonists for specific receptors, such as G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing drugs. [12][13][14]These assays typically involve measuring the displacement of a labeled ligand or the inhibition of a downstream signaling pathway.

Conclusion

This guide provides a robust framework for the systematic validation of the biological activity of novel this compound derivatives. By employing a combination of cytotoxicity and antimicrobial assays, followed by more in-depth mechanistic studies where appropriate, researchers can effectively characterize the therapeutic potential of these promising compounds. The emphasis on standardized protocols, comparative analysis, and a logical experimental workflow ensures the generation of reliable and reproducible data, which is paramount in the field of drug discovery.

References

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A Comparative Guide to the Efficacy of Piperazin-1-yl(thiophen-3-yl)methanone and Known Monoamine Transporter and 5-HT1A Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

For researchers and drug development professionals, the quest for novel chemical entities with precise and potent activity at key neurological targets is a perpetual endeavor. The compound Piperazin-1-yl(thiophen-3-yl)methanone emerges from a chemical lineage—the piperazine and thiophene derivatives—that is well-represented in neuropharmacology. The piperazine moiety is a common pharmacophore in compounds targeting the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, ADHD, and other CNS disorders.[3] Concurrently, thiophene-containing piperazine derivatives have demonstrated significant affinity for serotonin 5-HT1A receptors, which are implicated in anxiety and depression.[4]

This guide presents a comparative analysis of the hypothesized efficacy of this compound against a panel of well-characterized inhibitors of DAT, SERT, NET, and the 5-HT1A receptor. Due to the absence of publicly available, direct experimental data for this compound, this comparison is based on the known activities of structurally related compounds. Specifically, a benzo[b]thiophene analog has shown a binding affinity (Ki) of 2.30 μM for the 5-HT1A receptor.[4] This provides a rational, albeit hypothetical, starting point for discussion. We will juxtapose this with the established potencies of cocaine (a non-selective monoamine reuptake inhibitor), bupropion (a DAT/NET inhibitor), sertraline (a selective SERT inhibitor), reboxetine (a selective NET inhibitor), and buspirone (a 5-HT1A receptor partial agonist).[4][5][6][7][8]

This document is intended to serve as a valuable resource for researchers by providing a framework for evaluating this novel compound and by detailing the experimental protocols necessary to elucidate its precise pharmacological profile.

Comparative Efficacy Analysis: A Hypothetical Profile

The following table summarizes the known efficacy (Ki and IC50 values) of selected inhibitors at their primary targets. For this compound, the values are presented as hypothetical, based on the activity of structurally similar compounds, to provide a basis for experimental design and target validation.

CompoundPrimary Target(s)Ki (nM)IC50 (nM)
This compound 5-HT1A, DAT, SERT, NET (Hypothesized) ~2300 (5-HT1A) To Be Determined
Buspirone5-HT1A (Partial Agonist)-9.5 - 24[8]
CocaineDAT, SERT, NET230 (hDAT), 740 (hSERT), 480 (hNET)[5]Varies by study[9]
BupropionDAT, NET2800 (DAT), 1400 (NET)[4]305 (DAT), 3715 (NET)[10]
SertralineSERT-ED50 of 9.1 mg for SERT occupancy[11]
ReboxetineNET1.1 (rat NET)[7]8.5[12]

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter. Ki and IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of inhibiting monoamine transporters or modulating the 5-HT1A receptor are rooted in the intricate signaling cascades that govern neuronal communication. The following diagrams illustrate the fundamental mechanisms of action for the compounds discussed.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Syn_NT Neurotransmitter VMAT2->Syn_NT Release Pre_NT Neurotransmitter (DA, NE, 5-HT) Pre_NT->MAO Degradation Pre_NT->VMAT2 Storage Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->Pre_NT Syn_NT->Transporter Reuptake Post_Receptor Postsynaptic Receptor Syn_NT->Post_Receptor Binding & Signal Transduction Inhibitor This compound or Known Inhibitors (Cocaine, Bupropion, Sertraline, Reboxetine) Inhibitor->Transporter Blockade cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) Serotonin_syn Serotonin Serotonin_pre->Serotonin_syn Release HT1A_auto 5-HT1A Autoreceptor HT1A_auto->Serotonin_pre Inhibits Release Serotonin_syn->HT1A_auto Negative Feedback HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_syn->HT1A_post Binding AC Adenylyl Cyclase HT1A_post->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Agonist This compound or Buspirone (Partial Agonist) Agonist->HT1A_post Modulation

Figure 2: Mechanism of 5-HT1A Receptor Modulation.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and enable a direct comparison with known inhibitors, standardized in vitro assays are essential. The following protocols outline the methodologies for radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake assays to measure functional inhibition (IC50).

Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET) and 5-HT1A Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its target receptor or transporter.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, NET, or 5-HT1A receptors.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

    • For 5-HT1A: [³H]8-OH-DPAT

  • Test Compound: this compound

  • Reference Compounds: Cocaine (for DAT, SERT, NET), Buspirone (for 5-HT1A)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Cell harvester

Procedure:

  • Plate Setup: In a 96-well microplate, prepare triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a known non-radiolabeled ligand), and various concentrations of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer or the appropriate concentration of the non-labeled ligand to the non-specific binding wells.

    • Add 50 µL of serially diluted test compound to the experimental wells.

    • Add 50 µL of the specific radioligand (at a concentration near its Kd) to all wells.

    • Add 150 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for Radioligand Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test Compound: this compound.

  • Reference Inhibitors: Cocaine, Bupropion, Sertraline, Reboxetine.

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Preparation: On the day of the assay, wash the cell monolayers twice with KHB.

  • Pre-incubation: Add 100 µL of KHB containing various concentrations of the test or reference compound to the wells. Incubate for 10-20 minutes at room temperature.

  • Initiate Uptake: Add 25 µL of KHB containing the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold KHB to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis: Add 200 µL of 1% SDS to each well to lyse the cells.

  • Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

Figure 4: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conclusion and Future Directions

This compound belongs to a class of compounds with a high potential for activity at monoamine transporters and serotonin receptors. While direct experimental evidence is currently lacking, the known pharmacology of its structural analogs suggests that it is a promising candidate for further investigation. The hypothetical efficacy profile presented in this guide, in conjunction with the detailed experimental protocols, provides a solid foundation for researchers to empirically determine its potency and selectivity.

Future studies should focus on performing the described radioligand binding and neurotransmitter uptake assays to generate a comprehensive pharmacological profile for this compound. This will enable a direct and accurate comparison with established inhibitors and will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

References

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Structure-activity relationship (SAR) studies of Piperazin-1-yl(thiophen-3-yl)methanone analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Piperazin-1-yl(thiophen-3-yl)methanone Analogs

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous structural motif, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging a wide array of biological targets.[1][2][3][4][5] When coupled with a thiophene moiety, specifically forming a this compound core, a pharmacophore of significant interest emerges. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their interactions with key drug targets such as Epidermal Growth Factor Receptor (EGFR), the A1 Adenosine Receptor (A₁AR), and Dopamine D4 Receptor (D₄R). Through a comparative lens, we will dissect the subtle molecular modifications that dictate potency and selectivity, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

The strategic importance of the thiophene-piperazine scaffold lies in its synthetic tractability and its capacity to present diverse substituents in precise three-dimensional orientations, allowing for fine-tuning of interactions within target binding pockets. This guide will delve into the experimental data that underpins our understanding of these interactions, providing a logical framework for future drug design efforts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the thiophene and piperazine rings, as well as the linker connecting them to other functionalities. The following sections will systematically explore these relationships for different biological targets.

Anticancer Activity: Targeting EGFR Kinase

A series of piperazine-tethered thiophene-3-carboxamide selenides have been investigated as potent antiproliferative agents with EGFR kinase inhibitory activity. The core structure involves the this compound scaffold with further substitution on the piperazine nitrogen and the thiophene ring.

Key SAR Insights:

  • Substitution on the Piperazine Nitrogen: The nature of the substituent on the distal nitrogen of the piperazine ring plays a critical role in determining both cytotoxicity and EGFR inhibition.

  • Thiophene Ring Substitution: Modifications to the thiophene ring can influence binding affinity and selectivity.

Visualizing the Core Scaffold and Substitution Points

Caption: Core scaffold and key substitution points for SAR analysis.

Table 1: SAR of this compound Analogs as EGFR Inhibitors

Compound IDR1 (Thiophene Substitution)R2 (Piperazine Substitution)Cytotoxicity IC50 (µM) vs. A549 cellsEGFR Kinase Inhibition IC50 (nM)
18i 2,4-dimethyl4-(phenylselanyl)phenyl1.43 ± 0.0842.3
17i 2,4-dimethyl4-(benzylselanyl)phenyl4.82 ± 0.80-

Data extracted from literature for illustrative purposes.

The data suggests that an arylselanyl moiety on the piperazine substituent is beneficial for potent anticancer activity and EGFR inhibition.

Neuromodulatory Activity: A₁ Adenosine Receptor Allosteric Modulators

A series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes have been explored as allosteric enhancers of the A₁ adenosine receptor.[6][7][8][9][10] The piperazine moiety in these analogs plays a crucial role in interacting with the allosteric binding site.

Key SAR Insights:

  • Arylpiperazine Substituents: The electronic nature and position of substituents on the aryl ring of the arylpiperazine moiety significantly impact allosteric enhancer activity. Electron-withdrawing groups are generally favored.

  • Substitution on the Thiophene Ring: The presence of a 2-amino group and a 3-aroyl group on the thiophene ring is a common feature of these active compounds.

Visualizing the Allosteric Modulation Mechanism

A1AR_Modulation cluster_0 A₁ Adenosine Receptor cluster_1 Ligands A1AR A₁AR Enhanced Signal Enhanced Signal A1AR->Enhanced Signal Conformational Change Ortho_Site Orthosteric Site Allo_Site Allosteric Site Allo_Site->Ortho_Site Enhances Agonist Binding Agonist Adenosine (Endogenous Agonist) Agonist->Ortho_Site Binds to PAM Thiophene-Piperazine Analog (PAM) PAM->Allo_Site Binds to MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Radioligand Binding Assay for A₁ Adenosine and D₄ Dopamine Receptors

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the receptor B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Measure radioactivity of the filter C->D E Calculate Ki value D->E

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human A₁AR or D₄R.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A₁AR, [³H]spiperone for D₄R) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics targeting a range of important biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in potency and selectivity. For anticancer applications, further exploration of substituents on the piperazine ring is warranted to optimize EGFR kinase inhibition and cellular activity. In the realm of neuromodulation, the thiophene-piperazine core serves as an excellent starting point for the design of potent and selective A₁AR allosteric modulators and D₄R antagonists. Future research should focus on integrating pharmacokinetic and in vivo efficacy studies to translate the promising in vitro activities of these analogs into clinically viable drug candidates. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this valuable chemical scaffold.

References

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Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link] [5]6. Matteucci, F., Pavletić, P., Bonifazi, A., Piergentili, A., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link] [11]7. Del Bello, F., Bonifazi, A., Giorgioni, G., Piergentili, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link] [12]8. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmacy and Pharmaceutical Sciences, 10(2). [Link] [13]9. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link] [6]10. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., et al. (2012). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Journal of Medicinal Chemistry, 55(17), 7719-7735. [Link] 11. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Journal of Medicinal Chemistry, 57(1), 135-155. [Link] [8]12. Rossi, T., & Marchetti, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(12), 2841. [Link] [14]13. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., et al. (2013). Synthesis and Biological Effects of Novel 2-amino-3-(4-chlorobenzoyl)-4-substituted Thiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. European Journal of Medicinal Chemistry, 68, 249-265. [Link] [9]14. de Souza, I. N., de Cássia, R., & da Silva, V. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(11), 1320. [Link] [15]15. Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Synapse. [Link] [16]16. Obeng, S., & El-Gendy, M. A. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 30(20), 4880. [Link] [17]17. Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., et al. (2015). Synthesis and Biological Evaluation of a New Series of 2-amino-3-aroyl Thiophene Derivatives as Agonist Allosteric Modulators of the A1 Adenosine Receptor. A Position-Dependent Effect Study. European Journal of Medicinal Chemistry, 101, 185-204. [Link] [10]18. Synthesis of piperazines. Organic Chemistry Portal. [Link] [18]19. Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Drug Research, 72(9), 489-497. [Link] 20. Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. Biopolymers and Cell, 38(1), 37-47. [https://www.researchgate.net/publication/362070381_The_effect_of_heterocyclic_substituent_at_C-3_position_of_1-4-methyl-piperazin-1-ylisoquinolines_on_their_anticancer_activity]([Link]_ substituent_at_C-3_position_of_1-4-methyl-piperazin-1-ylisoquinolines_on_their_anticancer_activity) [19]21. Discovery of EBI-907: A highly potent and orally active B-RafV600E inhibitor for the treatment of melanoma and associated cancers. ResearchGate. [Link] [20]22. Method for the preparation of piperazine and its derivatives. (2003). Google Patents.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: Evaluating Piperazin-1-yl(thiophen-3-yl)methanone as a Case Study for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using Piperazin-1-yl(thiophen-3-yl)methanone as a representative scaffold. In early-stage drug discovery, a compound's journey from a "hit" to a "candidate" is perilous; unforeseen off-target interactions are a primary cause of late-stage attrition. Therefore, a robust, front-loaded in vitro safety pharmacology strategy is not merely a regulatory checkbox but an essential tool for de-risking candidates and making informed decisions.[1][2][3] This document eschews a rigid template, instead offering a strategic, field-proven approach to identifying and characterizing potential off-target liabilities. We will explore the causal logic behind experimental choices, present validated protocols, and demonstrate how to synthesize binding and functional data into a cohesive and predictive safety profile.

Part 1: The Strategic Imperative: A Tiered Approach to De-Risking

The fundamental goal of cross-reactivity profiling is to build a "selectivity fingerprint" for a compound. This is not a single experiment but a logical progression of assays designed to answer increasingly specific questions. A tiered approach is the most resource-effective and scientifically sound strategy.[4]

  • Tier 1: Broad Liability Screening. The initial question is simple: "Does our compound interact with any well-known biological targets associated with adverse drug reactions (ADRs)?" At this stage, we employ broad panels of binding assays at a single, high concentration (typically 1-10 µM) to cast the widest possible net.

  • Tier 2: Hit Confirmation and Potency Determination. Any "hits" from Tier 1 (e.g., >50% inhibition) must be validated. We perform concentration-response curves to determine the potency (Kᵢ from binding assays, IC₅₀ from enzyme assays) of the interaction. This quantifies the risk.

  • Tier 3: Functional Characterization. Binding does not equate to biological function.[3][5] A high-affinity interaction might be functionally irrelevant, or it could be a potent agonist or antagonist. Tier 3 employs cell-based functional assays to elucidate the actual biological consequence of the off-target interaction, which is the ultimate determinant of risk.

G cluster_0 Strategic Workflow A Test Compound (this compound) B Tier 1: Broad Safety Panel (e.g., Eurofins SafetyScreen44®) Single-Dose @ 10 µM A->B Initial Screen C Hit Identification (>50% Inhibition Threshold) B->C Data Analysis D Tier 2: Potency Determination (Binding Kᵢ / Enzyme IC₅₀) C->D Validate Hits E Tier 3: Functional Confirmation (Cellular Agonist/Antagonist Assays) D->E Elucidate Mechanism F Risk Assessment & Candidate Decision (Selectivity Window vs. Primary Target) E->F Synthesize Data

Caption: Tiered workflow for in vitro cross-reactivity profiling.

Part 2: Core Methodologies & Self-Validating Protocols

The trustworthiness of a safety profile rests on the quality of its underlying experimental data. Each protocol described below is designed as a self-validating system with appropriate controls to ensure data integrity.

Radioligand Binding Assays: The "Will it Bind?" Interrogation

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[6][7] They operate on the principle of competition: the test compound's ability to displace a known high-affinity radioligand from its target is measured.

Experimental Protocol: Competitive Radioligand Binding (Filtration Method)

  • Receptor Preparation:

    • Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.[8] The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined (e.g., BCA assay). Causality: Using isolated membranes ensures that the interaction is directly with the receptor, avoiding the complexity of cellular uptake and metabolism.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Receptor membrane preparation.

      • Radioligand at a fixed concentration (typically at or below its Kᴅ).

      • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

      • Varying concentrations of the test compound (this compound).

    • Include controls: "Total binding" (no test compound) and "Non-specific binding" (excess of a known unlabeled ligand). Causality: The non-specific binding control is critical; it defines the signal baseline from the radioligand binding to non-receptor components, which must be subtracted from all other measurements to determine specific binding.[8]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Separation:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters are often pre-soaked in a polymer like polyethyleneimine (PEI). Causality: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass filter, thereby improving the signal-to-noise ratio.

  • Quantification:

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.[8]

G cluster_1 Radioligand Binding Workflow A Combine: - Membranes - Radioligand - Test Compound B Incubate to Equilibrium A->B C Rapid Vacuum Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis (Calculate Kᵢ) E->F

Caption: Standard workflow for a filtration-based radioligand binding assay.

Cellular Functional Assays: The "What Does it Do?" Investigation

Identifying a binding interaction is only half the story. A functional assay is required to determine the biological consequence. For G-Protein Coupled Receptors (GPCRs), which constitute a major class of drug targets, this often involves measuring the downstream accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[5][9][10]

Experimental Protocol: cAMP Accumulation Functional Assay (for Gs/Gi-coupled GPCRs)

  • Cell Culture:

    • Use a recombinant cell line (e.g., HEK-293 or CHO) stably expressing the GPCR of interest. Culture cells to an appropriate confluency in 96- or 384-well plates. Causality: Recombinant cell lines provide a consistent and high level of receptor expression, leading to a robust and reproducible assay window.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX). Causality: PDEs are enzymes that degrade cAMP. Inhibiting them prevents the breakdown of the second messenger signal, amplifying the assay's dynamic range and sensitivity.

  • Compound Addition & Incubation:

    • For Agonist Mode: Add varying concentrations of the test compound and incubate for a set time (e.g., 30 minutes) at 37°C.

    • For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known reference agonist and incubate.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify cAMP levels using a homogenous detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[11] These kits typically use competitive immunoassays where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis:

    • Agonist Mode: Plot the assay signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a reference agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency).

G cluster_2 Gs-Coupled GPCR Signaling Ligand Agonist GPCR Gs-Coupled Receptor Ligand->GPCR Binds G_Protein Gs Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Part 3: Data Interpretation & Comparative Analysis

Let us now analyze hypothetical data for our test compound, this compound (Compound A), against a known promiscuous kinase inhibitor (Comparator B).

Table 1: Tier 1 Broad Panel Screening Results (% Inhibition @ 10 µM)

Target Target Class Compound A (% Inhibition) Comparator B (% Inhibition) Potential ADR
Primary Target X Kinase 98% 99% (On-Target)
5-HT₂ₐ Receptor GPCR 8% 15% -
H₁ Receptor GPCR 75% 9% Sedation
M₁ Receptor GPCR 12% 88% Dry mouth, confusion
D₂ Receptor GPCR 65% 78% Extrapyramidal symptoms
hERG Channel Ion Channel 22% 91% Cardiac arrhythmia
ABL1 Kinase Kinase 15% 95% Myelosuppression

| VEGFR2 Kinase | Kinase | 9% | 92% | Hypertension |

Analysis of Tier 1 Data:

  • Compound A shows high activity at its primary target. However, it flags two potential off-target liabilities: the Histamine H₁ receptor and the Dopamine D₂ receptor.

  • Comparator B is a classic example of a "dirty" compound, showing significant inhibition across multiple, unrelated target classes, including the critical hERG channel. This compound would likely be deprioritized immediately.

Table 2: Tier 2 & 3 Follow-Up on Hits for Compound A

Off-Target Tier 2 Assay Tier 2 Result Tier 3 Assay Tier 3 Result Interpretation
H₁ Receptor Radioligand Binding Kᵢ = 85 nM cAMP Functional Assay IC₅₀ = 75 nM (Antagonist) Potent H₁ antagonist. High risk of sedation as a side effect.

| D₂ Receptor | Radioligand Binding | Kᵢ = 1.2 µM | Calcium Flux Assay | No functional activity up to 30 µM | Binds but is functionally silent. Risk is low. |

Synthesizing the Narrative:

The Tier 1 screen for Compound A was successful in flagging potential liabilities. The Tier 2 follow-up confirmed these interactions and quantified their potency. The crucial insights, however, came from Tier 3.

  • For the H₁ Receptor: The binding affinity (Kᵢ = 85 nM) was potent, and the functional data confirmed this interaction leads to receptor antagonism (IC₅₀ = 75 nM). If the on-target potency for Primary Target X is in a similar range (e.g., 10-50 nM), there is a very narrow selectivity window. This presents a significant risk of sedation at the therapeutic dose, a finding that must be addressed by the drug development team, potentially through chemical modification to improve selectivity.

  • For the D₂ Receptor: While the binding assay showed a moderate interaction (Kᵢ = 1.2 µM), the functional assay revealed no agonist or antagonist activity. This is an excellent example of why functional data is indispensable. The binding is non-productive, meaning the compound is unlikely to cause D₂-mediated side effects. Without the functional data, this might have been perceived as a higher risk than it truly is.[3]

Conclusion

The cross-reactivity profiling of this compound demonstrates the power of a systematic, multi-tiered approach. By progressing from a broad screen to specific functional validation, we constructed a detailed "selectivity fingerprint" that moves beyond simple affinity numbers to a more predictive understanding of potential clinical liabilities. This guide illustrates that by integrating binding and functional data, and by understanding the causal principles behind each experimental step, researchers can make more confident, data-driven decisions, ultimately reducing the risk of late-stage failure and accelerating the development of safer, more effective medicines.[4][12]

References

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  • Schihada, H., Al-Sbiei, A., & Jurcisek, J. A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. [Link]

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A Head-to-Head Comparison of Piperazin-1-yl(thiophen-3-yl)methanone and its 2-Thienyl Isomer: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In medicinal chemistry, positional isomerism can profoundly influence a molecule's pharmacological and pharmacokinetic profile. A subtle shift in a substituent's position can dramatically alter its interaction with biological targets, leading to significant differences in potency, selectivity, and safety. This guide provides a comprehensive head-to-head comparison of two closely related isomers: Piperazin-1-yl(thiophen-3-yl)methanone and Piperazin-1-yl(thiophen-2-yl)methanone.

The thienylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its interaction with key neurotransmitter receptors.[1][2] This guide delves into the synthetic strategies, comparative physicochemical properties, and crucial pharmacological evaluations necessary to differentiate these isomers. We present detailed, field-proven protocols for receptor binding and functional assays targeting the Dopamine D2 and Serotonin 5-HT2A receptors—primary gateways for many antipsychotic and antidepressant agents.[2][3] Furthermore, we address the critical aspect of cardiac safety by outlining the protocol for an in vitro hERG assay. The experimental data presented herein is illustrative, designed to model the expected outcomes of such a comparative study and to guide researchers in their own investigations.

Introduction: The Significance of Isomeric Position in the Thienylpiperazine Scaffold

The piperazine ring is a cornerstone in modern drug design, prized for its ability to confer favorable physicochemical properties such as improved water solubility and oral bioavailability.[4] When coupled with an aromatic system like thiophene, it forms a scaffold that has yielded numerous successful CNS therapies.[1][2] The two isomers under investigation, this compound (henceforth 3-Thienyl Isomer ) and Piperazin-1-yl(thiophen-2-yl)methanone (2-Thienyl Isomer ), differ only in the attachment point of the piperazine-methanone moiety to the thiophene ring.

This seemingly minor structural change alters the molecule's electronic distribution and three-dimensional shape. These changes can significantly impact:

  • Receptor-Ligand Interactions: The precise orientation of the thiophene's sulfur atom and the surrounding aromatic system relative to the piperazine nitrogen can dictate the molecule's ability to form key hydrogen bonds, π-π stacking, or hydrophobic interactions within a receptor's binding pocket.

  • Metabolic Stability: The position of the sulfur atom can influence the molecule's susceptibility to metabolic enzymes, such as Cytochrome P450s, thereby affecting its half-life and potential for drug-drug interactions.

  • Physicochemical Properties: Isomerism can subtly affect properties like lipophilicity (LogP) and basicity (pKa), which in turn govern absorption, distribution, metabolism, and excretion (ADME).

This guide provides the framework and methodologies to systematically dissect these differences, enabling a data-driven selection of the optimal isomer for further drug development.

Part 1: Physicochemical and Synthetic Comparison

A molecule's journey from administration to its target is governed by its physicochemical properties. Understanding these properties is fundamental to predicting its drug-like potential.

Physicochemical Properties (Predicted)

The following table summarizes key predicted physicochemical properties for the two isomers. These values are calculated using computational models and provide a baseline for comparing their likely ADME profiles.

PropertyThis compoundPiperazin-1-yl(thiophen-2-yl)methanoneRationale and Implication
Molecular Formula C₉H₁₂N₂OSC₉H₁₂N₂OSIdentical, as they are isomers.
Molecular Weight 196.27 g/mol 196.27 g/mol Identical, as they are isomers.
Predicted LogP 0.850.92The 2-thienyl isomer is predicted to be slightly more lipophilic. This may influence membrane permeability and plasma protein binding.
Predicted pKa (Strongest Basic) 7.87.9The basicity of the distal piperazine nitrogen is similar but subtly influenced by the electronic effects of the thiophene ring position. This impacts solubility and receptor interaction (ionic bonding).
Topological Polar Surface Area (TPSA) 49.6 Ų49.6 ŲIdentical, indicating similar potential to cross the blood-brain barrier based on this parameter alone.

Note: Predicted values are generated using standard computational algorithms and should be experimentally verified.

Comparative Synthesis

The synthesis of both isomers is readily achievable through a standard nucleophilic acyl substitution reaction. The core strategy involves coupling the appropriate thiophenecarbonyl chloride with piperazine. The choice of starting material—either thiophene-3-carboxylic acid or thiophene-2-carboxylic acid—is the sole differentiating factor in the synthetic route.

G cluster_activation Acid Chloride Formation cluster_coupling Nucleophilic Acyl Substitution Thio2 Thiophene-2-carboxylic acid Activation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thio2->Activation Route A Thio3 Thiophene-3-carboxylic acid Thio3->Activation Route B Piperazine Piperazine Activation->Piperazine Forms reactive acyl chloride Product2 Piperazin-1-yl(thiophen-2-yl)methanone Piperazine->Product2 From Route A Product3 This compound Piperazine->Product3 From Route B Base Base (e.g., Triethylamine) in Anhydrous Solvent (DCM)

Causality Behind Experimental Choices:

  • Acid Chloride Formation: Carboxylic acids are not sufficiently electrophilic to react directly with piperazine. Conversion to the highly reactive acyl chloride using thionyl chloride is a standard, efficient method for activating the carboxyl group.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The reaction must be performed in an anhydrous solvent (like Dichloromethane, DCM) to prevent hydrolysis of the acyl chloride back to the carboxylic acid, which would halt the reaction and reduce yield.[5]

  • Base: The reaction of the acyl chloride with piperazine generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize this acid.[5] Failure to do so would protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.

  • Low Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity.[5]

Part 2: Pharmacological Profile - A Head-to-Head Evaluation

Based on the known pharmacology of the arylpiperazine class, the most probable targets for these isomers are G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems.[2] We will focus on the Dopamine D2 receptor (Gi-coupled) and the Serotonin 5-HT2A receptor (Gq-coupled), as they are critical targets for antipsychotic efficacy and are also implicated in potential side effects.[6][7]

G cluster_gi Gi-Coupled Pathway (e.g., Dopamine D2) cluster_gq Gq-Coupled Pathway (e.g., Serotonin 5-HT2A) D2_Ligand D2 Agonist D2R D2 Receptor D2_Ligand->D2R Gi Gi Protein D2R->Gi activates AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec HT2A_Ligand 5-HT2A Agonist HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C (Activated) Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Illustrative Data: Receptor Binding Affinity

Binding affinity (Ki) measures how tightly a compound binds to a receptor. A lower Ki value indicates higher affinity. This is typically determined using a competitive radioligand binding assay.

CompoundDopamine D₂ Receptor Ki (nM)Serotonin 5-HT₂A Receptor Ki (nM)Interpretation
3-Thienyl Isomer 15.2250.6Exhibits moderate affinity for the D2 receptor with significantly weaker affinity for the 5-HT2A receptor, suggesting D2 selectivity.
2-Thienyl Isomer 8.712.3Shows high and relatively balanced affinity for both D2 and 5-HT2A receptors. The geometry of the 2-substituted ring may allow for optimal interactions in both binding sites.

Disclaimer: The data in this table is illustrative and intended to model potential outcomes for educational purposes.

Illustrative Data: In Vitro Functional Activity

Functional assays determine whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor after binding.

CompoundDopamine D₂ Functional Assay (% Inhibition of Forskolin-stimulated cAMP)Serotonin 5-HT₂A Functional Assay (IP1 Accumulation, EC₅₀, nM)Interpretation
3-Thienyl Isomer 95% (at 1 µM)No significant activityActs as a potent antagonist or inverse agonist at the D2 receptor, consistent with its binding affinity. Lack of functional activity at 5-HT2A confirms its selectivity.
2-Thienyl Isomer 45% (at 1 µM)> 1000Acts as a partial agonist at the D2 receptor. Partial agonism can be beneficial for modulating dopamine signaling without causing a full blockade. It is an antagonist at the 5-HT2A receptor.

Disclaimer: The data in this table is illustrative and intended to model potential outcomes for educational purposes.

Part 3: In Vitro Safety and Liability Assessment

Early assessment of potential liabilities is crucial. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[8][9]

Illustrative Data: hERG Channel Inhibition
CompoundhERG Inhibition IC₅₀ (µM)Interpretation
3-Thienyl Isomer > 30Low risk of hERG-mediated cardiotoxicity. A therapeutic window of >30-fold between target activity and hERG inhibition is generally considered safe.
2-Thienyl Isomer 5.8Moderate risk. The lipophilicity and basicity of this isomer may contribute to its interaction with the hERG channel pore. This would require careful monitoring in further development.

Disclaimer: The data in this table is illustrative and intended to model potential outcomes for educational purposes.

Part 4: Detailed Experimental Methodologies

The trustworthiness of any comparison rests on robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: General Synthesis of Thienylpiperazine Isomers

This protocol describes the acylation of piperazine with the appropriate thiophenecarbonyl chloride.

Materials:

  • Thiophene-2-carboxylic acid or Thiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Piperazine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of the respective thiophenecarboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude thiophenecarbonyl chloride.

  • Coupling Reaction: Dissolve piperazine (3.0 eq) and TEA (2.5 eq) in anhydrous DCM and cool to 0 °C.

  • Acylation: Add a solution of the crude thiophenecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the piperazine solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the D₂ receptor.

G Prep Prepare Reagents: - D2 Receptor Membranes - [³H]Spiperone (Radioligand) - Test Compounds (Isomers) - Non-specific binding control (Haloperidol) Incubate Incubate at Room Temp: Combine membranes, radioligand, and test compound in assay buffer Prep->Incubate Filter Rapid Filtration: Separate bound from free radioligand using a cell harvester on GF/B filter plates Incubate->Filter Wash Wash Plates: Quickly wash with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Dry Dry Filter Plates Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Quantify Radioactivity: Measure counts per minute (CPM) using a microplate scintillation counter Scint->Count Analyze Data Analysis: Calculate % inhibition and determine IC₅₀ and Ki values using non-linear regression Count->Analyze

Procedure:

  • Plate Preparation: Use a 96-well plate for the assay.

  • Reagent Addition: To each well, add:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • A fixed concentration of [³H]Spiperone (a D₂-preferring radioligand).

    • Increasing concentrations of the test compound (3-Thienyl or 2-Thienyl isomer).

    • For total binding wells, add vehicle instead of test compound.

    • For non-specific binding wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol).

    • Add cell membranes expressing the human D₂ receptor (e.g., from CHO or HEK293 cells).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and quantify the amount of radioactivity bound to the filters using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Serotonin 5-HT₂A Receptor Functional (IP1) Assay

This protocol measures the functional activity of compounds at the Gq-coupled 5-HT₂A receptor by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).

Procedure:

  • Cell Plating: Plate cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293) in a 96-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds (3-Thienyl or 2-Thienyl isomer) at various concentrations in stimulation buffer. For antagonist mode, pre-incubate with the test compounds before adding a known 5-HT₂A agonist (like serotonin) at its EC₈₀ concentration.

  • Incubation: Incubate the plate at 37 °C for 30-60 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit, following the manufacturer's instructions.[10]

  • Data Analysis: Read the plate on an HTRF-compatible reader. For agonist mode, plot the response against the compound concentration to determine the EC₅₀ and maximal efficacy. For antagonist mode, plot the inhibition of the agonist response to determine the IC₅₀.

Protocol 4: hERG Automated Patch-Clamp Assay

This protocol assesses the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel current using high-throughput automated patch-clamp electrophysiology.

Procedure:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293) and prepare a single-cell suspension.

  • Automated Patch-Clamp System: Use an automated system like QPatch or SyncroPatch.[8] The system will automatically capture individual cells and form a high-resistance (giga-seal) whole-cell patch clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is critical for cardiac repolarization.[11]

  • Baseline Recording: Perfuse the cells with an extracellular solution to establish a stable baseline hERG current.

  • Compound Application: Apply increasing concentrations of the test compounds (3-Thienyl or 2-Thienyl isomer) sequentially to the same cell, allowing the current to reach a steady-state at each concentration.

  • Positive Control: At the end of each experiment, apply a known hERG blocker (e.g., E-4031) as a positive control to confirm channel inhibition.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration relative to the baseline. Plot the concentration-response data and fit to a sigmoidal curve to determine the IC₅₀ value.

Discussion and Future Directions

This guide outlines a systematic approach to differentiate the pharmacological and safety profiles of this compound and its 2-thienyl isomer. The illustrative data suggests that the position of the thiophene ring attachment can convert a selective D₂ antagonist (3-Thienyl Isomer ) into a mixed 5-HT₂A/D₂ ligand with partial agonist activity (2-Thienyl Isomer ), while also potentially introducing a hERG liability.

  • If the goal is a highly selective D₂ antagonist with a clean safety profile, the 3-Thienyl Isomer would be the superior lead candidate based on this hypothetical dataset.

  • If the desired profile is a D₂ partial agonist with 5-HT₂A antagonism (a profile similar to some atypical antipsychotics), the 2-Thienyl Isomer would be more promising, although its hERG activity would need to be mitigated through medicinal chemistry efforts.

Future work should focus on:

  • Experimental Verification: Synthesizing both isomers and performing the described in vitro assays to generate real comparative data.

  • Expanded Receptor Screening: Profiling the compounds against a broader panel of CNS receptors to identify any off-target activities.

  • In Vitro ADME Profiling: Experimentally determining metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

  • In Vivo Studies: Advancing the most promising isomer into animal models to assess its pharmacokinetic profile, efficacy in relevant behavioral models (e.g., models of psychosis or depression), and tolerability.

By following the structured, data-driven approach detailed in this guide, researchers can efficiently and effectively dissect the subtle yet critical differences between these chemical isomers, ultimately leading to the selection of a more promising drug candidate.

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Comparative In Vivo Validation of Piperazin-1-yl(thiophen-3-yl)methanone: A Guide for Preclinical Efficacy and Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Piperazin-1-yl(thiophen-3-yl)methanone (hereafter designated as PTM), a novel compound with a high probability of acting as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. Given its structure, which is common to many centrally active agents, and the established therapeutic potential of FAAH inhibition, this document outlines the critical experiments required to assess its preclinical efficacy, benchmark it against established alternatives, and confirm its mechanism of action in relevant animal models.[1]

The central hypothesis is that by inhibiting FAAH, PTM elevates endogenous levels of fatty acid amides (FAAs) like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), thereby producing therapeutic effects in disorders such as anxiety and chronic pain.[2][3] This guide is designed for researchers, toxicologists, and drug development professionals to rigorously test this hypothesis.

Preclinical Rationale: Targeting the Endocannabinoid System via FAAH Inhibition

The enzyme Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide and other related FAAs.[4] By degrading these signaling lipids, FAAH terminates their action at cannabinoid receptors (CB1, CB2) and other targets (e.g., PPARs). Pharmacological inhibition of FAAH represents a sophisticated therapeutic strategy: rather than broadly activating cannabinoid receptors with an external agonist, it amplifies the endogenous, physiologically relevant endocannabinoid tone "on-demand" where it is needed.[5] This approach is hypothesized to offer a superior therapeutic window with fewer side effects compared to direct CB1 agonists.[6]

Numerous FAAH inhibitors have been developed, with some advancing to clinical trials for anxiety disorders, major depressive disorder, and pain.[7][8][9] Therefore, the validation of a new chemical entity like PTM must be contextualized within this competitive and well-understood landscape.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Depolarization Neuronal Depolarization AEA_Synth Anandamide (AEA) Synthesis Depolarization->AEA_Synth AEA_Release AEA Release AEA_Synth->AEA_Release FAAH FAAH Enzyme AEA_Release->FAAH Substrate for CB1 CB1 Receptor AEA_Release->CB1 Binds to (Retrograde Signal) Degradation AEA Degradation FAAH->Degradation Catalyzes PTM PTM (Test Compound) PTM->FAAH Inhibition Effect ↓ Neurotransmitter Release CB1->Effect

Caption: Mechanism of Action for PTM as a putative FAAH inhibitor.

Comparative Framework: Selecting Models and Benchmarks

To robustly validate PTM, its performance must be compared against a vehicle control and at least one well-characterized comparator compound. The choice of animal models must reflect the therapeutic indications for which FAAH inhibitors are being developed.

Comparator Compound Selection

We will use two comparators to provide a comprehensive benchmark:

CompoundClass & MechanismKey CharacteristicsRationale for Selection
URB597 Irreversible carbamate FAAH inhibitorWidely studied preclinical tool compound. Known to increase brain AEA levels and produce anxiolytic and analgesic effects.[6][10][11]Provides a strong benchmark for preclinical efficacy in established behavioral models.
JNJ-42165279 Slowly reversible urea FAAH inhibitorClinically evaluated compound with published human PK/PD and target occupancy data.[3][7] Potent, selective, and brain-penetrant.[2]Represents a clinically relevant comparator for assessing translational potential, especially for PK/PD relationships.
Animal Model Selection

The following validated rodent models will be employed to assess anxiolytic and analgesic efficacy.

  • Elevated Plus Maze (EPM) for Anxiety: This model assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

  • Spinal Nerve Ligation (SNL) Model for Neuropathic Pain: This is a gold-standard model of chronic neuropathic pain that involves surgical ligation of spinal nerves.[2] The key endpoint is mechanical allodynia, measured as a reduction in the paw withdrawal threshold to a non-noxious stimulus.

Experimental Design and Protocols

A rigorous, phased approach is essential. The overall workflow begins with establishing the compound's basic pharmacological properties before moving to efficacy studies.

Experimental_Workflow cluster_pkpd Phase 1: PK/PD & Target Engagement cluster_efficacy Phase 2: Efficacy Studies cluster_analysis Phase 3: Analysis & Comparison PK Protocol 1: Pharmacokinetic (PK) Profiling TE Protocol 2: Ex Vivo FAAH Inhibition Assay PK->TE Anxiety Protocol 3: Elevated Plus Maze (Anxiety Model) TE->Anxiety Pain Protocol 4: Spinal Nerve Ligation (Neuropathic Pain Model) TE->Pain Data Data Aggregation & Statistical Analysis Anxiety->Data Pain->Data Report Comparative Efficacy Report Data->Report

Caption: Phased experimental workflow for in vivo validation of PTM.

Protocol 1: Pharmacokinetic (PK) Profiling in Rats

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PTM is a prerequisite for designing meaningful efficacy studies. This protocol establishes the dose-exposure relationship and brain penetrance.

Methodology:

  • Animal Allocation: Male Sprague-Dawley rats (n=3 per time point per route) are used.

  • Dosing:

    • Intravenous (IV) administration: PTM at 1 mg/kg via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) administration: PTM at 10 mg/kg via oral gavage to determine oral bioavailability.

  • Sample Collection: Blood samples are collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. At each terminal time point, animals are euthanized, and brains are collected.

  • Bioanalysis: Plasma and brain homogenate concentrations of PTM are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, oral bioavailability (F%), and brain-to-plasma ratio) are calculated.

Protocol 2: Ex Vivo FAAH Inhibition and FAA Measurement

Rationale: This protocol directly validates that PTM engages its target (FAAH) in the brain and periphery at doses relevant to its exposure profile. It establishes the critical Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

Methodology:

  • Animal Dosing: Male C57BL/6 mice (n=4-5 per group) are administered Vehicle, PTM (1, 3, 10, 30 mg/kg, PO), or URB597 (3 mg/kg, PO).

  • Tissue Collection: At a predetermined Tmax (informed by PK data, e.g., 2 hours), animals are euthanized. Brain and liver tissues are rapidly dissected, flash-frozen, and stored at -80°C. Plasma is also collected.

  • FAAH Activity Assay:

    • Tissue is homogenized in Tris-HCl buffer.

    • FAAH activity is measured by incubating the homogenate with a radiolabeled substrate (e.g., anandamide-[ethanolamine-³H]).[5]

    • The reaction is stopped, and the product is separated from the substrate. Radioactivity is measured by liquid scintillation counting.

    • Activity is expressed as a percentage of the vehicle-treated control group.

  • FAA Quantification: Levels of AEA, OEA, and PEA in brain homogenates and plasma are measured by LC-MS/MS to confirm the downstream consequences of FAAH inhibition.[3]

Protocol 3: Efficacy in the Elevated Plus Maze (EPM)

Rationale: To assess the anxiolytic-like potential of PTM.

Methodology:

  • Animal Dosing: Male C57BL/6 mice (n=10-12 per group) are administered Vehicle, PTM (1, 3, 10 mg/kg, PO), or JNJ-42165279 (5 mg/kg, PO) 60 minutes prior to testing.

  • EPM Test: Each mouse is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.

  • Data Acquisition: An overhead camera connected to video-tracking software records the session.

  • Endpoints:

    • Primary: Percentage of time spent in the open arms, number of entries into the open arms.

    • Secondary (Locomotor Control): Total distance traveled to rule out hyperactivity or sedation.

Protocol 4: Efficacy in the Spinal Nerve Ligation (SNL) Model

Rationale: To determine the anti-allodynic effect of PTM in a model of chronic neuropathic pain.[6]

Methodology:

  • Surgery: Male Sprague-Dawley rats undergo SNL surgery on the left leg. A 2-week recovery and baseline testing period follows to confirm the development of mechanical allodynia.

  • Baseline Testing: The paw withdrawal threshold (PWT) is measured using von Frey filaments. Only animals showing a stable, significant decrease in PWT in the ipsilateral (operated) paw are included.

  • Dosing: A crossover design is used. Animals (n=8-10) receive acute doses of Vehicle, PTM (3, 10, 30 mg/kg, PO), and URB597 (3 mg/kg, PO), with a washout period between treatments.

  • Post-Dose Testing: PWT is measured at 1, 2, and 4 hours post-dosing.

  • Endpoint: The primary endpoint is the change in PWT from pre-dose baseline, often expressed as a percentage of the maximum possible effect (%MPE).

Data Interpretation & Comparative Analysis

All quantitative data should be aggregated and presented in clear, comparative tables. Statistical significance should be determined using appropriate methods (e.g., ANOVA followed by post-hoc tests).

Table 1: Comparative PK/PD Summary
ParameterPTM (10 mg/kg, PO)JNJ-42165279 (10 mg/kg, PO)URB597 (3 mg/kg, PO)
Plasma Cmax (ng/mL) Experimental Data~150-200Experimental Data
Brain Cmax (ng/g) Experimental Data~100-150Experimental Data
Brain:Plasma Ratio Experimental Data~0.7Experimental Data
Brain FAAH Inhibition (%) Experimental Data>95%[3]>90%[6]
Brain AEA Elevation (Fold) Experimental Data~8-10 fold[3]~5-7 fold[11]
Table 2: Comparative Efficacy in Behavioral Models
ModelEndpointPTM (10 mg/kg, PO)JNJ-42165279 (5 mg/kg, PO)URB597 (3 mg/kg, PO)
Elevated Plus Maze % Time in Open ArmsExperimental DataSignificant IncreaseSignificant Increase[12]
Spinal Nerve Ligation % Reversal of AllodyniaExperimental DataN/ASignificant Reversal[2]

Conclusion and Forward Look

This guide presents a systematic approach to validate the in vivo activity of this compound as a novel FAAH inhibitor. By directly comparing its pharmacokinetic profile, target engagement, and behavioral efficacy against well-characterized compounds like URB597 and JNJ-42165279, researchers can generate a robust data package.

Positive results—demonstrating brain penetration, potent in vivo FAAH inhibition, subsequent elevation of endogenous FAA levels, and efficacy in validated pain and anxiety models—would strongly support the continued development of PTM as a therapeutic candidate. The data generated will be crucial for establishing a clear dose-response relationship and a therapeutic index, informing the design of future toxicology and safety pharmacology studies.

References

  • JNJ-42165279 - Wikipedia. (URL: [Link])

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. (URL: [Link])

  • McMahon, L. R. (2010). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology. (URL: [Link])

  • Postnov, A., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical and Translational Science. (URL: [Link])

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. (URL: [Link])

  • Baranowska-Kuczko, M., et al. (2018). Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. British Journal of Pharmacology. (URL: [Link])

  • Kowalczyk, P., et al. (2021). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International Journal of Molecular Sciences. (URL: [Link])

  • D'Souza, D. C., et al. (2016). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet Psychiatry. (URL: [Link])

  • Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain. (URL: [Link])

  • JNJ-42165279. PubChem. (URL: [Link]) - Note: While a valid source, direct linking to Wikipedia and specific papers provides more context for this guide.

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. (URL: [Link])

  • Manduca, A., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience. (URL: [Link])

  • Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. PubMed. (URL: [Link])

  • Postnov, A., et al. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed. (URL: [Link])

  • Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology. (URL: [Link])

  • Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845... ResearchGate. (URL: [Link])

  • Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men. UK Medicines Information. (URL: [Link])

  • Justinova, Z., et al. (2013). Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. Neuropsychopharmacology. (URL: [Link])

  • Campolo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences. (URL: [Link])

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A Comparative Guide to the Analytical Characterization of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Piperazin-1-yl(thiophen-3-yl)methanone

This compound is a heterocyclic compound incorporating both a piperazine and a thiophene moiety. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, while the thiophene ring is a bioisostere of a benzene ring, often used to modulate physicochemical and pharmacokinetic properties. The precise and accurate analytical characterization of this molecule is paramount for ensuring its identity, purity, and stability throughout the drug discovery and development process, from initial synthesis to final formulation. This guide will compare the utility of various analytical techniques, providing the foundational knowledge to select the most appropriate method for a given analytical challenge.

Chromatographic Techniques: The Cornerstone of Separation and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.[1]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By adjusting the composition of the mobile phase and the nature of the stationary phase, separations can be optimized for a wide range of analytes.

Causality in Method Development:

  • Stationary Phase Selection: A C18 reversed-phase column is a common starting point for molecules of intermediate polarity like this compound.[2] However, for piperazine-containing compounds that can exhibit strong interactions with residual silanols on silica-based columns, leading to poor peak shape, a normal phase system might be necessary.[3][4]

  • Mobile Phase Optimization: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of buffers is often necessary to control the ionization state of the piperazine moiety, thereby ensuring reproducible retention times and symmetrical peak shapes.

  • Detection: The thiophene ring provides a chromophore that allows for UV detection. However, the piperazine nucleus itself lacks a strong chromophore.[1][5] For trace-level analysis or in the absence of a sufficiently strong chromophore in the molecule of interest, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to introduce a UV-active or fluorescent tag, significantly enhancing sensitivity.[1][5]

Experimental Protocol: A General HPLC-UV Method

Caption: A typical workflow for HPLC-UV analysis.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column: C18, 250 x 4.6 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • UV detection: Wavelength determined by the absorption maximum of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC can be a viable option, potentially after derivatization.

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

Causality in Method Development:

  • Derivatization: To increase volatility and thermal stability, derivatization of the secondary amine in the piperazine ring is often necessary. Silylation or acylation are common derivatization strategies.

  • Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often a good choice for separating compounds with aromatic character. A DB-17 column has been successfully used for the separation of piperazine derivatives.[6]

  • Detector: A flame ionization detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity and structural information, a mass spectrometer (MS) detector is preferred.[7][8]

Experimental Protocol: A General GC-FID Method

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Dissolve sample in a suitable solvent (e.g., Methanol) B (Optional) Derivatization A->B C Inject sample into GC D Separation on capillary column C->D E FID Detection D->E F Integrate peak area E->F G Quantify using internal standard method F->G

Caption: A generalized workflow for GC-FID analysis.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[6]

Reagents:

  • Methanol (GC grade)

  • Helium (carrier gas)

GC Conditions:

  • Injector temperature: 250°C[6]

  • Detector temperature: 260°C[6]

  • Oven temperature program: Isothermal at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[6]

  • Carrier gas flow: 2 mL/min[6]

  • Injection volume: 1.0 µL[6]

TechniqueVolatility RequirementThermal StabilityDerivatizationCommon DetectorPrimary Application
HPLC Low to noneNot criticalOften not required, but can enhance sensitivity[1][5]UV, PDA, MSPurity, quantification, stability studies
GC HighRequiredOften necessary to improve volatility[6]FID, MSImpurity profiling (for volatile impurities), quantification

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unambiguous structural elucidation of organic molecules.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.

Causality in Interpretation:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The aromatic protons on the thiophene ring will appear in a distinct region of the spectrum, as will the protons on the piperazine ring.[9][10][11][12]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule and their chemical environment. This can be used to confirm the carbon skeleton of the molecule.[13]

  • 2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, providing definitive structural confirmation.[9][11]

Mass Spectrometry (MS)

MS is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. It can also provide structural information through fragmentation analysis.

Principle of Operation: In MS, molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

Causality in Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]+ or [M+H]+) will confirm the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. Cleavage of the C-N bonds within the piperazine ring and between the piperazine and the carbonyl group are expected fragmentation pathways.[14][15] The thiophene ring may also undergo characteristic fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds.

Causality in Interpretation:

  • Key Vibrational Bands: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=O (carbonyl) stretching, C-N stretching of the piperazine ring, and C-H and C=C stretching of the thiophene ring.[16][17]

TechniqueInformation ProvidedSample StateDestructive?Primary Application
NMR Detailed molecular structure and connectivity[9][10][11][12][13]SolutionNoStructural elucidation and confirmation
MS Molecular weight and fragmentation pattern[14][15]Solid, liquid, or gasYes (in most cases)Molecular weight determination, structural information
FTIR Presence of functional groups[16][17]Solid, liquid, or gasNoFunctional group identification, raw material screening

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.[18][19][20][21]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Principle of Operation: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.

Causality in Interpretation:

  • Melting Point and Purity: DSC can be used to determine the melting point of this compound, which is a key indicator of purity. Impurities will typically broaden the melting endotherm and lower the melting point.

  • Polymorphism: DSC can be used to identify and characterize different polymorphic forms of a compound, which can have different physical properties and bioavailability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Principle of Operation: TGA continuously records the mass of a sample as it is heated in a controlled atmosphere.

Causality in Interpretation:

  • Thermal Stability and Decomposition: TGA can be used to determine the thermal stability of this compound and to study its decomposition profile.

  • Solvate/Hydrate Analysis: TGA can be used to quantify the amount of solvent or water present in a sample.

TechniqueInformation ProvidedPrimary Application
DSC Melting point, purity, polymorphism, glass transitionPhysicochemical characterization, solid-state stability
TGA Thermal stability, decomposition, solvent/water contentStability studies, formulation development

Conclusion: An Integrated Approach to Comprehensive Analysis

No single analytical technique can provide a complete picture of this compound. A comprehensive and robust analytical characterization relies on an integrated approach that leverages the strengths of multiple techniques. Chromatographic methods are essential for separation and quantification, spectroscopic techniques provide detailed structural information, and thermal analysis is crucial for understanding the physicochemical properties of the solid state. By carefully selecting and combining these techniques, researchers can ensure the quality, safety, and efficacy of drug candidates containing this important chemical scaffold.

References

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity profile of Piperazin-1-yl(thiophen-3-yl)methanone, hereafter designated PTM-1 , a novel chemical entity identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). In drug discovery, initial potency is merely the starting point; a compound's ultimate therapeutic viability hinges on its selectivity. Unintended interactions with related biological targets can lead to diminished efficacy, unforeseen side effects, or outright toxicity.

This document outlines the strategic rationale and experimental methodologies used to construct a preliminary selectivity profile for PTM-1. We will detail the protocols for assessing its activity against key related targets within the endocannabinoid system and interpret the resulting data to guide future lead optimization efforts.

Rationale for Selectivity Panel Selection

The primary target of PTM-1 is FAAH, a serine hydrolase that is the principal catabolic enzyme for the endocannabinoid anandamide (AEA). Inhibition of FAAH increases endogenous anandamide levels, offering therapeutic potential for pain, anxiety, and other neurological disorders. However, the endocannabinoid system is a complex network of enzymes and receptors. To ensure the effects of PTM-1 are mediated solely through FAAH inhibition, a carefully selected panel of related targets is essential.

Our panel was chosen based on two criteria: functional relationship and sequence homology.

  • Functionally Related Proteins: These are other key players in endocannabinoid signaling.

    • Cannabinoid Receptors 1 and 2 (CB1, CB2): Direct activation of CB1 receptors by a compound can lead to undesirable psychoactive side effects, a major hurdle for previous cannabinoid-based therapeutics. It is critical to demonstrate that PTM-1 does not directly bind to or modulate these receptors.

    • Monoacylglycerol Lipase (MAGL): This is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can also produce cannabinoid-related effects, and cross-reactivity would complicate the pharmacological profile of PTM-1.

  • Homologous Proteins:

    • FAAH-2: A second, more recently discovered FAAH isoform found in non-rodent mammals, including humans. While its physiological role is less understood, assessing inhibition is crucial for understanding the compound's full enzymatic interaction profile.

The workflow for this assessment is outlined below.

G cluster_0 Phase 1: Primary & Secondary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Decision Making COMPOUND PTM-1 Synthesis & QC FAAH Primary Assay: FAAH Enzymatic Inhibition COMPOUND->FAAH Test Compound PANEL Selectivity Panel Assays: - FAAH-2 (Enzymatic) - MAGL (Enzymatic) - CB1/CB2 (Binding) FAAH->PANEL Potent Hits IC50 Calculate IC50/Ki Values for each target PANEL->IC50 SELECTIVITY Determine Selectivity Ratios (Off-Target IC50 / FAAH IC50) IC50->SELECTIVITY GO_NO_GO Go/No-Go Decision for Lead Optimization SELECTIVITY->GO_NO_GO G cluster_0 Endocannabinoid Metabolism & Signaling cluster_1 PTM-1 Intervention AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 AG 2-AG MAGL MAGL AG->MAGL Degradation AG->CB1 AG->CB2 EFFECT Cellular Response (e.g., Pain Modulation) CB1->EFFECT CB2->EFFECT PTM1 PTM-1 PTM1->FAAH Potent Inhibition (IC50 = 15 nM)

Figure 2: PTM-1's selective action within the endocannabinoid pathway.

Conclusion

The selectivity profile of this compound (PTM-1) is highly encouraging for its continued development as a therapeutic agent. The compound demonstrates potent inhibition of its primary target, FAAH, with a wide margin of selectivity against key off-targets, including MAGL and the cannabinoid receptors CB1 and CB2. This profile predicts a low probability of mechanism-based side effects related to the broader endocannabinoid system.

Based on these results, PTM-1 meets the criteria to advance to the next stage of lead optimization. Future studies should focus on improving its pharmacokinetic properties while maintaining this excellent selectivity profile.

References

  • Title: Fatty Acid Amide Hydrolase: A Target for Drug Discovery. Source: Annual Review of Pharmacology and Toxicology. [Link]

  • Title: Fear of side effects: the road to safer cannabinoid therapies. Source: British Journal of Pharmacology. [Link]

  • Title: Monoacylglycerol lipase (MAGL) as a promising therapeutic target. Source: Biochemical Pharmacology. [Link]

  • Title: Molecular and pharmacological characterization of human FAAH-2, a second fatty acid amide hydrolase. Source: The Journal of Biological Chemistry. [Link]

  • Title: The fatty acid amide hydrolase (FAAH). Source: Chemistry and Physics of Lipids. [Link]

Comparing the pharmacokinetic properties of substituted Piperazin-1-yl(thiophen-3-yl)methanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Pharmacokinetic Properties of Substituted Piperazin-1-yl(thiophen-3-yl)methanones

Introduction: The Strategic Imperative for Pharmacokinetic Profiling

The piperazine ring is a cornerstone in modern medicinal chemistry, prized for its versatile structure and its presence in numerous clinically successful drugs.[1][2][3] Its unique six-membered ring with two nitrogen atoms at opposite positions allows for structural modifications that can significantly influence a compound's biological activity and its behavior within a living system.[1][2] When combined with a thiophene moiety, the resulting piperazin-1-yl(thiophen-3-yl)methanone scaffold presents a promising framework for developing novel therapeutic agents.

However, potent biological activity alone does not make a successful drug. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its efficacy, safety, and dosing regimen. Understanding these pharmacokinetic (PK) properties is not merely a late-stage checkbox; it is a critical, early-stage component of the drug discovery process that guides the optimization of chemical structures and helps select candidates with the highest probability of clinical success.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the pharmacokinetic properties of a series of substituted this compound analogues. We will move beyond simple data reporting to explain the causality behind experimental choices, providing detailed, self-validating protocols and a logical workflow for generating a robust, comparative dataset.

Pillar 1: A Strategic Workflow for Comparative Pharmacokinetic Profiling

The goal is to establish a clear Structure-Property Relationship (SPR), correlating specific chemical substitutions on the parent scaffold with changes in key pharmacokinetic parameters. A tiered, parallel screening approach is most efficient.

G cluster_0 Compound Library cluster_1 Tier 1: Primary In Vitro ADME Screening cluster_2 Tier 2: Secondary & Mechanistic Assays cluster_3 Data Analysis & Candidate Selection Compound Substituted Piperazin-1-yl (thiophen-3-yl)methanone Analogues (Varying R1, R2, R3...) Sol Aqueous Solubility Compound->Sol Parallel Evaluation MS Metabolic Stability (Liver Microsomes) Compound->MS Parallel Evaluation Perm Permeability (e.g., Caco-2 Assay) Compound->Perm Parallel Evaluation Analysis Comparative Data Analysis (Structure-Property Relationship) Sol->Analysis MS->Analysis Perm->Analysis PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Analysis Refine Profile CYP CYP450 Inhibition (IC50 Determination) CYP->Analysis Refine Profile MetID Metabolite Identification (For select compounds) MetID->Analysis Refine Profile Analysis->PPB Prioritize & Advance Promising Compounds Analysis->CYP Prioritize & Advance Promising Compounds Analysis->MetID Prioritize & Advance Promising Compounds Selection Lead Candidate Nomination (Optimized PK Profile) Analysis->Selection

Caption: A tiered experimental workflow for pharmacokinetic profiling.

Pillar 2: Core Assays and In-Depth Methodologies

To generate meaningful comparative data, standardized and robust in vitro assays are essential.[4][6] Below are detailed protocols for four critical experiments designed to assess the key ADME properties of your compound library.

Assessment of Intestinal Permeability: The Caco-2 Monolayer Assay

Causality: The Caco-2 assay is a widely accepted model for predicting oral drug absorption.[7][8] These human colon adenocarcinoma cells differentiate into a monolayer that structurally and functionally resembles the epithelial barrier of the small intestine, expressing key efflux transporters like P-glycoprotein (P-gp).[8][9] By measuring the rate of compound transport across this monolayer in two directions, we can determine the apparent permeability coefficient (Papp) and an efflux ratio, which indicates if the compound is actively pumped out of the cells.[8]

Detailed Protocol:

  • Cell Culture:

    • Seed Caco-2 cells (ATCC HTB-37) onto semipermeable Transwell filter supports (e.g., 24-well format) and culture for approximately 21 days to allow for differentiation into a confluent monolayer.[8]

    • Maintain the culture in a suitable medium, replacing it every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the experiment, confirm the integrity of each cell monolayer. This is a critical self-validating step.

    • Measure the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required for a valid assay.[8][10]

    • Alternatively, assess the leakage of a low-permeability marker like Lucifer Yellow.[8] Monolayers with high leakage are discarded.

  • Transport Experiment:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[7]

    • Apical to Basolateral (A→B) Transport: To model absorption, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[7]

    • Basolateral to Apical (B→A) Transport: To assess active efflux, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[7]

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[7][9]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification and Data Analysis:

    • Analyze the concentration of the test compound in all samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where (dQ/dt) is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

      • An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[8]

Evaluation of Metabolic Stability: The Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the clearance of many drugs.[11][12] Liver microsomes are subcellular fractions that are rich in these Phase I metabolic enzymes.[11] This assay measures the rate at which a compound is depleted over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance (CLint), a key predictor of in vivo hepatic clearance.[13][14]

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14][15]

    • Prepare a solution of the test compound (e.g., 1 µM final concentration).

    • Prepare an NADPH-regenerating system, which is essential to sustain the activity of CYP enzymes.[13][16] A negative control without this system should be run to check for non-enzymatic degradation.[13]

  • Incubation Procedure:

    • Pre-incubate the microsomes and the test compound at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.[11] This stops the enzymatic reaction and precipitates proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.[16]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[11]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining compound against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Assessment of Distribution: Plasma Protein Binding (PPB) Assay

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[17] It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to be metabolized or excreted.[18][19] High plasma protein binding can significantly reduce a drug's efficacy and affect its distribution. The Rapid Equilibrium Dialysis (RED) method is a reliable technique to determine the percentage of a compound that remains unbound in plasma.[18][19]

Detailed Protocol:

  • Apparatus and Reagent Setup:

    • Use a commercial RED device, which consists of inserts with two chambers separated by a semipermeable dialysis membrane (typically with an 8 kDa molecular weight cutoff).[19]

    • Spike the test compound into plasma (human, rat, etc.) at a defined concentration (e.g., 1-10 µM).[17][18]

    • Add the plasma containing the compound to one chamber (the donor chamber).

    • Add a protein-free buffer (e.g., PBS, pH 7.4) to the other chamber (the receiver chamber).[19]

  • Equilibration:

    • Seal the RED plate and incubate it at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to allow the free compound to reach equilibrium across the membrane.[18][19] Proteins and protein-bound drug cannot pass through the membrane.

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • To ensure accurate comparison and account for matrix effects in the analysis, matrix-match the samples. This involves adding blank buffer to the plasma sample and blank plasma to the buffer sample in the same ratio.[19]

    • Extract the compound from both samples using an organic solvent and analyze the concentrations by LC-MS/MS.[19]

  • Data Calculation:

    • The concentration in the buffer chamber represents the free (unbound) drug concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

    • Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber.

    • The percentage bound is calculated as: % Bound = (1 - fu) * 100.

Evaluation of Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Causality: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs).[20][21] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, leading to dangerously elevated plasma levels and potential toxicity.[21][22] This assay determines the concentration of a test compound required to inhibit the activity of a specific CYP enzyme by 50% (the IC50 value).

Detailed Protocol:

  • System Preparation:

    • Use either human liver microsomes (which contain a mixture of CYPs) or recombinant human CYP enzymes (specific isoforms like CYP3A4, 2D6, 2C9, etc.).[22][23]

    • For each CYP isoform to be tested, select a specific probe substrate that is metabolized to produce a unique metabolite, quantifiable by LC-MS/MS.[22]

  • Inhibition Assay:

    • Prepare a series of dilutions of the test compound. A typical range might be 0.01 to 100 µM.

    • In a multi-well plate, incubate the enzyme source (microsomes or recombinant CYP), the specific probe substrate, and varying concentrations of the test compound at 37°C.

    • Initiate the reaction by adding the NADPH cofactor.

    • After a short incubation period (within the linear range of metabolite formation), stop the reaction with a cold organic solvent.

  • Quantification:

    • Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed.

  • IC50 Determination:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound compared to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Pillar 3: Data Interpretation and Comparative Analysis

The true value of this work lies in the ability to compare compounds across the library to identify candidates with a superior overall pharmacokinetic profile. Data should be summarized in a clear, structured table.

Comparative Data Summary (Template)
Compound IDSubstitution (R1)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)Microsomal t½ (min)CLint (µL/min/mg)% Plasma Protein BoundCYP3A4 IC50 (µM)
Parent -H2.54.14530.892.115.2
Cmpd-1 4-F8.11.8>60<23.185.5>50
Cmpd-2 4-Cl7.52.05525.295.812.8
Cmpd-3 4-OCH₃1.95.51592.488.028.4
Cmpd-4 3-Cl6.82.2>60<23.196.218.9

Interpreting the Results:

  • High Papp / Low ER: Desirable for orally absorbed drugs. Compound 1 shows improved permeability and is not an efflux substrate compared to the parent.

  • Long t½ / Low CLint: Indicates higher metabolic stability, which often leads to a longer duration of action in vivo. Compounds 1 and 4 are significantly more stable than the parent.

  • Moderate to Low PPB: While not always necessary, lower protein binding can increase the free fraction available for therapeutic action. Compound 1 shows a favorable decrease in binding.

  • High IC50: A high IC50 value (>10 µM is often a good sign) indicates a lower potential for causing drug-drug interactions. Compound 1 shows a very low risk for CYP3A4 inhibition.

Based on this hypothetical data, Compound 1 (with a 4-Fluoro substitution) emerges as a promising lead candidate due to its excellent permeability, high metabolic stability, reduced protein binding, and low risk of CYP inhibition. This demonstrates how systematic comparison directly informs lead optimization.

From Structure-Activity to Structure-Property Relationships

The ultimate goal is to understand why certain substitutions lead to better pharmacokinetic properties. This involves building a Structure-Property Relationship (SPR) model.

G cluster_0 Chemical Modification cluster_1 Observed PK Property Change cluster_2 Rational Drug Design Scaffold This compound Core Scaffold Mod Introduce Substituent (R) - Electron Withdrawing (e.g., -F, -Cl) - Electron Donating (e.g., -OCH3) - Alter Lipophilicity (logP) - Alter Polar Surface Area (PSA) Scaffold->Mod Synthesize Analogues PK Measure Change In: - Permeability (Papp) - Metabolic Stability (t½) - Protein Binding (%PPB) - CYP Inhibition (IC50) Mod->PK Run In Vitro Assays Design Hypothesize & Design Next Generation of Analogues with Improved Properties PK->Design Analyze SPR Design->Scaffold Iterative Cycle

Caption: The iterative cycle of Structure-Property Relationship (SPR) analysis.

For example, adding a fluorine atom (an electron-withdrawing group) might block a site of metabolism, thereby increasing the metabolic half-life. It may also alter the compound's conformation, reducing its affinity for an efflux transporter and thus lowering the efflux ratio. By systematically testing various substitutions, these relationships become clear, enabling the rational design of superior drug candidates.

Conclusion

A systematic, comparative evaluation of pharmacokinetic properties is indispensable in the development of substituted piperazin-1-yl(thiophen-3-yl)methanones. By employing a tiered workflow of robust, validated in vitro assays—including Caco-2 permeability, microsomal stability, plasma protein binding, and CYP inhibition—researchers can efficiently generate high-quality, comparative data. This data, when organized and analyzed within an SPR framework, provides the critical insights needed to guide medicinal chemistry efforts, mitigate risks of clinical failure, and ultimately select lead candidates with the optimal balance of potency and drug-like properties.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. Available from: [Link]

  • Unknown. Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • BioAgilytix Labs. Protein Binding Assays. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • PubMed. In Vitro Assays for Induction of Drug Metabolism. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • PubMed. Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Available from: [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • PubChem. methanone. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]

  • PMC. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Available from: [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available from: [Link]

  • PubMed. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Available from: [Link]

  • PMC. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Characterization

The first principle of safe disposal is a thorough understanding of the material's hazards. Since a specific Safety Data Sheet (SDS) for Piperazin-1-yl(thiophen-3-yl)methanone is not consistently available, we must assess the risks posed by its primary structural components: the piperazine ring and the thiophene moiety.

The piperazine group is known to be corrosive, capable of causing severe skin and eye burns, and can act as a respiratory and skin sensitizer.[1][2][3] The thiophene component, while less acutely hazardous, is a flammable liquid in its pure form and can cause irritation.[4] When combined in the solid methanone structure, the compound should be handled as a hazardous substance with particular attention to its corrosive and sensitizing potential.

Based on this analysis, this compound must be categorized as hazardous chemical waste . It should not be disposed of in regular trash or via sanitary sewer systems.[5] The primary hazards dictate its segregation into a specific waste stream to prevent dangerous reactions.

Table 1: Inferred Hazard Profile and Disposal Classification

PropertyHazard Analysis (Based on Components)Consequence for Disposal
Physical State SolidDispose of in a designated solid chemical waste container.
Corrosivity High (inferred from Piperazine). Causes skin and eye burns.[1][6]Segregate from acids and other incompatible materials. Requires robust, compatible containerization.
Sensitization High (inferred from Piperazine). May cause allergic skin or respiratory reactions.[1][2]Minimize dust generation. Use appropriate PPE to prevent contact.
Toxicity Harmful if swallowed (inferred from Thiophene and Piperazine derivatives).[7]Must be handled as toxic waste and disposed of through a licensed facility.
Flammability Combustible solid (inferred from Piperazine).[2]Store away from ignition sources.[8]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][9]Crucial: Do not mix with other chemical waste streams, especially oxidizers or acids.[10]
Decomposition Hazardous decomposition products upon combustion include nitrogen oxides (NOx) and sulfur oxides (SOx).[1][4]This reinforces the need for disposal via high-temperature incineration by a professional waste management facility.
Waste Classification US EPA Hazardous Waste Must be managed according to Resource Conservation and Recovery Act (RCRA) regulations.[11][12]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Before handling the waste, ensuring personal and environmental safety is paramount. The inferred hazards require strict adherence to the following protocols.

Engineering Controls

All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Required Personal Protective Equipment (PPE)

A standard laboratory PPE protocol is insufficient. The following specific equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles if there is a risk of splashing.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable choice, but it is best practice to double-glove. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the skin.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1][8]

Part 3: Step-by-Step Disposal Workflow

Follow this validated workflow to ensure compliant and safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions.[10]

  • Designate a Waste Stream: This compound must be segregated as Solid, Non-Halogenated Organic Waste .

  • Avoid Co-mingling: Never mix this waste with acids, bases, oxidizers, or halogenated organic compounds.[10] Keep waste streams separate at all times.

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are mandated by law and essential for safety.

  • Select a Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is often the best choice for storing the waste.[5] Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[5][10]

  • Label the Container: The container must be labeled clearly before any waste is added. The label must include:

    • The words "Hazardous Waste" [13]

    • The full chemical name: "this compound"

    • A clear indication of the primary hazards: "Corrosive, Irritant, Sensitizer"

    • The date accumulation started.[13]

Step 3: Managing Contaminated Materials

Disposal procedures must account for all items that have come into contact with the chemical.

  • Grossly Contaminated Solids: Any items with visible solid residue (e.g., weigh paper, spatulas, disposable gloves, bench paper) must be placed directly into the designated solid waste container.

  • Empty Product Containers: An "empty" container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) to decontaminate it.[5][10]

    • CRITICAL: The solvent rinsate from this process is now hazardous waste. It must be collected and added to a designated Liquid, Non-Halogenated Organic Waste container.[5][10] Do not dispose of the rinsate down the drain.

    • After triple rinsing, deface the original label on the container and dispose of it as regular lab glass or plastic waste, or as directed by your institution's policy.[5]

Step 4: Storage and Collection

Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[13][14] This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when waste is being added.[5][10]

  • Request Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically not to exceed 12 months), arrange for a pickup through your EHS office.[5][13] Do not transport hazardous waste yourself.[5]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

Caption: Decision workflow for segregating chemical and contaminated waste.

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% . Source: Cole-Parmer. [Link]

  • Chemical Waste Disposal Guidelines . Source: Emory University, Department of Chemistry. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: US Environmental Protection Agency (EPA). [Link]

  • Hazard Summary: Piperazine . Source: New Jersey Department of Health. [Link]

  • Hazard Summary: Thiophene . Source: New Jersey Department of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . Source: US Environmental Protection Agency (EPA). [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives . Source: Der Pharma Chemica. [Link]

  • Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center. [Link]

  • Regulation of Laboratory Waste . Source: American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines . Source: University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid . Source: Carl ROTH. [Link]

  • Laboratory Waste Management: The New Regulations . Source: MedicalLab Management. [Link]

  • Chapter 7 Chemical Disposal Procedures . Source: University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Chemical Waste Management for Laboratories . Source: Physikalisch-Technische Bundesanstalt. [Link]

  • Summary of Stakeholder Comments By Topic (Treatment) . Source: Regulations.gov. [Link]

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A Comprehensive Guide to the Safe Handling of Piperazin-1-yl(thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment

Piperazin-1-yl(thiophen-3-yl)methanone is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Due to the presence of the piperazine group, it should be handled with the caution required for corrosive substances, which can cause severe skin burns and eye damage.[2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific procedures being undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, and the rationale behind each selection is detailed below.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over the goggles, especially when there is a risk of explosion, a significant splash hazard, or when handling larger quantities.[3]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals.[3] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the compound.
Body Laboratory CoatA standard laboratory coat should be worn to protect against minor splashes and spills. For procedures with a higher risk of significant exposure, a chemical-resistant apron or suit is recommended.[4]
Respiratory Respirator (if necessary)Engineering controls, such as a chemical fume hood, should be the primary method of controlling exposure to dust and vapors. If these are not sufficient to maintain exposure below permissible limits, a respirator is required. The type of respirator will depend on the specific work environment and a formal respiratory protection program should be in place.[5]
Feet Closed-Toed ShoesAppropriate footwear that covers the entire foot is essential to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed.

Weighing and Aliquoting
  • Designated Area: All weighing and aliquoting of the solid compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation of dust particles.

  • Dispensing: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid creating dust clouds.

  • Static Control: Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities in a non-conductive container.

Dissolution and Use
  • Solvent Selection: Choose a solvent in which this compound is soluble and that is compatible with your experimental setup.

  • Procedure: Add the solid to the solvent slowly while stirring in a closed or contained system to avoid splashes.

  • Ventilation: All procedures involving the dissolved compound should be carried out in a well-ventilated area, such as a chemical fume hood.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Designated Containers: All waste containing this compound, including contaminated gloves, pipette tips, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams.

Decontamination
  • Equipment: Any non-disposable glassware or equipment that has come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.

  • Work Surfaces: Clean any potentially contaminated work surfaces thoroughly.

Final Disposal
  • Sealing and Labeling: Securely seal the hazardous waste container and ensure it is accurately labeled with the contents and associated hazards.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal service in accordance with local, state, and federal regulations.[7][8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal cluster_ppe Personal Protective Equipment Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Securely Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect Collect Waste Experiment->Collect Decontaminate Decontaminate Equipment Collect->Decontaminate Dispose Professional Disposal Decontaminate->Dispose Goggles Safety Goggles Gloves Nitrile Gloves Coat Lab Coat

Caption: Workflow for handling this compound.

References

  • Chemical Protection - considerations for PPE when handling hazardous chemicals . DuPont. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Riverside. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling . Real Safety. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . Iberdrola. Available at: [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. Available at: [Link]

  • How To Choose The Right PPE For Chemical Handling . Hazchem Safety. Available at: [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. Available at: [Link]

  • How To Dispose Of Lab Chemicals . MCF Environmental Services. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • This compound HYDROCHLORIDE . Chemsrc. Available at: [Link]

  • MSDS of 7-(4-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one . Capot Chemical. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.